Product packaging for Antileishmanial agent-13(Cat. No.:)

Antileishmanial agent-13

Cat. No.: B12391092
M. Wt: 401.6 g/mol
InChI Key: OBGGZEUPJBSXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antileishmanial agent-13 is a synthetic small molecule provided for research use in the study of leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus. This compound is part of ongoing investigations to develop new therapeutic strategies against a disease with limited and problematic treatment options. Current treatments face significant challenges, including high toxicity, emerging parasite resistance, and complex administration regimens . The precise mechanism of action and molecular targets of this compound are areas of active investigation. Potential mechanisms for novel antileishmanial compounds may include inducing mitochondrial dysfunction in the parasite , inhibiting essential parasite-specific enzymes like cysteine peptidases or pteridine reductases , or disrupting membrane integrity. Further experimental validation is required to elucidate its specific pathway. Researchers can utilize this compound for in vitro studies to assess its activity against various Leishmania species and life stages (promastigotes and intracellular amastigotes), to evaluate its cytotoxicity in mammalian cell lines to determine selectivity indices, and to investigate its potential in vivo efficacy in animal models of infection. This compound is intended for research applications only. It is not approved for use in humans or animals. The product is strictly for laboratory use by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10BrClN4O B12391092 Antileishmanial agent-13

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H10BrClN4O

Molecular Weight

401.6 g/mol

IUPAC Name

5-bromo-3-[(7-chloroquinolin-4-yl)diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C17H10BrClN4O/c18-9-1-4-13-12(7-9)16(17(24)21-13)23-22-14-5-6-20-15-8-10(19)2-3-11(14)15/h1-8,21,24H

InChI Key

OBGGZEUPJBSXSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)N=NC3=C(NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Discovery and Synthesis of a Novel Benzothiadiazine-1,1-dioxide Analogue as a Potential Antileishmanial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Antileishmanial agent-13" Discovery and Synthesis Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific designation "this compound" does not correspond to a singular, well-defined entity in publicly available scientific literature. It is likely that this term refers to a compound numbered '13' within a specific research study. This whitepaper focuses on a representative compound from a recently synthesized series of potential antileishmanial agents, the ethylene glycol analogues of benzothiadiazine-1,1-dioxide, to provide a technical guide that aligns with the user's core requirements. Specifically, it will highlight the discovery, synthesis, and biological evaluation of this promising class of compounds.

Introduction

Leishmaniasis is a vector-borne parasitic disease caused by protozoa of the genus Leishmania. The disease presents in several clinical forms, including cutaneous, mucocutaneous, and the most severe form, visceral leishmaniasis.[1] Existing treatments are often limited by toxicity, high cost, and the emergence of drug resistance, necessitating the discovery of new, effective, and safe therapeutic agents.[1][2]

Recent research has explored various heterocyclic scaffolds for antileishmanial drug discovery. One such scaffold is the 1,2,4-benzothiadiazine-1,1-dioxide core. This structure is present in several clinically used drugs and has shown promise as a synthon for developing new therapeutic agents.[2] A study focused on creating novel ethylene glycol analogues of benzothiadiazine-1,1-dioxide to explore their potential as antileishmanial agents.[1][3] This paper details the synthesis and evaluation of this series of compounds.

Discovery and Synthesis

A series of fourteen ethylene glycol analogues of benzothiadiazine-1,1-dioxide were synthesized to investigate their antileishmanial potential.[1][3] The general synthetic approach involves a multi-step process starting from commercially available reagents.

General Synthetic Workflow

The synthesis of the target compounds is achieved through a two-step process. The first step involves the formation of the core benzothiadiazine-1,1-dioxide scaffold. The second step is the N-alkylation of this scaffold with the desired ethylene glycol derivative.

G cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: N-Alkylation A 2-Aminobenzenesulfonamide C 2H-benzo[e][1,2,4]thiadiazine-1,1-dioxide A->C Reflux B Triethylorthoformate B->C D Scaffold (from Step 1) F Target Analogue D->F 90°C E Ethylene Glycol Halide Derivative E->F G K2CO3, DMF G->F

Figure 1: General synthetic workflow for benzothiadiazine-1,1-dioxide analogues.
Experimental Protocol: Synthesis of 2-(2-phenoxyethyl)-2H-benzo[e][2][3][4]thiadiazine-1,1-dioxide (Analogue 9)

This protocol is based on the general methodology for the synthesis of the series of 14 analogues.[1][3]

Step 1: Synthesis of 2H-benzo[e][2][3][4]thiadiazine-1,1-dioxide

  • A mixture of 2-aminobenzenesulfonamide and triethylorthoformate is refluxed.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the 2H-benzo[e][2][3][4]thiadiazine-1,1-dioxide scaffold.

Step 2: Synthesis of 2-(2-phenoxyethyl)-2H-benzo[e][2][3][4]thiadiazine-1,1-dioxide (Analogue 9)

  • To a solution of 2H-benzo[e][2][3][4]thiadiazine-1,1-dioxide in dimethylformamide (DMF), potassium carbonate is added.

  • 2-phenoxyethyl halide is added to the mixture.

  • The reaction mixture is heated at 90°C under a nitrogen atmosphere.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Biological Evaluation

The synthesized compounds were evaluated for their in vitro antileishmanial activity against the promastigote forms of Leishmania major and Leishmania donovani. Cytotoxicity was assessed using Vero cells.[1][3]

Data Presentation

The biological activity of the most promising compound in the series, Analogue 9, is summarized in the table below. For comparison, data for the reference drug, Amphotericin B, is also included.

CompoundTarget OrganismIC50 (µM)CC50 (Vero cells, µM)Selectivity Index (SI)
Analogue 9 L. major promastigotes103[3][4]>250>2.4
L. donovani promastigotes153[3][4]>250>1.6
Amphotericin B L. major promastigotes<1--
L. donovani promastigotes<1--

Note: The series of 14 analogues generally presented with low biological activity. Analogue 9 was identified as the most inhibitory compound within this specific series.[3][4]

Experimental Protocols

3.2.1 In Vitro Antileishmanial Assay (Promastigotes)

  • Leishmania promastigotes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum until they reach the logarithmic phase of growth.

  • The parasites are seeded into 96-well plates at a density of approximately 1 x 10^6 cells/mL.

  • The test compounds, serially diluted in the culture medium, are added to the wells.

  • The plates are incubated at 24-26°C for 48-72 hours.

  • Cell viability is assessed by measuring the metabolic activity using a resazurin-based assay. The fluorescence of resorufin, the reduced form of resazurin, is measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

3.2.2 Cytotoxicity Assay

  • Vero cells are seeded in 96-well plates and incubated to allow for cell adhesion.

  • The test compounds, at various concentrations, are added to the wells.

  • The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 48-72 hours.

  • Cell viability is determined using the resazurin reduction assay as described above.

  • The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.

Experimental Evaluation Workflow

G cluster_0 Biological Assays A Synthesized Analogues B In Vitro Antileishmanial Assay (L. major & L. donovani promastigotes) A->B C Cytotoxicity Assay (Vero cells) A->C D IC50 Determination B->D E CC50 Determination C->E F Selectivity Index (SI) Calculation (SI = CC50 / IC50) D->F E->F

Figure 2: Workflow for the biological evaluation of the synthesized compounds.

Mechanism of Action

The precise antileishmanial mechanism of action for this series of benzothiadiazine-1,1-dioxide analogues has not been fully elucidated. The parent scaffold has been investigated for various biological activities, and some derivatives have been found to act as inhibitors of enzymes such as carbonic anhydrase.[3] However, the low potency of the ethylene glycol series suggests that the mechanism may involve reduced target affinity or non-specific interactions.[3][4] Further studies are required to identify the specific molecular targets of these compounds within the Leishmania parasite.

Conclusion

A series of novel ethylene glycol analogues of benzothiadiazine-1,1-dioxide were successfully synthesized and evaluated for their antileishmanial activity. While the compounds were generally non-toxic to mammalian cells, they exhibited low potency against Leishmania promastigotes.[3][4] Analogue 9 was the most active compound in the series.[3][4] These findings suggest that while the benzothiadiazine-1,1-dioxide scaffold is a viable starting point for the development of new therapeutic agents, further structural modifications are necessary to enhance its antileishmanial efficacy. Future work should focus on structure-activity relationship (SAR) studies to design and synthesize more potent analogues and to elucidate their mechanism of action.

References

Quinoline-Isatin Hybrids: A Technical Guide to Synthesis and Antileishmanial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the urgent development of novel, effective, and safer antileishmanial agents. One promising strategy in drug discovery is the molecular hybridization approach, which combines two or more pharmacophores to create a new molecule with enhanced biological activity. This guide focuses on the synthesis and antileishmanial potential of quinoline-isatin hybrids, a class of compounds that has demonstrated significant promise in targeting Leishmania parasites.

Introduction to Quinoline-Isatin Hybrids

Quinoline and isatin are well-established scaffolds in medicinal chemistry, each possessing a broad spectrum of biological activities. Quinoline derivatives have been historically significant in the development of antimalarial drugs and have also shown potential as antileishmanial agents. Isatin, an endogenous indole derivative, is a versatile precursor for the synthesis of various heterocyclic compounds with a wide range of pharmacological properties, including antiprotozoal effects. The hybridization of these two pharmacophores has led to the development of novel molecules with potent activity against both the promastigote and amastigote stages of Leishmania parasites.

Synthesis of Quinoline-Isatin Hybrids

The synthesis of quinoline-isatin hybrids typically involves a multi-step process. A common synthetic route is the Pfitzinger reaction, which utilizes isatin derivatives and an appropriate α-methyl ketone to construct the quinoline-4-carboxylic acid core. This is often followed by coupling reactions to link the quinoline and isatin moieties, sometimes via a linker.

A representative synthetic scheme is outlined below:

Synthetic_Scheme Isatin Isatin Derivative QuinolineAcid Quinoline-4-carboxylic Acid Isatin->QuinolineAcid Pfitzinger Reaction (KOH, reflux) Ketone α-Methyl Ketone Ketone->QuinolineAcid Hybrid Quinoline-Isatin Hybrid QuinolineAcid->Hybrid Coupling Reaction

Caption: General synthetic scheme for quinoline-isatin hybrids.

Antileishmanial Activity: Quantitative Data

Numerous studies have evaluated the in vitro antileishmanial activity of quinoline-isatin hybrids against various Leishmania species. The data from these studies, including the half-maximal inhibitory concentration (IC50) against promastigote and amastigote forms, cytotoxicity (CC50) against mammalian cell lines, and the calculated selectivity index (SI), are summarized in the tables below for easy comparison.

Table 1: Antileishmanial Activity of Quinoline-Isatin Hybrids against Leishmania major

CompoundPromastigote IC50 (µM)Amastigote IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)Reference
4b-1.1212>100>89.19[1]
4e0.50840.60442>100>165.45[1]
4f-0.8986>100>111.28[1]
Miltefosine (Ref.)7.89768.08--[1]

Table 2: Antileishmanial Activity of Quinoline-Isatin Hybrids against Leishmania donovani

CompoundPromastigote IC50 (µM)Amastigote IC50 (µM)Cytotoxicity CC50 (µM) (Vero cells)Selectivity Index (SI)Reference
7a-1.1174.3467[2][3]
7b-0.36>400>1111[2][3]
Miltefosine (Ref.)-8.10-7[2]
Sodium Stibogluconate (Ref.)-54.60-≥7[2]

Mechanism of Action

The precise mechanism of action of quinoline-isatin hybrids is an active area of research. However, studies suggest that these compounds may exert their antileishmanial effect through multiple pathways. One proposed mechanism involves the inhibition of key parasitic enzymes. For instance, some quinoline-isatin hybrids have been shown to target Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) and Pteridine Reductase 1 (PTR1), enzymes crucial for the parasite's folate metabolism and survival.[1] Molecular docking studies have further supported the potential of these hybrids to bind to the active sites of these enzymes.[1]

Another potential mechanism involves the induction of oxidative stress within the parasite. Some quinoline derivatives have been observed to increase the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and ultimately parasite death.[4][5]

Mechanism_of_Action Hybrid Quinoline-Isatin Hybrid DHFR DHFR-TS Inhibition Hybrid->DHFR PTR1 PTR1 Inhibition Hybrid->PTR1 ROS Increased ROS Production Hybrid->ROS Folate Disruption of Folate Metabolism DHFR->Folate PTR1->Folate Apoptosis Parasite Apoptosis Folate->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis

Caption: Proposed mechanisms of antileishmanial action.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature, offering a reproducible framework for researchers.

General Synthetic Procedure for Quinoline-4-carboxylic Acids (Pfitzinger Reaction)[6][7]
  • A mixture of the appropriate isatin derivative (1 equivalent) and an α-methyl ketone (1 equivalent) is prepared.

  • A 33% w/v aqueous solution of potassium hydroxide is added to the mixture.

  • The reaction mixture is heated under reflux for 15–24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (3:2) mixture as the mobile phase.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The solution is neutralized with 1M hydrochloric acid, leading to the precipitation of the product.

  • The precipitate is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure quinoline-4-carboxylic acid.

In Vitro Antileishmanial Activity Assay (Promastigote and Amastigote)

The following is a generalized workflow for assessing the antileishmanial activity of the synthesized compounds.

Antileishmanial_Assay_Workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay Promastigote_Culture Culture L. major promastigotes Compound_Addition_P Add test compounds (serial dilutions) Promastigote_Culture->Compound_Addition_P Incubation_P Incubate for 72h at 26°C Compound_Addition_P->Incubation_P Viability_Assay_P Assess viability (e.g., MTT assay) Incubation_P->Viability_Assay_P IC50_Calc_P Calculate IC50 Viability_Assay_P->IC50_Calc_P Macrophage_Culture Culture macrophages (e.g., J774A.1) Infection Infect with stationary phase promastigotes Macrophage_Culture->Infection Compound_Addition_A Add test compounds Infection->Compound_Addition_A Incubation_A Incubate for 72h at 37°C Compound_Addition_A->Incubation_A Staining Fix and stain (e.g., Giemsa) Incubation_A->Staining Counting Count intracellular amastigotes Staining->Counting IC50_Calc_A Calculate IC50 Counting->IC50_Calc_A Cell_Culture_C Culture mammalian cells (e.g., Vero, THP-1) Compound_Addition_C Add test compounds Cell_Culture_C->Compound_Addition_C Incubation_C Incubate for 72h Compound_Addition_C->Incubation_C Viability_Assay_C Assess viability (e.g., MTT assay) Incubation_C->Viability_Assay_C CC50_Calc_C Calculate CC50 Viability_Assay_C->CC50_Calc_C

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Characterization of Novel Antileishmanial Compounds

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge. The limitations of current therapies—including toxicity, high cost, and emerging drug resistance—underscore the urgent need for novel, effective, and safer antileishmanial agents.[1][2][3][4] The initial stages of the drug discovery pipeline rely heavily on robust and reproducible in vitro characterization to identify and prioritize promising lead compounds.

This technical guide provides a comprehensive overview of the core methodologies for the in vitro evaluation of novel antileishmanial compounds. It details the experimental workflow, provides step-by-step protocols for key assays, and offers a framework for data interpretation and presentation.

The In Vitro Screening Cascade

The in vitro characterization of antileishmanial compounds follows a hierarchical screening cascade designed to efficiently identify potent and selective candidates while eliminating toxic or inactive molecules. The process begins with primary screening against the easily culturable promastigote stage of the parasite, followed by more complex secondary screening against the clinically relevant intracellular amastigote stage, and concludes with cytotoxicity profiling to determine selectivity.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity cluster_2 Hit Prioritization Compound Compound Library PromastigoteAssay Anti-Promastigote Assay (e.g., L. donovani) Compound->PromastigoteAssay IC50_Pro Determine IC50 (50% Inhibitory Concentration) PromastigoteAssay->IC50_Pro AmastigoteAssay Intracellular Anti-Amastigote Assay (e.g., THP-1 macrophages) IC50_Pro->AmastigoteAssay Active Compounds CytotoxicityAssay Mammalian Cell Cytotoxicity Assay IC50_Pro->CytotoxicityAssay IC50_Ama Determine IC50 AmastigoteAssay->IC50_Ama SI Calculate Selectivity Index (SI = CC50 / IC50_ama) IC50_Ama->SI CC50 Determine CC50 (50% Cytotoxic Concentration) CytotoxicityAssay->CC50 CC50->SI Lead Prioritized Lead Compounds SI->Lead High SI

Caption: Workflow for in vitro antileishmanial compound screening.

Data Presentation: Summarizing Efficacy and Toxicity

Clear and concise data presentation is crucial for comparing the activity of novel compounds against reference drugs. Quantitative data from in vitro assays should be summarized in tables, highlighting the 50% inhibitory concentration (IC50) against parasite forms, the 50% cytotoxic concentration (CC50) against a mammalian cell line, and the calculated Selectivity Index (SI).[5][6]

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of Novel Compounds

Compound IDAnti-Promastigote IC50 (µM)¹Anti-Amastigote IC50 (µM)²Cytotoxicity CC50 (µM)³Selectivity Index (SI)⁴
NLC-001 2.5 ± 0.30.8 ± 0.185.2 ± 5.6106.5
NLC-002 15.8 ± 1.29.7 ± 0.9> 100> 10.3
NLC-003 0.9 ± 0.21.1 ± 0.35.4 ± 0.74.9
Miltefosine 4.2 ± 0.51.5 ± 0.245.1 ± 3.930.1
Amphotericin B 0.2 ± 0.050.1 ± 0.0229.9 ± 2.1299.0

¹ Leishmania donovani promastigotes, 72h incubation. ² Intracellular L. donovani amastigotes in THP-1 macrophages, 72h incubation. ³ Human THP-1 monocytic cell line, 72h incubation. ⁴ Calculated as (CC50 on THP-1 cells) / (IC50 on intracellular amastigotes). A higher SI value indicates greater selectivity for the parasite over the host cell.[7][8][9]

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible results.

Parasite and Cell Culture

Protocol 1: Cultivation of Leishmania donovani Promastigotes

  • Medium Preparation: Use M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The optimal pH for promastigote growth is typically between 7.0 and 7.4.[10]

  • Cultivation: Culture promastigotes in tissue culture flasks at 26°C.

  • Sub-culturing: Passage the parasites every 3-4 days to maintain them in the logarithmic growth phase. Dilute the culture to a starting density of 1 x 10⁵ parasites/mL in fresh medium.[11]

  • Harvesting: Use parasites in the late logarithmic or early stationary phase for assays to ensure viability and infectivity.

Protocol 2: Cultivation of THP-1 Human Monocytic Cell Line

  • Medium Preparation: Use RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cultivation: Grow THP-1 cells in suspension in tissue culture flasks at 37°C in a humidified atmosphere with 5% CO₂.[12]

  • Sub-culturing: Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL by splitting the culture every 2-3 days with fresh medium.

Antileishmanial Activity Assays

Protocol 3: Anti-Promastigote Viability Assay (Resazurin Method)

This assay measures metabolic activity as an indicator of cell viability.[5][6]

  • Cell Seeding: Harvest logarithmic-phase promastigotes and adjust the density to 1 x 10⁶ cells/mL in fresh culture medium. Dispense 100 µL of this suspension into each well of a 96-well microtiter plate.

  • Compound Addition: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO). Add 1 µL of each compound dilution to the wells. Include wells with reference drugs (e.g., Amphotericin B), solvent-only controls (negative control), and medium-only controls (blank).

  • Incubation: Incubate the plate at 26°C for 68 hours.

  • Resazurin Addition: Add 10 µL of Resazurin solution (0.125 mg/mL) to each well and incubate for an additional 4 hours.

  • Measurement: Measure fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the solvent control and determine the IC50 value using non-linear regression analysis.

Protocol 4: Intracellular Anti-Amastigote Assay

This assay assesses compound efficacy against the clinically relevant intracellular form of the parasite.[11][13]

  • Macrophage Differentiation: Seed THP-1 cells at 5 x 10⁴ cells/well in a 96-well plate. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL and incubate for 48 hours at 37°C with 5% CO₂ to induce differentiation into adherent, macrophage-like cells.

  • Infection: Wash the differentiated THP-1 cells with fresh medium. Infect the cells with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubation: Incubate the infected cells for 24 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: Wash the wells gently with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Compound Addition: Add 100 µL of fresh medium containing serial dilutions of the test compounds to each well. Include appropriate controls.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy. Alternatively, use automated high-content screening or reporter gene-expressing parasites (e.g., luciferase or GFP) for higher throughput.[11]

  • Data Analysis: Calculate the percentage of infection inhibition and determine the IC50 value.

Cytotoxicity Assay

Protocol 5: Mammalian Cell Cytotoxicity Assay (Resazurin Method)

  • Cell Seeding: Seed THP-1 cells (or another relevant mammalian cell line like RAW 264.7) at a density of 5 x 10⁴ cells/well in a 96-well plate.[14]

  • Compound Addition: Add serial dilutions of the test compounds as described in Protocol 3.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Assay Development: Add Resazurin and measure fluorescence/absorbance as described in Protocol 3.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.

Elucidating the Mechanism of Action

Identifying the mechanism of action (MoA) is a critical step in drug development. Many antileishmanial drugs function by disrupting unique parasite metabolic pathways or cellular processes.

Key Parasite-Specific Pathways as Drug Targets

Leishmania possesses several metabolic pathways that are absent or significantly different from their mammalian hosts, making them attractive targets for selective chemotherapy.[15]

  • Trypanothione Metabolism: The trypanothione redox system is unique to trypanosomatids and is essential for defending against oxidative stress.[15] Inhibition of enzymes like trypanothione reductase can be lethal to the parasite.[1][16]

  • Sterol Biosynthesis: Leishmania synthesizes ergosterol for its cell membrane, whereas mammalian cells use cholesterol. This difference is exploited by drugs like Amphotericin B.[1][16][17]

  • Purine Salvage Pathway: Leishmania cannot synthesize purines de novo and relies entirely on salvaging them from the host, making the enzymes in this pathway essential for parasite survival.[15][17]

G cluster_0 Trypanothione Redox System GSH Glutathione TS Trypanothione Synthetase GSH->TS Spermidine Spermidine Spermidine->TS T_SH2 Trypanothione (T[SH]2) TS->T_SH2 TS2 Trypanothione Disulfide (TS2) T_SH2->TS2 Peroxidase TR Trypanothione Reductase TS2->TR Detox Detoxification TS2->Detox Products TR->T_SH2 NADP NADP+ TR->NADP ROS Oxidative Stress (ROS) ROS->T_SH2 Reduces NADPH NADPH NADPH->TR G cluster_host Host Macrophage Signaling Leishmania Leishmania Infection PI3K PI3K Leishmania->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad (Active) Akt->Bad Phosphorylates (Inactivates) Bad_P Bad-P (Inactive) Bcl2 Bcl-2 (Anti-apoptotic) Bad_P->Bcl2 Inhibition Relieved Bad->Bad_P Bad->Bcl2 Inhibits Mito Mitochondrion Bcl2->Mito Stabilizes Membrane Apoptosis Apoptosis Mito->Apoptosis Cytochrome c Release Blocked

References

Preliminary Toxicity Screening of "Antileishmanial Agent-13"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Antileishmanial agent-13" is not identified in publicly available literature. This technical guide utilizes data and methodologies for a representative experimental antileishmanial compound, VATR131 , a nitroindazole derivative, to illustrate the core principles and data presentation for a preliminary toxicity screening. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis remains a significant global health problem, with current treatments hampered by toxicity, resistance, and high costs.[1][2][3][4][5] The discovery of novel, effective, and safe antileishmanial agents is a critical research priority. This document outlines the preliminary in vitro toxicity and efficacy profile of the experimental compound VATR131, a promising candidate against Leishmania infantum and Leishmania amazonensis.[6] The following sections detail the cytotoxic and leishmanicidal activity, the experimental protocols used to derive this data, and illustrative workflows and potential mechanisms of action.

Quantitative Toxicity and Efficacy Data

The in vitro efficacy of VATR131 was evaluated against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania. Cytotoxicity was assessed against a mammalian cell line to determine the compound's selectivity.

Table 1: In Vitro Activity and Cytotoxicity of VATR131 against Leishmania infantum

ParameterVATR131Amphotericin B (Reference Drug)
IC₅₀ Promastigotes (µM) 5.370.13
IC₅₀ Axenic Amastigotes (µM) 2.190.28
CC₅₀ Murine Macrophages (µM) >2001.87
Selectivity Index (SI) >91.326.67
IC₅₀ (Half-maximal inhibitory concentration): Concentration of the compound that inhibits 50% of parasite growth.
CC₅₀ (Half-maximal cytotoxic concentration): Concentration of the compound that causes 50% toxicity to host cells.
Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀ (amastigotes).

Data derived from a study on nitroindazole derivatives.[6]

Additional findings indicate that VATR131 exhibits a selectivity index of 875 against L. amazonensis and causes structural and ultrastructural damage to the parasite.[6]

Experimental Protocols

The following are detailed methodologies representative of those used for the preliminary screening of antileishmanial agents.

In Vitro Antileishmanial Activity against Promastigotes

This assay determines the effect of the compound on the growth of Leishmania promastigotes.

  • Leishmania Culture: Leishmania promastigotes are cultured at 24 ± 1°C in appropriate media (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[7]

  • Assay Preparation: Late-logarithmic phase promastigotes are seeded into 96-well plates at a density of 1 x 10⁶ parasites/mL.

  • Compound Addition: The test compound (e.g., VATR131) is serially diluted and added to the wells. A reference drug (e.g., Amphotericin B) and a vehicle control (e.g., DMSO) are included.

  • Incubation: Plates are incubated for 72 hours at 24°C.

  • Viability Assessment: Parasite viability is determined by adding a resazurin-based solution and measuring fluorescence after an additional incubation period. The fluorescence signal is proportional to the number of viable parasites.[3]

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vitro Antileishmanial Activity against Intracellular Amastigotes

This assay assesses the compound's ability to kill the clinically relevant intracellular form of the parasite.

  • Host Cell Culture: A macrophage cell line (e.g., J774A.1 or primary peritoneal macrophages) is cultured in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.[7]

  • Infection: Macrophages are seeded in 96-well plates and infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[8] After 24 hours, non-internalized promastigotes are washed away.

  • Compound Treatment: The test compound is added in serial dilutions to the infected macrophages and incubated for a further 48-72 hours.

  • Quantification: The number of intracellular amastigotes is determined. This can be done by fixing and staining the cells (e.g., with Giemsa) and counting the number of amastigotes per 100 macrophages microscopically. Alternatively, a reporter gene-expressing parasite strain can be used for a higher-throughput readout.

  • Data Analysis: The IC₅₀ value is determined by comparing the number of amastigotes in treated versus untreated control wells.

In Vitro Cytotoxicity Assay

This assay evaluates the toxicity of the compound to mammalian host cells.

  • Cell Culture: Murine macrophages or another relevant cell line (e.g., Vero cells) are seeded into 96-well plates.[1]

  • Compound Addition: The test compound is added in various concentrations to the cells.

  • Incubation: The plates are incubated for 48 hours at 37°C with 5% CO₂.

  • Viability Measurement: Cell viability is assessed using a metabolic assay, such as MTT or resazurin reduction. The absorbance or fluorescence is read using a plate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of potential antileishmanial compounds.

G cluster_0 Efficacy Screening cluster_1 Clinical Relevance cluster_2 Toxicity Screening cluster_3 Lead Identification A Compound Synthesis / Acquisition B Primary Screening: Promastigote Viability Assay A->B C Determine Promastigote IC50 B->C D Secondary Screening: Intracellular Amastigote Assay C->D F Cytotoxicity Assay: Mammalian Cells C->F E Determine Amastigote IC50 D->E H Calculate Selectivity Index (SI = CC50 / IC50) E->H G Determine CC50 F->G G->H I Hit Compound Selection H->I J Promising Candidate I->J Proceed to In Vivo Studies

Caption: In Vitro Antileishmanial Screening Workflow.

Hypothetical Signaling Pathway Inhibition

While the precise mechanism of VATR131 is under investigation, many antileishmanial drugs interfere with critical parasite-specific pathways.[9][10] The diagram below illustrates a hypothetical mechanism where a drug inhibits a kinase pathway essential for parasite survival.

G cluster_0 Hypothetical Mechanism of Action A External Signal (e.g., pH change) B Membrane Receptor A->B C Signal Transduction (Kinase Cascade) B->C D Downstream Effector (e.g., Transcription Factor) C->D F Apoptosis-like Cell Death C->F E Parasite Proliferation & Differentiation D->E Drug This compound (e.g., VATR131) Drug->C Inhibition

References

Physicochemical Properties of Quinoline-Isatin Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of quinoline-isatin derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. Understanding these properties is paramount for optimizing drug-like characteristics, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), thereby accelerating the journey from lead compound to clinical candidate.

Core Physicochemical Parameters

The drug-like potential of quinoline-isatin derivatives is intrinsically linked to a delicate balance of several key physicochemical properties. These parameters govern how a molecule interacts with biological systems and are crucial for rational drug design. The most influential of these properties include lipophilicity, solubility, and the ionization constant (pKa).

Lipophilicity (log P)

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of its ability to cross biological membranes.[1] It is commonly expressed as the logarithm of the partition coefficient (log P). For quinoline-isatin derivatives, as with other drug candidates, a balanced log P is essential for optimal pharmacokinetic profiles.

Aqueous Solubility

Aqueous solubility is another cornerstone of a viable drug candidate, directly impacting its absorption and bioavailability. Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy. The complex heterocyclic nature of quinoline-isatin derivatives presents both challenges and opportunities for modulating solubility through targeted chemical modifications.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[2] Since most drugs are weak acids or bases, their ionization state influences their solubility, permeability, and interaction with biological targets.[3] For quinoline-isatin hybrids, the presence of ionizable nitrogen atoms in the quinoline ring system makes pKa a crucial parameter to consider.

Quantitative Physicochemical Data of Representative Quinoline-Isatin Derivatives

The following tables summarize key physicochemical data for a selection of quinoline-isatin derivatives reported in the literature. This data provides a valuable reference for researchers seeking to understand the structure-property relationships within this compound class.

Table 1: Physicochemical Characteristics of Isatin-Quinoline Hydrazone Derivatives [4]

CompoundR GroupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
7a4-ClC19H13ClN4O2364244
7b4-BrC19H13BrN4O2409222
7cHC19H14N4O2330258

Table 2: In Silico Predicted ADMET Properties of Selected Quinoline-Isatin Hybrids

PropertyDescriptionGeneral Trend for Quinoline-Isatin Derivatives
Absorption
Lipophilicity (logP)Partition coefficient between octanol and water.Generally moderate to high, influenced by substituents.[1][5]
Aqueous SolubilityThe maximum concentration of a substance that can dissolve in water.Varies widely with substitution; can be a challenge to optimize.[6]
Distribution
Blood-Brain Barrier (BBB) PenetrationAbility to cross the BBB and enter the central nervous system.Can be modulated; some derivatives may be designed to be CNS-penetrant or non-penetrant.
Metabolism
Cytochrome P450 (CYP) InhibitionPotential to inhibit key drug-metabolizing enzymes.Varies depending on the specific derivative and CYP isozyme.
Excretion
Half-life (t1/2)The time required for the concentration of the drug in the body to be reduced by half.Influenced by metabolic stability and clearance mechanisms.
Toxicity
hERG InhibitionPotential to block the hERG potassium channel, which can lead to cardiotoxicity.A key consideration, with efforts to reduce this liability through structural modifications.[7]

Experimental Protocols for Physicochemical Profiling

Accurate determination of physicochemical properties is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). The following are standard experimental protocols used in the early stages of drug discovery.[8][9]

Determination of Lipophilicity (log P)

Shake-Flask Method: [7]

  • A solution of the quinoline-isatin derivative is prepared in a biphasic system of n-octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4).

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The mixture is then centrifuged to ensure complete separation of the two layers.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The log P is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): [10]

  • A calibration curve is generated using a series of standard compounds with known log P values.

  • The retention time of the quinoline-isatin derivative is measured on a reversed-phase HPLC column (e.g., C18).

  • The log P of the test compound is then interpolated from the calibration curve based on its retention time. This method is less labor-intensive and suitable for higher throughput screening.

Determination of Aqueous Solubility

Shake-Flask Method:

  • An excess amount of the solid quinoline-isatin derivative is added to a specific volume of aqueous buffer (e.g., PBS, pH 7.4).

  • The suspension is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., UV-Vis spectroscopy, LC-MS).

Determination of Ionization Constant (pKa)

Potentiometric Titration:

  • A solution of the quinoline-isatin derivative of known concentration is prepared.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.

UV-Vis Spectrophotometry:

  • The UV-Vis spectrum of the quinoline-isatin derivative is recorded in a series of buffers with different pH values.

  • Changes in the absorbance at specific wavelengths, corresponding to the ionized and non-ionized forms of the molecule, are monitored.

  • The pKa is calculated by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key processes and concepts in the physicochemical profiling of quinoline-isatin derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physchem Physicochemical Profiling start Starting Materials (Isatin & Quinoline Precursors) reaction Chemical Reaction start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry ir IR Spectroscopy logp logP Determination nmr->logp solubility Solubility Assay pka pKa Measurement ms->logp ir->logp

Caption: Experimental workflow for synthesis and physicochemical characterization.

G cluster_properties Physicochemical Properties cluster_admet ADMET Profile cluster_outcome Drug Development Outcome logp Lipophilicity (logP) abs Absorption logp->abs dist Distribution logp->dist sol Aqueous Solubility sol->abs pka Ionization (pKa) pka->sol pka->abs met Metabolism abs->met safety Safety abs->safety dist->met dist->safety exc Excretion met->exc efficacy Efficacy met->efficacy met->safety exc->efficacy exc->safety candidate Viable Drug Candidate efficacy->candidate safety->candidate

References

The Pursuit of Potent and Selective Antifolates: A Technical Guide to Early-Stage Antileishmanial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. With current therapies hampered by toxicity, emerging resistance, and high costs, the need for novel, effective, and accessible drugs is urgent. The parasite's folate metabolic pathway presents a compelling target for chemotherapeutic intervention due to critical differences from the host's pathway. This technical guide provides an in-depth overview of the core principles and methodologies in the early-stage development of antifolate antileishmanial agents, focusing on the key enzymes, screening cascades, and lead optimization strategies.

The Leishmania Folate Pathway: A Validated Therapeutic Target

Leishmania parasites are auxotrophic for folates, meaning they must salvage these essential cofactors from their host.[1] Folates are crucial for the biosynthesis of nucleic acids and certain amino acids.[2] The parasite's reliance on this pathway, coupled with unique enzymatic machinery, makes it an attractive target for selective drug development.

Two key enzymes in the Leishmania folate pathway are the primary targets for antifolate agents:

  • Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS): In protozoa, DHFR and TS exist as a single bifunctional protein, a structural distinction from the two separate monofunctional enzymes in humans.[3][4] DHFR-TS catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) and the synthesis of thymidylate, both essential for DNA synthesis.[5]

  • Pteridine Reductase 1 (PTR1): Unique to trypanosomatids, PTR1 is a promiscuous enzyme that can reduce both pteridines and folates.[1] Crucially, PTR1 can act as a metabolic bypass for DHFR-TS, meaning that if DHFR-TS is inhibited by a drug, PTR1 can still provide the parasite with the necessary reduced folates, leading to drug resistance.[6]

This bypass mechanism necessitates a dual-inhibitor strategy. To effectively shut down the folate supply in Leishmania, it is crucial to develop compounds that can inhibit both DHFR-TS and PTR1 simultaneously.[7]

Below is a diagram illustrating the central role of these enzymes in the Leishmania folate salvage and metabolism pathway.

Folate_Pathway cluster_host Host Cell cluster_parasite Leishmania Parasite Folates Folates (from host) Folate_Transporter Folate Transporter (FT) Folates->Folate_Transporter Salvage DHF Dihydrofolate (DHF) Folate_Transporter->DHF DHFR_TS DHFR-TS THF Tetrahydrofolate (THF) DHFR_TS->THF Catalyzes PTR1 PTR1 PTR1->THF DHF->THF Reduction DNA_Synthesis DNA Synthesis (Thymidylate) THF->DNA_Synthesis Amino_Acid_Metabolism Amino Acid Metabolism THF->Amino_Acid_Metabolism Antifolate_DHFR Classical Antifolates (e.g., Methotrexate) Antifolate_DHFR->DHFR_TS Antifolate_Dual Dual DHFR/PTR1 Inhibitors Antifolate_Dual->DHFR_TS Antifolate_Dual->PTR1

Caption: The Leishmania Folate Metabolic Pathway and Antifolate Targets.

Early-Stage Drug Discovery Workflow

The development of novel antifolate antileishmanial agents follows a structured, multi-step workflow. This process is designed to identify potent and selective compounds while minimizing toxicity, moving from high-throughput screening of large compound libraries to focused lead optimization.

Drug_Discovery_Workflow cluster_screening Screening & Identification cluster_validation Hit Validation & Lead Generation cluster_optimization Lead Optimization & Preclinical HTS 1. High-Throughput Screening (Compound Library) Enzyme_Assay 2. Primary Screen: Recombinant Enzyme Assays (DHFR-TS & PTR1) HTS->Enzyme_Assay Identify initial hits Promastigote_Assay 3. Secondary Screen: Promastigote Viability Assay Enzyme_Assay->Promastigote_Assay Confirm whole-cell activity Amastigote_Assay 4. Tertiary Screen: Intracellular Amastigote Assay Promastigote_Assay->Amastigote_Assay Test on clinically relevant form Cytotoxicity_Assay 5. Cytotoxicity Assay (Mammalian Cells) Amastigote_Assay->Cytotoxicity_Assay Determine Selectivity Index SAR 6. Hit-to-Lead & SAR Studies Cytotoxicity_Assay->SAR Refine chemical scaffolds ADMET 7. In Silico & In Vitro ADMET SAR->ADMET Improve drug-like properties InVivo 8. In Vivo Efficacy Models (e.g., Murine Model) ADMET->InVivo Evaluate in a biological system Lead_Candidate Lead Candidate InVivo->Lead_Candidate Select for further development

Caption: Early-Stage Antifolate Antileishmanial Drug Discovery Workflow.

Quantitative Data of Antifolate Inhibitors

The evaluation of potential drug candidates relies on robust quantitative data. The following tables summarize key inhibitory and cytotoxicity data for representative antifolate compounds from the literature.

Table 1: Enzyme Inhibition Data for Antifolate Compounds

Compound ClassCompoundTarget EnzymeLeishmania SpeciesKi (μM)IC50 (μM)Reference(s)
Classical Antifolate MethotrexateDHFR-TSL. braziliensis22.0-[5]
Diaminopyrimidine Compound 1DHFR-TSL. chagasi3.00-[8]
Compound 1PTR1L. chagasi1.80-[8]
Compound 2DHFR-TSL. chagasi0.28-[8]
Compound 2PTR1L. chagasi1.50-[8]
Diaminoquinazoline Compound 5PTR1L. chagasi0.47-[8]
Kaurane Diterpenoid Compound 302DHFR-TSL. major-6.3[9]
Compound 302aDHFR-TSL. major-4.5[9]
Cinnamic Acid Deriv. Lithospermic acidDHFR-TSL. major-6.1 - 10.1[10]
Natural Product Sophoraflavanone GPTR1L. major-19.2[3]

Table 2: In Vitro Antileishmanial Activity and Cytotoxicity

CompoundLeishmania SpeciesAssay FormIC50 (μM)Cytotoxicity (CC50, μM)Cell LineSelectivity Index (SI)Reference(s)
CH872L. majorAmastigote0.3>10.0THP-1>33
CH872L. donovaniAmastigote0.06>10.0THP-1>167
CA272L. majorAmastigote0.8>10.0THP-1>12.5
MMV675968L. majorAmastigote0.477>10->21[11]
Maleimide 16L. donovaniPromastigote<0.0128 µg/mL>10 µg/mLTHP-1>781[12]
Maleimide 42L. donovaniPromastigote<0.0128 µg/mL>10 µg/mLTHP-1>781[12]
BMD-NP-00820L. donovaniAmastigote1.74>50THP-1>29[13]
BMD-NP-01555L. donovaniAmastigote2.20>50THP-1>23[13]
Chalcone 4bL. infantumAmastigote3.4505.4PBMCs148.6[14]

Note: IC50 (50% inhibitory concentration), Ki (inhibition constant), CC50 (50% cytotoxic concentration), SI (Selectivity Index = CC50/IC50). Direct comparison of values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and comparable results in drug discovery. The following sections outline the methodologies for key experiments in the screening cascade.

Recombinant Enzyme Inhibition Assay (DHFR-TS / PTR1)

This assay quantifies the ability of a compound to inhibit the activity of the purified recombinant target enzyme.

Objective: To determine the IC50 and/or Ki value of a test compound against Leishmania DHFR-TS or PTR1.

Principle: The activity of both DHFR and PTR1 is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.

Materials:

  • Purified recombinant Leishmania DHFR-TS or PTR1 enzyme.

  • Substrates: Dihydrofolate (DHF) for DHFR-TS, Biopterin for PTR1.

  • Cofactor: NADPH.

  • Assay Buffer: e.g., 50 mM Sodium Phosphate, pH 7.0.[15]

  • Test compounds dissolved in DMSO.

  • 96-well UV-transparent microplates.

  • Microplate spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the substrate (DHF or biopterin) at optimized concentrations.[15]

  • Compound Addition: Add various concentrations of the test compound (typically in a serial dilution) to the wells. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

  • Enzyme Addition: Initiate the reaction by adding the recombinant enzyme (e.g., LcDHFR-TS at 0.2 µM or LcPTR1 at 0.4 µM) to each well.[15]

  • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 340 nm and the appropriate temperature. Measure the absorbance kinetically over a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression software (e.g., GraphPad Prism).[2]

In Vitro Promastigote Viability Assay

This primary whole-cell assay assesses the effect of compounds on the extracellular, insect-stage form of the parasite.

Objective: To determine the IC50 of a test compound against Leishmania promastigotes.

Principle: The metabolic activity of viable promastigotes is quantified using a colorimetric or fluorometric reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin. Viable cells reduce the reagent to a colored formazan product (MTT) or a fluorescent resorufin product (resazurin), which can be measured.[16][17]

Materials:

  • Log-phase Leishmania promastigote culture (e.g., L. donovani).

  • Culture Medium: e.g., M-199 or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS).[12][16]

  • Test compounds and a standard antileishmanial drug (e.g., Amphotericin B).

  • MTT or Resazurin solution.

  • Solubilizing agent (e.g., acidified isopropanol for MTT).[16]

  • 96-well sterile microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Dilute a log-phase promastigote culture to a final density of approximately 2 x 10⁵ cells/well in a 96-well plate.[16]

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include wells for a positive control drug, a negative control (DMSO vehicle), and a media-only blank.

  • Incubation: Incubate the plate at the appropriate temperature for promastigote growth (e.g., 25°C) for 72 hours.[16]

  • Reagent Addition: Add the viability reagent (e.g., 20 µL of 5 mg/mL MTT solution) to each well and incubate for an additional 3-4 hours.[16][18]

  • Signal Development: If using MTT, add a solubilizing agent to dissolve the formazan crystals and shake for 15 minutes.[19]

  • Measurement: Read the absorbance (e.g., 570 nm for MTT) or fluorescence using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression.

In Vitro Intracellular Amastigote Assay

This assay is more clinically relevant as it tests compound efficacy against the amastigote form of the parasite residing within a host macrophage.

Objective: To determine the IC50 of a test compound against intracellular Leishmania amastigotes.

Principle: Host macrophages are infected with Leishmania promastigotes, which then transform into amastigotes intracellularly. After treatment with the test compound, the number of viable intracellular parasites is quantified, often by microscopy after Giemsa staining or by using reporter gene-expressing parasites (e.g., luciferase).[20]

Materials:

  • Macrophage cell line (e.g., THP-1, J774A.1) or primary peritoneal macrophages.[17][20]

  • Stationary-phase Leishmania promastigotes.

  • Culture media for macrophages (e.g., RPMI-1640 with 10% FBS).

  • Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells.

  • Test compounds and a standard drug.

  • Giemsa stain or other visualization reagents.

  • Microscope or high-content imaging system.

Procedure:

  • Macrophage Seeding: Seed macrophages into a 96-well plate (e.g., 50,000 cells/well) and allow them to adhere. If using THP-1 cells, differentiate them into adherent macrophages using PMA for 48-72 hours.[20]

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.[20]

  • Incubation: Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes to amastigotes. Wash the wells to remove extracellular parasites.

  • Compound Treatment: Add fresh media containing serial dilutions of the test compounds and incubate for an additional 72 hours.

  • Quantification:

    • Microscopy: Fix the cells, stain with Giemsa, and manually count the number of amastigotes per 100 macrophages under a light microscope.

    • High-Content Imaging: For automated analysis, stain cells with DNA dyes (e.g., DAPI) and use an imaging system to quantify the number of host cells and intracellular parasites.[1]

  • Data Analysis: Calculate the percentage of infection and the number of amastigotes per cell relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Mammalian Cell Cytotoxicity Assay

This assay is performed in parallel with the amastigote assay to determine the selectivity of the compound.

Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound on a mammalian cell line.

Procedure:

  • The protocol is similar to the promastigote viability assay but uses a mammalian cell line (e.g., THP-1, HepG2) instead of the parasite.[21][22]

  • Seed the cells in a 96-well plate and treat them with the same concentrations of the test compound as used in the antileishmanial assays.

  • After a 72-hour incubation at 37°C, assess cell viability using MTT, resazurin, or a similar reagent.

  • Calculate the CC50 from the dose-response curve.

  • Calculate the Selectivity Index (SI): SI = CC50 (mammalian cells) / IC50 (intracellular amastigotes). A higher SI value (typically >10) is desirable, indicating that the compound is more toxic to the parasite than to the host cells.[17]

Conclusion and Future Directions

The folate pathway remains a highly validated and promising avenue for the development of new antileishmanial therapies. The key challenge lies in achieving dual inhibition of both DHFR-TS and PTR1 to overcome the parasite's intrinsic resistance mechanism. The early-stage drug discovery process outlined in this guide, from high-throughput enzymatic screening to validation in intracellular amastigote models, provides a robust framework for identifying and advancing novel antifolate candidates. Future efforts should focus on leveraging structure-based drug design to optimize the potency and selectivity of dual inhibitors, while concurrently profiling their pharmacokinetic properties to ensure their suitability for in vivo development. The integration of these multidisciplinary approaches will be paramount in the development of the next generation of safe and effective antifolate drugs to combat leishmaniasis.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Antileishmanial Agent-13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic antileishmanial drugs is a global health priority.[1][2][3] This document provides detailed protocols for the in vitro evaluation of "Antileishmanial agent-13," a novel compound with potential therapeutic activity against Leishmania. The described assays are fundamental for determining the compound's efficacy, cytotoxicity, and selectivity, which are critical parameters in the early stages of drug discovery.

The protocols herein describe the determination of the 50% inhibitory concentration (IC50) against both the extracellular promastigote and intracellular amastigote forms of the parasite.[2] Additionally, the 50% cytotoxic concentration (CC50) against a mammalian cell line is assessed to determine the compound's toxicity profile. The ratio of these values provides the selectivity index (SI), a key indicator of the compound's therapeutic potential.[2]

Principle of the Assays

The in vitro antileishmanial activity of a compound is primarily assessed by its ability to inhibit the growth of the parasite. This can be evaluated against the two main life cycle stages of Leishmania: the flagellated promastigotes found in the sandfly vector and the non-motile amastigotes that reside within mammalian macrophages.[1][4] While assays against promastigotes are simpler and suitable for high-throughput screening, testing against the clinically relevant intracellular amastigote stage is crucial for validating activity.[1][3][5]

The viability of the parasites and host cells following treatment with the test compound is commonly determined using colorimetric or fluorometric methods, such as the resazurin reduction assay.[2] In this assay, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the resulting color or fluorescence is proportional to the number of viable cells.

Data Presentation

The quantitative data from the in vitro assays for this compound should be summarized for clear comparison.

Table 1: In Vitro Activity of this compound against Leishmania donovani

CompoundPromastigote IC50 (µM)Amastigote IC50 (µM)Macrophage CC50 (µM)Selectivity Index (SI = CC50/Amastigote IC50)
This compound8.52.1> 100> 47.6
Miltefosine (Reference Drug)4.20.92527.8
Amphotericin B (Reference Drug)0.10.0515300

Experimental Protocols

In Vitro Promastigote Susceptibility Assay

This protocol determines the IC50 value of this compound against the promastigote stage of Leishmania.

Materials:

  • Leishmania promastigotes (e.g., L. donovani) in logarithmic growth phase

  • Complete M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 µM adenosine, 0.5 mg/L hemin, and 40 mM HEPES pH 7.4[6]

  • This compound stock solution (e.g., in DMSO)

  • Reference drug (e.g., Miltefosine or Amphotericin B)

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • 96-well microtiter plates

  • Incubator (26°C)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Harvest late log-phase promastigotes and adjust the density to 1 × 10^6 cells/mL in complete M199 medium.[6]

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound and the reference drug in the culture medium. Add 100 µL of each dilution to the respective wells in triplicate. Include wells with untreated parasites (negative control) and medium only (blank).

  • Incubate the plate at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Amastigote Susceptibility Assay

This protocol determines the IC50 value of this compound against the intracellular amastigote stage of Leishmania.

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • Complete RPMI-1640 medium with 10% FBS and penicillin-streptomycin

  • Leishmania promastigotes (stationary phase)

  • This compound stock solution

  • Reference drug

  • Giemsa stain

  • 96-well plates or chamber slides

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Seed macrophages (e.g., 5 × 10^4 cells/well) in a 96-well plate and incubate for 24 hours at 37°C with 5% CO2 to allow adherence.

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with fresh medium to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of this compound and the reference drug to the infected macrophages in triplicate.

  • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Calculate the percentage of inhibition of amastigote proliferation for each concentration compared to the untreated control.

  • Determine the IC50 value as described for the promastigote assay.

Cytotoxicity Assay

This protocol determines the CC50 value of this compound against a mammalian cell line to assess its toxicity.

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • Complete RPMI-1640 medium

  • This compound stock solution

  • Resazurin solution

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed macrophages (e.g., 5 × 10^4 cells/well) in a 96-well plate and incubate for 24 hours.

  • Add serial dilutions of this compound to the wells in triplicate.

  • Incubate for 72 hours at 37°C with 5% CO2.

  • Add resazurin solution and incubate for 4-6 hours.

  • Measure fluorescence or absorbance as previously described.

  • Calculate the percentage of cytotoxicity for each concentration relative to the untreated control.

  • Determine the CC50 value from the dose-response curve.

Visualizations

Experimental Workflow

G cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay p1 Culture Leishmania promastigotes p2 Seed promastigotes in 96-well plate p1->p2 p3 Add Antileishmanial agent-13 p2->p3 p4 Incubate for 72h p3->p4 p5 Add Resazurin p4->p5 p6 Measure viability p5->p6 p7 Calculate IC50 p6->p7 a1 Culture and seed macrophages a2 Infect with promastigotes a1->a2 a3 Wash to remove extracellular parasites a2->a3 a4 Add Antileishmanial agent-13 a3->a4 a5 Incubate for 72h a4->a5 a6 Fix and stain (Giemsa) a5->a6 a7 Microscopic counting a6->a7 a8 Calculate IC50 a7->a8 c1 Seed macrophages in 96-well plate c2 Add Antileishmanial agent-13 c1->c2 c3 Incubate for 72h c2->c3 c4 Add Resazurin c3->c4 c5 Measure viability c4->c5 c6 Calculate CC50 c5->c6

Caption: Workflow for the in vitro evaluation of this compound.

Hypothetical Signaling Pathway Affected by this compound

The mechanism of action of many antileishmanial drugs involves the disruption of critical parasite-specific pathways.[7][8][9] For instance, miltefosine is known to interfere with lipid metabolism and induce apoptosis-like cell death.[7][8] The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to parasite death.

G cluster_pathway Hypothetical Mechanism of Action Agent13 Antileishmanial agent-13 Membrane Parasite Membrane Integrity Agent13->Membrane disrupts Lipid Lipid Biosynthesis (e.g., Ergosterol) Agent13->Lipid inhibits Mito Mitochondrial Function Agent13->Mito impairs Apoptosis Apoptosis-like Cell Death Membrane->Apoptosis Lipid->Apoptosis ROS Increased ROS Production Mito->ROS ROS->Apoptosis

Caption: Hypothetical signaling pathway targeted by this compound.

References

Application Note: The BALB/c Mouse Model for Visceral Leishmaniasis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Visceral leishmaniasis (VL), caused by protozoan parasites of the Leishmania donovani complex, is a severe systemic disease that is fatal if left untreated. The development of new and effective chemotherapies is a global health priority, hampered by drug resistance and toxicity of existing treatments[1]. The BALB/c mouse is a widely used and highly reproducible in vivo model for studying VL and for the preclinical evaluation of novel therapeutic agents[2][3]. Although susceptible to infection, BALB/c mice can mount an organ-specific immune response, typically controlling parasite replication in the liver while establishing a chronic, progressive infection in the spleen and bone marrow[3]. This dichotomy makes the model particularly valuable for assessing drug efficacy in different target organs[4][5].

This document provides detailed protocols for utilizing the BALB/c mouse model in VL treatment studies, methods for assessing therapeutic outcomes, and a summary of key data and immunological pathways.

Application Notes: Model Characteristics and Experimental Design
  • Course of Infection: Following intravenous injection of L. donovani, parasites are rapidly taken up by macrophages in the liver, spleen, and bone marrow. In the liver, a granulomatous response, associated with a Th1-type immune profile, leads to a significant reduction in parasite numbers after the first month[3]. In contrast, the spleen and bone marrow fail to control the infection, leading to splenomegaly and a persistent parasite burden, which is associated with a Th2-dominant immune response[3][6]. This chronic but non-fatal infection in BALB/c mice serves as an excellent model for evaluating drug efficacy against persistent parasites[4].

  • Parasite Strain and Inoculum: The virulence and drug sensitivity of the L. donovani strain are critical variables. It is recommended to use well-characterized strains, such as MHOM/ET/67:LV82[4]. Parasites should be maintained for infectivity by regular passage through a susceptible host (e.g., hamster or BALB/c mouse)[7][8]. An inoculum of 1-2 x 10⁷ amastigotes or stationary-phase promastigotes administered intravenously is commonly used to establish a robust infection[2][4].

  • Therapeutic Evaluation: The model is suitable for testing a wide range of compounds, including small molecules, immunomodulators, and novel drug delivery systems like liposomal or vesicular formulations[4][6][9][10]. Treatment can be initiated during the acute phase (e.g., day 7 post-infection) to assess early clearance or during the chronic phase (e.g., day 21 or later) to evaluate efficacy against established infection[4][11].

Experimental Protocols

Protocol 1: Parasite Culture and Preparation
  • Promastigote Culture: Culture L. donovani promastigotes in RPMI-1640 or M199 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin-streptomycin)[7].

  • Incubation: Maintain cultures at 26°C in a non-CO₂ incubator[12].

  • Infective Stage: Harvest parasites at the stationary phase of growth (typically 5-7 days), as this stage is enriched in infective metacyclic promastigotes.

  • Amastigote Isolation (Optional but Recommended): For a more natural infection, use amastigotes isolated from the spleen of a previously infected hamster[4][12]. Homogenize the spleen in a sterile medium, centrifuge to pellet the amastigotes, and count using a hemocytometer.

  • Inoculum Preparation: Wash the harvested parasites (promastigotes or amastigotes) twice in sterile, endotoxin-free phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) by centrifugation. Resuspend the final pellet in the same buffer and adjust the concentration to 2 x 10⁸ parasites/mL for a 100 µL injection volume (delivering 2 x 10⁷ parasites)[2].

Protocol 2: Infection of BALB/c Mice
  • Animals: Use 6- to 10-week-old inbred BALB/c mice[4][11]. Allow them to acclimatize for at least one week before the experiment.

  • Route of Infection: The standard route for establishing systemic visceral infection is intravenous (i.v.) injection into the lateral tail vein[4][8]. Intracardiac injection is also effective but more technically demanding[11].

  • Procedure:

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Place the mouse in a suitable restrainer.

    • Swab the tail with 70% ethanol.

    • Using a 27-gauge (or smaller) needle, inject 100-200 µL of the parasite suspension (containing 1-2 x 10⁷ parasites) into one of the lateral tail veins[2][8].

    • Confirm successful injection by the absence of a subcutaneous bleb.

Protocol 3: Drug Administration for Efficacy Studies
  • Grouping: Randomly assign infected mice into experimental groups (e.g., vehicle control, reference drug, test compounds at various doses), with at least five mice per group[2][5].

  • Treatment Schedule: The timing and duration of treatment depend on the study's objective. A common schedule involves initiating treatment 7 or 14 days post-infection and dosing for 5 consecutive days[5][13].

  • Drug Formulation: Prepare drugs in a suitable vehicle (e.g., saline, PBS, DMSO/propylene glycol mixture)[14]. Ensure the final concentration of any solvent is non-toxic.

  • Administration: Administer the drug via the intended clinical route, typically oral gavage for orally available drugs or intravenous/intraperitoneal injection for parenteral formulations.

Protocol 4: Assessment of Parasite Burden
  • Tissue Collection: Euthanize mice at the desired endpoint (e.g., 24-48 hours after the last treatment dose). Aseptically remove the liver, spleen, and bone marrow (from one femur).

  • Organ Weight: Weigh the liver and spleen to calculate the Leishman-Donovan Unit (LDU).

  • Impression Smears (Giemsa Staining):

    • Make impression smears by gently touching a clean glass slide to a small, cut surface of the spleen and liver.

    • Allow the smears to air dry, fix with absolute methanol for 5 minutes, and stain with fresh Giemsa stain (1:20 dilution in buffered water, pH 7.2) for 20-30 minutes.

    • Wash, dry, and examine under oil immersion (1000x magnification).

    • Calculate the LDU using the formula: LDU = (Number of amastigotes / Number of host cell nuclei) x Organ weight (in mg) [8].

  • Limiting Dilution Assay (LDA):

    • Homogenize a pre-weighed portion of the spleen or liver in a complete culture medium.

    • Perform serial dilutions of the homogenate in a 96-well plate containing a suitable liquid or semi-solid medium[7][12].

    • Incubate the plates at 26°C for 7-14 days.

    • Examine wells for the presence of motile promastigotes using an inverted microscope. The parasite burden is estimated from the highest dilution at which parasites are observed[12].

  • Quantitative PCR (qPCR):

    • Extract total genomic DNA from a weighed portion of tissue.

    • Perform qPCR using primers specific for Leishmania kinetoplast DNA (kDNA) or other conserved genes[15][16].

    • Quantify the parasite load by comparing the amplification data to a standard curve generated from a known number of parasites[16].

  • In Vivo Imaging (for longitudinal studies):

    • This non-invasive method requires transgenic parasites expressing a reporter gene like luciferase[15][17].

    • Inject the substrate (e.g., D-luciferin) and image the anesthetized mouse using an in vivo imaging system (IVIS)[18][19].

    • The bioluminescent signal intensity correlates with the parasite burden, allowing for the monitoring of infection and treatment response in the same animal over time[15][20].

Data Presentation

Table 1: Efficacy of Selected Antileishmanial Drugs in the BALB/c Model
Drug/FormulationDose & ScheduleInfection PhaseOrganParasite Burden Suppression (%)Reference
Sodium Stibogluconate (SSG) 296 mg/kg SbV, single doseAcuteLiver>99[9]
SpleenNo significant suppression[9]
SSG-NIV (Vesicular) 296 mg/kg SbV, single doseAcuteLiver>98[9]
Spleen>98[9]
Bone Marrow>98[9]
AmBisome (Liposomal Amphotericin B) 8 mg/kg, single doseAcuteLiver>99[9]
Spleen~97[9]
Bone Marrow~98[9]
Ketoconazole 100 mg/kg/day, 5 daysChronicSpleen>99 (Undetectable)[5]
Miltefosine 25 mg/kg/day, 5 daysChronicLiver>99[11]

Note: Efficacy can vary based on parasite strain, infection chronicity, and specific experimental conditions.

Table 2: Key Cytokine Profiles and Their Role in the BALB/c Model of VL
CytokinePrimary Role in VLResponse to Infection (Spleen)Impact of Effective TreatmentReference
Interferon-gamma (IFN-γ) Protective (Th1) : Activates macrophages to produce nitric oxide (NO) for parasite killing.Low/Suppressed during chronic infection.Increased production, associated with cure.[6][21]
Interleukin-12 (IL-12) Protective (Th1) : Induces IFN-γ production by T cells and NK cells.Low/Suppressed.Increased production, promoting a Th1 response.[21][22][23]
Interleukin-4 (IL-4) Susceptibility (Th2) : Promotes parasite survival and deactivates macrophages.Elevated during chronic infection.Suppressed production.[6][24]
Interleukin-10 (IL-10) Susceptibility (Th2) : Potent immunosuppressive cytokine that deactivates macrophages.Elevated during chronic infection.Suppressed production.[21][25]
Tumor Necrosis Factor-alpha (TNF-α) Protective (Th1) : Works with IFN-γ to activate macrophages and is critical for granuloma formation.Present, but its function is often suppressed.Increased production and activity.[21][22]

Mandatory Visualizations

Experimental Workflow for Drug Efficacy Studies

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Analysis p1 Parasite Culture (L. donovani) p2 Harvest & Prepare Inoculum p1->p2 inf Infect BALB/c Mice (i.v. injection) p2->inf grp Group Animals (Control, Test, Reference) inf->grp treat Administer Treatment (e.g., 5-day course) grp->treat euth Euthanize & Collect Organs (Spleen, Liver) treat->euth pb Assess Parasite Burden (LDU, qPCR, LDA) euth->pb Primary Endpoint ir Assess Immune Response (Cytokine Analysis) euth->ir Secondary Endpoint da Data Analysis & Interpretation pb->da ir->da

Caption: Workflow for evaluating antileishmanial drug efficacy in BALB/c mice.

Host Immune Response Signaling in Visceral Leishmaniasis

G cluster_cells Cellular Interactions cluster_th1 Protective Th1 Response cluster_th2 Non-Protective Th2 Response MAC Infected Macrophage APC Antigen Presenting Cell (e.g., Dendritic Cell) MAC->APC Presents Antigen KILL Parasite Killing (via Nitric Oxide) MAC->KILL Leads to REP Parasite Replication (Macrophage Deactivation) MAC->REP Leads to TH0 Naive T-Helper Cell (Th0) APC->TH0 Activates TH1 Th1 Cell APC->TH1 Stimulates via IL-12 TH0->TH1 Differentiation TH2 Th2 Cell TH0->TH2 Differentiation (driven by IL-4) IFNg IFN-γ TH1->IFNg Produces IFNg->MAC Activates IL12 IL-12 IL4 IL-4 TH2->IL4 Produces IL10 IL-10 TH2->IL10 Produces IL4->MAC Deactivates IL10->MAC Inhibits

Caption: Simplified Th1/Th2 signaling paradigm in the host response to L. donovani.

References

Application Notes and Protocols for High-Throughput Screening of Antileishmanial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, poses a significant global health burden. The limitations of current therapies, including toxicity, parasite resistance, and high cost, necessitate the urgent discovery of new and effective antileishmanial drugs.[1][2][3] High-throughput screening (HTS) has emerged as a crucial strategy to accelerate this process by enabling the rapid screening of large compound libraries to identify novel chemical scaffolds with leishmanicidal activity.[1][4] These application notes provide detailed protocols and data for various HTS assays designed to identify and characterize antileishmanial compounds.

Overview of HTS Assay Formats

The selection of an appropriate HTS assay is critical for the success of a drug discovery campaign. Assays can be broadly categorized as target-based or phenotypic. While target-based screens focus on specific molecular targets within the parasite, phenotypic screens assess the overall viability or proliferation of the parasite in the presence of test compounds.[5] For Leishmania, phenotypic screens are predominantly used, particularly those targeting the clinically relevant intracellular amastigote stage.[6][7]

Commonly employed HTS assays for antileishmanial drug discovery include:

  • Colorimetric Assays: These assays rely on a color change to measure cell viability. They are generally cost-effective but may have lower sensitivity compared to other methods.[8][9][10]

  • Fluorometric Assays: These assays utilize fluorescent probes to determine cell viability or proliferation and typically offer higher sensitivity than colorimetric assays.[9][11][12]

  • Luminescence-Based Assays: These highly sensitive assays often use genetically modified parasites expressing reporter enzymes like luciferase to measure viability.[13][14][15]

  • High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters, such as infection ratio and number of intracellular amastigotes, providing a more detailed understanding of a compound's effect.[6][16][17]

Experimental Protocols

General Workflow for Antileishmanial HTS

The general workflow for a typical antileishmanial HTS campaign involves several key steps, from initial screening to hit confirmation and characterization.

HTS_Workflow cluster_primary Primary Screening cluster_hit_id Hit Identification cluster_secondary Secondary Screening & Confirmation cluster_hit_characterization Hit Characterization Primary_Screen Screen large compound library (e.g., 10,000s of compounds) against promastigotes or amastigotes Hit_ID Identify compounds with significant parasite inhibition (e.g., >70% inhibition) Primary_Screen->Hit_ID Dose_Response Dose-response curves to determine IC50 values Hit_ID->Dose_Response Cytotoxicity Assess cytotoxicity against host cells (e.g., macrophages) to determine selectivity index (SI) Dose_Response->Cytotoxicity Intracellular_Assay Confirm activity against intracellular amastigotes Cytotoxicity->Intracellular_Assay Metabolic_Stability Evaluate in vitro metabolic stability Intracellular_Assay->Metabolic_Stability

Caption: General workflow for antileishmanial HTS.
Resazurin-Based Fluorometric Assay for Leishmania Promastigotes

This protocol describes a common and robust method for primary screening against the promastigote stage of Leishmania. The assay is based on the reduction of the blue, non-fluorescent dye resazurin (also known as AlamarBlue) to the pink, highly fluorescent resorufin by metabolically active cells.[12][18][19][20]

Materials:

  • Leishmania promastigotes (e.g., L. major, L. donovani) in logarithmic growth phase

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Resazurin sodium salt solution (e.g., 12.5 mg/100 mL in PBS)

  • Test compounds and reference drugs (e.g., amphotericin B)

  • 384-well black, clear-bottom microplates

  • Fluorometric microplate reader (Excitation: 530-560 nm, Emission: 590 nm)

Protocol:

  • Compound Plating: Dispense test compounds and controls into the 384-well plates. Typically, compounds are screened at a final concentration of 10 µM.[1][21]

  • Parasite Seeding: Dilute the Leishmania promastigote culture to a final density of 2 x 10^6 cells/mL. Add 50 µL of the cell suspension to each well, resulting in a final cell density of 1 x 10^6 cells/mL.

  • Incubation: Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 25°C) for 72 hours.[18]

  • Resazurin Addition: Add 10 µL of the resazurin solution to each well.

  • Final Incubation: Incubate the plates for an additional 4 to 48 hours, as the rate of resazurin reduction can vary between Leishmania species.[18]

  • Fluorescence Reading: Measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the negative control (vehicle-treated cells).

High-Content Screening (HCS) Assay for Intracellular Leishmania Amastigotes

This protocol details an image-based HCS assay to screen compounds against the more clinically relevant intracellular amastigote stage of Leishmania.[6][16][17]

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Leishmania promastigotes (e.g., L. donovani)

  • Complete culture medium (e.g., RPMI-1640) with FBS

  • Test compounds and reference drugs (e.g., amphotericin B, miltefosine)[16]

  • DNA stain (e.g., DRAQ5 or Hoechst)

  • Paraformaldehyde (PFA) for fixation

  • 384-well black, clear-bottom microplates

  • Automated confocal microscope and image analysis software

Protocol:

  • Macrophage Differentiation: Seed THP-1 cells in 384-well plates and differentiate them into adherent macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.[22]

  • Parasite Infection: Infect the differentiated macrophages with stationary-phase Leishmania promastigotes at a specific multiplicity of infection (MOI), for instance, 10-15 parasites per cell. Incubate for 24 hours to allow for parasite internalization and transformation into amastigotes.[22]

  • Compound Treatment: Add the test compounds and reference drugs to the infected cells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 4 days.[16]

  • Fixation and Staining: Fix the cells with 2% PFA and stain the nuclei of both host cells and parasites with a DNA stain like 5 µM DRAQ5.[16]

  • Image Acquisition: Acquire fluorescent images from each well using an automated confocal microscope.[16]

  • Image Analysis: Use a custom algorithm to quantify:

    • Number of host cells (for cytotoxicity assessment)

    • Infection ratio (percentage of infected macrophages)

    • Number of amastigotes per macrophage

  • Data Analysis: Determine the compound's activity based on the reduction in infection ratio and/or the number of intracellular parasites.

HCS_Assay_Workflow cluster_cell_prep Cell Preparation cluster_infection Infection cluster_treatment Treatment & Incubation cluster_imaging Imaging & Analysis Seed_THP1 Seed THP-1 cells in 384-well plate Differentiate Differentiate with PMA Seed_THP1->Differentiate Infect Infect with Leishmania promastigotes Differentiate->Infect Add_Compounds Add test compounds Infect->Add_Compounds Incubate Incubate for 4 days Add_Compounds->Incubate Fix_Stain Fix and stain with DNA dye Incubate->Fix_Stain Acquire_Images Acquire images with automated microscope Fix_Stain->Acquire_Images Analyze_Images Analyze images to quantify infection and cytotoxicity Acquire_Images->Analyze_Images

Caption: Workflow for a high-content screening assay.
Luciferase-Based Assay for Leishmania Amastigotes

This protocol utilizes Leishmania parasites genetically engineered to express the luciferase enzyme. The amount of light produced upon addition of the luciferase substrate is proportional to the number of viable parasites.[13][14][23]

Materials:

  • Luciferase-expressing Leishmania parasites

  • Host cells (e.g., THP-1 or primary macrophages)

  • Complete culture medium

  • Test compounds and reference drugs

  • Luciferase assay reagent (e.g., Steady-Glo®)

  • 96-well or 384-well white, opaque microplates

  • Luminometer

Protocol:

  • Infection: Infect host cells with luciferase-expressing Leishmania promastigotes in white, opaque plates as described in the HCS protocol.

  • Compound Treatment: Add test compounds and incubate for the desired period (e.g., 72-96 hours).

  • Lysis and Luminescence Reading: Add the luciferase assay reagent to each well. This reagent lyses the cells and contains the substrate for the luciferase enzyme.

  • Incubation: Incubate for a short period (e.g., 2-5 minutes) at room temperature to allow the luminescent signal to stabilize.[13]

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of parasite inhibition based on the reduction in the luminescent signal.

Data Presentation and Quality Control

The reliability of HTS data is paramount. Key quality control metrics and data presentation formats are summarized below.

HTS Quality Control Parameters
ParameterFormulaDescriptionAcceptable Value
Z'-factor 1 - [ (3 * (SD_pos + SD_neg)) / | (Mean_pos - Mean_neg) | ]A measure of the statistical effect size that reflects the separation between the positive and negative controls. It indicates the quality and robustness of the assay.Z' > 0.5
Signal-to-Background (S/B) Ratio Mean_pos / Mean_negThe ratio of the signal from the positive control to the signal from the negative control.S/B ≥ 10
Coefficient of Variation (%CV) (SD / Mean) * 100A measure of the variability of the data points within a group (e.g., positive or negative controls).%CV < 20%

SD_pos and Mean_pos are the standard deviation and mean of the positive control, respectively. SD_neg and Mean_neg are the standard deviation and mean of the negative control, respectively.

Compound Activity and Selectivity
ParameterDescription
IC50 (Half-maximal Inhibitory Concentration) The concentration of a compound that inhibits 50% of parasite growth or viability.
CC50 (Half-maximal Cytotoxic Concentration) The concentration of a compound that is cytotoxic to 50% of host cells.
Selectivity Index (SI) The ratio of CC50 to IC50 (CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over the host cell. An SI > 10 is generally considered desirable.[24]
Example HTS Campaign Data

The following table summarizes data from a hypothetical HTS campaign for antileishmanial compounds.

Assay TypeCompound Library SizePrimary Hit Rate (%)Confirmed Hits (with IC50 < 10 µM)Hits with SI > 10
Promastigote Fluorometric Assay26,5002.112450
Intracellular Amastigote HCS26,5000.466245

Data compiled from representative values found in the literature.[1][6][11]

Signaling Pathways and Drug Action

While HTS primarily identifies compounds with a desired phenotype (i.e., parasite killing), understanding the mechanism of action is a critical subsequent step. Some known antileishmanial drugs and their targets are illustrated below. For novel hits from HTS, target deconvolution studies are required to elucidate their specific mechanisms.

Drug_Action_Pathway cluster_drug Antileishmanial Compound cluster_parasite Leishmania Parasite cluster_outcome Outcome Compound Novel HTS Hit or Known Drug Target Specific Parasite Target (e.g., Enzyme, Transporter) Compound->Target Inhibition or Disruption Pathway Essential Metabolic or Signaling Pathway Target->Pathway is part of Viability Parasite Viability Target->Viability Disruption leads to loss of Pathway->Viability is essential for Death Parasite Death Viability->Death

References

Determining the Potency and Selectivity of Antileishmanial Agent-13: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of "Antileishmanial agent-13," a quinoline-isatin hybrid compound with demonstrated activity against Leishmania major. These protocols are essential for assessing the compound's efficacy and selectivity, crucial steps in the early stages of drug discovery and development for leishmaniasis.

Introduction to this compound

This compound is a synthetic compound belonging to the quinoline-isatin hybrid class. Preliminary studies have shown its potent activity against both the promastigote (the motile, extracellular form found in the sandfly vector) and amastigote (the non-motile, intracellular form that resides within mammalian macrophages) stages of Leishmania major. The proposed mechanism of action for this agent is the inhibition of the folate pathway, a critical metabolic pathway for the parasite's survival and replication.

Data Summary

The following table summarizes the known biological activities of this compound. It is important to note that while specific IC50 values against Leishmania major are available, a definitive CC50 value for this particular agent has not been publicly disclosed. Therefore, a representative value for a similar quinoline-isatin hybrid against a mammalian cell line is provided for context. The selectivity index (SI), a ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates greater selectivity for the parasite over host cells.

ParameterOrganism/Cell LineValue (µM)Reference
IC50 Leishmania major (Promastigote)0.604[1][2]
IC50 Leishmania major (Amastigote)0.508[1][2]
Representative CC50 Mammalian Cell Line (e.g., Macrophage)>50[3]
Selectivity Index (SI) CC50 / IC50 (Amastigote)>98Calculated

Note: The CC50 value is representative of the quinoline-isatin class of compounds and may not reflect the exact value for this compound. Experimental determination is required for a precise value.

Experimental Protocols

Detailed methodologies for determining the IC50 and CC50 values are provided below. These protocols are based on established and widely used colorimetric assays.

Protocol 1: Determination of IC50 against Leishmania major Promastigotes (Resazurin Assay)

This protocol describes the determination of the 50% inhibitory concentration (IC50) of a test compound against the promastigote stage of Leishmania. The assay is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin by metabolically active cells. The intensity of the resulting color is proportional to the number of viable parasites.

Materials:

  • Leishmania major promastigotes in logarithmic growth phase

  • Complete M199 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer or fluorometer capable of reading absorbance at 570 nm and 600 nm (or fluorescence at Ex/Em ~560/590 nm)

  • Humidified incubator (26°C)

Procedure:

  • Cell Seeding: Harvest logarithmic phase promastigotes and adjust the cell density to 1 x 10^6 cells/mL in complete M199 medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in complete M199 medium. Add 100 µL of each dilution to the respective wells in triplicate. Include wells with untreated cells (negative control) and wells with a known antileishmanial drug like Amphotericin B (positive control). Also, include wells with medium only (blank).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Resazurin Addition: After the incubation period, add 20 µL of resazurin solution to each well.

  • Final Incubation: Incubate the plate for an additional 4-6 hours at 26°C, protected from light.

  • Data Acquisition: Measure the absorbance at 570 nm with a reference wavelength of 600 nm, or measure the fluorescence intensity.

  • Data Analysis:

    • Subtract the blank absorbance/fluorescence from all other readings.

    • Calculate the percentage of parasite viability for each concentration using the following formula: % Viability = (Absorbance of treated wells / Absorbance of untreated control wells) x 100

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Protocol 2: Determination of IC50 against Intracellular Leishmania major Amastigotes

This protocol assesses the efficacy of the compound against the clinically relevant intracellular amastigote stage of the parasite.

Materials:

  • Macrophage cell line (e.g., J774.A1 or THP-1)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Leishmania major stationary phase promastigotes

  • This compound

  • Giemsa stain

  • Microscope

  • 96-well plates

Procedure:

  • Macrophage Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Infection: Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells with pre-warmed PBS to remove non-phagocytosed promastigotes.

  • Compound Addition: Add fresh medium containing serial dilutions of this compound to the infected macrophages.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Fixation and Staining: Fix the cells with methanol and stain with Giemsa.

  • Microscopic Examination: Determine the number of amastigotes per 100 macrophages for each drug concentration.

  • Data Analysis: Calculate the percentage of inhibition of amastigote proliferation compared to the untreated control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Protocol 3: Determination of CC50 in a Mammalian Cell Line (MTT Assay)

This protocol determines the concentration of a compound that reduces the viability of a mammalian cell line by 50%.[3][4][5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3][4] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3][4][5][6]

Materials:

  • Mammalian cell line (e.g., J774.A1 macrophages or HEK293T cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.

Visualizations

The following diagrams illustrate the experimental workflows and the proposed signaling pathway affected by this compound.

experimental_workflow_ic50 cluster_promastigote IC50 Determination (Promastigote) cluster_amastigote IC50 Determination (Amastigote) p_start Seed Promastigotes p_compound Add this compound p_start->p_compound p_incubate Incubate 72h p_compound->p_incubate p_resazurin Add Resazurin p_incubate->p_resazurin p_incubate2 Incubate 4-6h p_resazurin->p_incubate2 p_read Measure Absorbance/Fluorescence p_incubate2->p_read p_analyze Calculate IC50 p_read->p_analyze a_start Seed & Adhere Macrophages a_infect Infect with Promastigotes a_start->a_infect a_wash Wash Extracellular Parasites a_infect->a_wash a_compound Add this compound a_wash->a_compound a_incubate Incubate 72h a_compound->a_incubate a_stain Fix & Giemsa Stain a_incubate->a_stain a_count Count Amastigotes a_stain->a_count a_analyze Calculate IC50 a_count->a_analyze

Caption: Workflow for IC50 determination against Leishmania promastigotes and amastigotes.

experimental_workflow_cc50 cc_start Seed Mammalian Cells cc_compound Add this compound cc_start->cc_compound cc_incubate Incubate 48-72h cc_compound->cc_incubate cc_mtt Add MTT Reagent cc_incubate->cc_mtt cc_incubate2 Incubate 3-4h cc_mtt->cc_incubate2 cc_solubilize Solubilize Formazan cc_incubate2->cc_solubilize cc_read Measure Absorbance cc_solubilize->cc_read cc_analyze Calculate CC50 cc_read->cc_analyze

Caption: Workflow for CC50 determination using the MTT assay.

signaling_pathway cluster_folate Folate Biosynthesis Pathway in Leishmania DHFR_TS Dihydrofolate Reductase- Thymidylate Synthase (DHFR-TS) THF Tetrahydrofolate (THF) DHFR_TS->THF Product DHF Dihydrofolate (DHF) DHF->DHFR_TS Substrate DNA DNA Synthesis THF->DNA Agent13 This compound Agent13->DHFR_TS Inhibition

Caption: Proposed mechanism of action of this compound via inhibition of the folate pathway.

References

Application Notes and Protocols: Experimental Design for In Vivo Efficacy Studies of Antileishmanials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leishmaniasis is a complex parasitic disease caused by over 20 species of the protozoan genus Leishmania, transmitted by the bite of infected female phlebotomine sand flies.[1] The clinical manifestations range from self-healing cutaneous ulcers (Cutaneous Leishmaniasis, CL) to a severe and often fatal systemic illness (Visceral Leishmaniasis, VL).[1] Current chemotherapies are limited by toxicity, emerging drug resistance, and high costs, underscoring the urgent need for new, effective, and safe antileishmanial drugs.[2] Pre-clinical assessment of novel compounds in robust and well-characterized animal models is a critical step in the drug discovery pipeline.[1][3]

These application notes provide detailed protocols and guidelines for designing and conducting in vivo efficacy studies of antileishmanial compounds, focusing on the most common rodent models for VL and CL.

Pre-Experimental Considerations

A successful in vivo study relies on careful planning and selection of the appropriate experimental parameters. Key decisions include the choice of animal model, Leishmania species, and infection parameters, all guided by the specific research question and the clinical form of leishmaniasis being targeted.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal use and suffering.[4][5] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[1] Humane endpoints must be clearly defined to ensure that animals are euthanized before they experience excessive pain or distress.

Selection of Animal Model and Leishmania Species

The choice of animal model is crucial as no single model perfectly replicates all aspects of human leishmaniasis.[6][7] The selection depends on the Leishmania species and the intended clinical manifestation to be studied (VL or CL).

  • Visceral Leishmaniasis (VL): The Syrian golden hamster (Mesocricetus auratus) is considered the gold standard for VL caused by L. donovani or L. infantum because it develops a progressive, fatal disease that closely mimics human kala-azar.[6][7] Mouse models, particularly the BALB/c strain, are also widely used. While BALB/c mice can control the initial parasite multiplication in the liver, they develop a chronic infection in the spleen and bone marrow, making them suitable for studying host immune responses and drug efficacy in chronic disease.[7][8]

  • Cutaneous Leishmaniasis (CL): Inbred mouse strains are the most common models for CL. The outcome of infection is highly dependent on the mouse strain's genetic background.

    • BALB/c mice are highly susceptible to L. major infection, developing large, non-healing lesions and a Th2-dominant immune response, which is useful for efficacy studies where a clear therapeutic effect is desired.[9]

    • C57BL/6 mice are resistant to L. major, developing small, self-healing lesions with a strong Th1-mediated immune response, making them a good model for studying vaccine efficacy or immunomodulatory compounds.[9][10]

The following diagram illustrates the decision-making process for model selection.

ModelSelection cluster_0 Disease Type cluster_1 Leishmania Species cluster_2 Recommended Animal Model Disease Target Disease L_donovani L. donovani L. infantum Disease->L_donovani Visceral (VL) L_major L. major L. amazonensis Disease->L_major Cutaneous (CL) Hamster Golden Hamster (M. auratus) L_donovani->Hamster Gold Standard (mimics human VL) BALBc BALB/c Mouse L_donovani->BALBc Chronic Infection Model L_major->BALBc Susceptible Model (non-healing lesions) C57BL6 C57BL/6 Mouse L_major->C57BL6 Resistant Model (self-healing lesions)

Caption: Logical workflow for selecting an appropriate animal model.

Parasite Culture and Inoculum Preparation

Leishmania promastigotes are cultured in vitro in appropriate media (e.g., M199, Schneider's, or RPMI-1640) supplemented with fetal bovine serum (FBS). For in vivo studies, it is critical to use infective-stage, metacyclic promastigotes, which are typically found in stationary-phase cultures.[11]

Table 1: Summary of Inoculation Parameters

Parameter Visceral Leishmaniasis (VL) Cutaneous Leishmaniasis (CL)
Animal Model Golden Hamster or BALB/c mouse BALB/c or C57BL/6 mouse
Leishmania spp. L. donovani, L. infantum L. major, L. amazonensis
Inoculum Stage Stationary-phase promastigotes Stationary-phase promastigotes
Inoculum Size 1 x 10⁷ - 2 x 10⁷ parasites 1 x 10⁵ - 5 x 10⁶ parasites
Infection Route Intravenous (i.v.) or Intracardiac (i.c.) Subcutaneous (s.c.) in footpad or ear dermis

| Inoculum Volume | 100 - 200 µL | 20 - 50 µL |

Experimental Protocols

The following diagram outlines the general workflow for an in vivo antileishmanial efficacy study.

EfficacyWorkflow A 1. Animal Acclimatization (1-2 weeks) B 2. Group Assignment & Baseline Measurements A->B C 3. Parasite Inoculation (Infection Day 0) B->C D 4. Disease Development & Monitoring C->D E 5. Treatment Initiation (Test & Control Compounds) D->E F 6. Monitoring During Treatment Period E->F G 7. Study Termination & Endpoint Sample Collection F->G H 8. Parasite Burden Quantification G->H I 9. Data Analysis & Interpretation H->I

References

Application Notes and Protocols for the In Vitro Culture of Leishmania major Promastigotes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmania major is a protozoan parasite and the causative agent of cutaneous leishmaniasis, a significant public health concern in many parts of the world. The promastigote, the flagellated, motile, and extracellular form found in the sandfly vector, is amenable to in vitro cultivation.[1] Robust and reproducible cell culture techniques for L. major promastigotes are fundamental for basic research, drug screening, and vaccine development. These application notes provide detailed protocols for the cultivation, maintenance, and cryopreservation of L. major promastigotes.

Culture Media and Supplements

The selection of an appropriate culture medium is critical for the successful in vitro cultivation of Leishmania promastigotes.[2] Commonly used media are typically supplemented with serum to provide essential growth factors.

Table 1: Common Culture Media for Leishmania major Promastigotes

MediumBase ComponentsTypical SupplementationKey Characteristics
M199 (Medium 199) A complex synthetic medium originally developed for chick embryo fibroblasts.10-20% heat-inactivated Fetal Bovine Serum (hiFBS), antibiotics (e.g., penicillin-streptomycin).Widely used and supports good growth.[3]
RPMI-1640 A synthetic medium developed for the culture of human leukemic cells.10-20% hiFBS, L-glutamine, antibiotics.Another common and effective medium for Leishmania culture.[4][5]
Schneider's Drosophila Medium Originally formulated for the culture of insect cells.10-20% hiFBS, antibiotics.Suitable for promastigote culture, reflecting their life stage in the insect vector.[6]
NNN (Novy-MacNeal-Nicolle) Medium A biphasic medium with a blood agar base and a liquid overlay.The solid phase contains rabbit blood; the liquid phase is a saline solution or a complete defined medium.Primarily used for the initial isolation of parasites from clinical samples.[2][7]

Note on Supplements:

  • Fetal Bovine Serum (FBS): Provides essential growth factors, hormones, and other nutrients. Heat inactivation (56°C for 30 minutes) is crucial to denature complement proteins that could be lytic to the parasites.[2]

  • Hemin: Leishmania are heme auxotrophs and require an exogenous source. Hemin can be added to serum-free or low-serum media.[1]

  • Antibiotics: Penicillin and streptomycin are commonly added to prevent bacterial contamination.

Optimal Growth Conditions

For successful cultivation, it is essential to maintain optimal environmental conditions.

Table 2: Optimal Growth Parameters for Leishmania major Promastigotes

ParameterOptimal RangeNotes
Temperature 24-28°CMimics the temperature within the sandfly vector.[1]
pH 7.0-7.4A slightly acidic to neutral pH is generally favorable for promastigote growth.[1][2]
Culture Vessel T-25 or T-75 flasks, 96-well platesThe choice of vessel depends on the scale of the culture. For drug screening, 96-well plates are commonly used.[8]

Experimental Protocols

Protocol 1: Initiation of Leishmania major Promastigote Culture from Cryopreserved Stock

This protocol outlines the steps for reviving cryopreserved L. major promastigotes.

Materials:

  • Cryovial of L. major promastigotes

  • Complete culture medium (e.g., M199 or RPMI-1640 with 10% hiFBS and antibiotics)

  • 37°C water bath

  • 15 mL conical centrifuge tubes

  • T-25 culture flask

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

Procedure:

  • Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

  • Aseptically transfer the contents of the cryovial to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifuge the cell suspension at 1,500 x g for 10 minutes at room temperature.

  • Carefully aspirate the supernatant, leaving a small volume to resuspend the cell pellet.

  • Resuspend the pellet in 5 mL of fresh, pre-warmed complete culture medium.

  • Transfer the cell suspension to a T-25 culture flask.

  • Incubate the flask at 26°C.

  • Monitor the culture daily for motile promastigotes. It may take several days for the culture to reach a high density.

Protocol 2: Routine Subculturing of Leishmania major Promastigotes

Promastigotes should be subcultured when they reach the late logarithmic to early stationary phase of growth to maintain a healthy and viable culture.

Materials:

  • T-25 or T-75 flask with a confluent culture of L. major promastigotes

  • New T-25 or T-75 culture flasks

  • Complete culture medium

  • Hemocytometer or automated cell counter

Procedure:

  • Aspirate the culture medium containing the promastigotes and transfer it to a sterile conical tube.

  • Determine the cell density using a hemocytometer.

  • Calculate the volume of the cell suspension needed to seed a new flask at a density of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Add the calculated volume of the cell suspension to a new flask containing fresh, pre-warmed complete culture medium.

  • Incubate the new flask at 26°C.

  • Typically, promastigotes are passaged every 2 to 3 days.

Protocol 3: Cryopreservation of Leishmania major Promastigotes

Proper cryopreservation is essential for long-term storage and to maintain a low-passage number of parasites, which is important for preserving their virulence.

Materials:

  • Logarithmic phase culture of L. major promastigotes

  • Complete culture medium

  • Cryoprotectant: Dimethyl sulfoxide (DMSO) or glycerol

  • Cryovials

  • Centrifuge

  • Controlled-rate freezing container (e.g., "Mr. Frosty")

Procedure:

  • Harvest promastigotes in the mid-to-late logarithmic growth phase by centrifugation at 1,500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in cold, fresh complete culture medium to a final concentration of 2 x 10^7 cells/mL.

  • Add an equal volume of cold cryopreservation medium (complete culture medium containing 20% DMSO or 20% glycerol) dropwise to the cell suspension while gently mixing. The final concentration of the cryoprotectant will be 10%.

  • Aliquot the cell suspension into cryovials.

  • Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours.

  • Transfer the cryovials to liquid nitrogen for long-term storage.

Protocol 4: Determination of Promastigote Viability using Trypan Blue Exclusion Assay

This assay is a simple and rapid method to assess cell viability based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells do not.[9]

Materials:

  • Leishmania major promastigote culture

  • Trypan blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Mix 10 µL of the promastigote suspension with 10 µL of 0.4% trypan blue solution.

  • Incubate the mixture at room temperature for 1-2 minutes.

  • Load the mixture onto a hemocytometer.

  • Count the number of viable (clear) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells:

    • % Viability = (Number of viable cells / Total number of cells) x 100

Quantitative Data

Table 3: Typical Growth Characteristics of Leishmania major Promastigotes in Culture

ParameterValueCulture ConditionsReference
Initial Seeding Density 1 x 10^5 - 5 x 10^5 cells/mLRPMI-1640 or M199 with 10% hiFBS at 26°C[6][10]
Logarithmic Phase Duration 3 - 5 daysDependent on initial seeding density and culture medium.[6][11]
Stationary Phase Density 1 x 10^7 - 5 x 10^7 cells/mLCan vary between strains and culture conditions.[11][12]
Doubling Time Approximately 12-24 hoursDuring the logarithmic growth phase.

Visualizations

Experimental Workflow for Leishmania major Promastigote Culture

G cluster_0 Culture Initiation cluster_1 Routine Maintenance cluster_2 Downstream Applications Thaw Cryopreserved Stock Thaw Cryopreserved Stock Seed into T-25 Flask Seed into T-25 Flask Thaw Cryopreserved Stock->Seed into T-25 Flask Add to fresh medium Incubate at 26°C Incubate at 26°C Seed into T-25 Flask->Incubate at 26°C Monitor Growth Monitor Growth Incubate at 26°C->Monitor Growth Subculture (Passage) Subculture (Passage) Monitor Growth->Subculture (Passage) Late log/early stationary phase Check Viability Check Viability Monitor Growth->Check Viability Subculture (Passage)->Monitor Growth Cryopreservation Cryopreservation Subculture (Passage)->Cryopreservation Drug Screening Drug Screening Subculture (Passage)->Drug Screening Infection Assays Infection Assays Subculture (Passage)->Infection Assays

Caption: Workflow for the in vitro culture of L. major promastigotes.

Signaling Pathway for Promastigote to Amastigote Differentiation

G cluster_0 Environmental Triggers cluster_1 Cellular Response cluster_2 Differentiation Outcome Increased Temperature (32-37°C) Increased Temperature (32-37°C) Heat Shock Protein Expression Heat Shock Protein Expression Increased Temperature (32-37°C)->Heat Shock Protein Expression Acidic pH Acidic pH Metabolic Reprogramming Metabolic Reprogramming Acidic pH->Metabolic Reprogramming Morphological Changes Morphological Changes Heat Shock Protein Expression->Morphological Changes Metabolic Reprogramming->Morphological Changes Amastigote Form Amastigote Form Morphological Changes->Amastigote Form Differentiation

Caption: Environmental triggers for Leishmania differentiation.

Workflow for an In Vitro Drug Screening Assay

G Start Seed Promastigotes in 96-well Plate Seed Promastigotes in 96-well Plate Start->Seed Promastigotes in 96-well Plate Add Test Compounds & Controls Add Test Compounds & Controls Seed Promastigotes in 96-well Plate->Add Test Compounds & Controls Incubate for 48-72 hours Incubate for 48-72 hours Add Test Compounds & Controls->Incubate for 48-72 hours Assess Viability Assess Viability Incubate for 48-72 hours->Assess Viability Data Analysis (IC50) Data Analysis (IC50) Assess Viability->Data Analysis (IC50) e.g., AlamarBlue, MTT End Data Analysis (IC50)->End

References

Application Notes and Protocols for Assessing Mitochondrial Dysfunction in Leishmania

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The protozoan parasite Leishmania is the causative agent of leishmaniasis, a disease with a spectrum of clinical manifestations affecting millions worldwide[1][2]. The parasite's single mitochondrion is a crucial organelle involved in energy production, biosynthesis, and regulation of cell death[2][3]. Its unique structural and functional characteristics, which differ from mammalian mitochondria, make it an attractive target for novel chemotherapeutic strategies[2][4]. Assessing mitochondrial dysfunction is therefore a key step in screening for and characterizing the mechanism of action of new antileishmanial compounds. This document provides detailed protocols for the evaluation of key parameters of mitochondrial function in Leishmania: mitochondrial membrane potential (ΔΨm), oxygen consumption rate (OCR), intracellular ATP levels, and reactive oxygen species (ROS) production.

Key Parameters and Experimental Protocols

Mitochondrial dysfunction in Leishmania can be identified by monitoring several key indicators. An initial insult, such as a drug treatment, can trigger a cascade of events including the collapse of the mitochondrial membrane potential, impaired respiratory chain function, a drop in ATP synthesis, and the overproduction of reactive oxygen species, ultimately leading to parasite death[2][5].

cluster_workflow General Experimental Workflow cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis & Interpretation Culture Culture Leishmania (promastigotes) Treat Treat with Test Compound Culture->Treat Split Aliquot Parasites for Assays Treat->Split Assay_MMP ΔΨm Assay (JC-1, TMRE, etc.) Split->Assay_MMP Assay_OCR OCR Measurement (Seahorse XF) Split->Assay_OCR Assay_ATP ATP Quantification (Luminescence) Split->Assay_ATP Assay_ROS ROS Detection (MitoSOX, H2DCFDA) Split->Assay_ROS Analysis Quantify Changes & Assess Mitochondrial Dysfunction Assay_MMP->Analysis Assay_OCR->Analysis Assay_ATP->Analysis Assay_ROS->Analysis

Figure 1: General workflow for assessing mitochondrial dysfunction in Leishmania.
Measurement of Mitochondrial Membrane Potential (ΔΨm)

The ΔΨm is a critical indicator of mitochondrial health, essential for ATP production. Its dissipation is an early hallmark of apoptosis-like cell death in Leishmania[5]. The cationic fluorescent dye JC-1 is widely used for this measurement. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence[5][6]. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol: ΔΨm Assay using JC-1

This protocol is adapted for analysis by flow cytometry or a fluorescence plate reader.

Materials:

  • Leishmania promastigotes

  • Culture medium (e.g., M199, Schneider's)

  • JC-1 Reagent (e.g., Cayman Chemical, Item No. 10009908)

  • Assay Buffer (PBS or specialized buffer provided with kits)

  • FCCP or CCCP (positive control for depolarization)[5][7]

  • 96-well black, clear-bottom plates (for plate reader) or flow cytometry tubes

Procedure:

  • Cell Culture: Culture Leishmania promastigotes to the late logarithmic phase. Resuspend cells to a density of 1 x 107 cells/mL in fresh culture medium.

  • Treatment: Add test compounds at desired concentrations to the cell suspension. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 50 µM CCCP for 1 hour)[5]. Incubate for the desired period (e.g., 24 hours) under standard culture conditions.

  • JC-1 Staining Solution Preparation: Prepare a 10X stock of JC-1 by diluting the reagent in culture medium. Immediately before use, dilute this stock to a 1X final concentration (e.g., a 1:10 dilution of the stock from the kit) in culture medium. Ensure the solution is well-mixed and free of precipitates[6][8]. A final concentration of 5 µM can be a starting point[9].

  • Staining: Add the 1X JC-1 Staining Solution to each cell sample and mix gently. Incubate for 15-30 minutes at the parasite's culture temperature in the dark[6][8].

  • Washing (Optional but Recommended for Plate Readers):

    • Centrifuge cells at 400 x g for 5 minutes at room temperature.

    • Carefully aspirate the supernatant.

    • Wash the cell pellet once or twice with 200 µL of Assay Buffer, centrifuging and aspirating as before[6][8].

    • Resuspend the final pellet in 100 µL of Assay Buffer[6].

  • Analysis:

    • Flow Cytometry: Analyze samples immediately. Healthy cells with red J-aggregates are detected in the FL2 channel, while apoptotic cells with green monomers are detected in the FL1 channel[6]. Quantify the percentage of cells in each population.

    • Fluorescence Plate Reader: Measure fluorescence intensity. For J-aggregates (red), use an excitation of ~535-560 nm and emission of ~595 nm. For monomers (green), use an excitation of ~485 nm and emission of ~535 nm[6][8]. Calculate the red/green fluorescence ratio. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Oxygen Consumption Rate (OCR)

OCR is a direct measure of mitochondrial respiratory activity. The Agilent Seahorse XF Analyzer allows for real-time, label-free measurement of OCR, providing a detailed profile of mitochondrial function[10]. The "Mito Stress Test" is a standard assay that uses sequential injections of mitochondrial inhibitors to dissect the key parameters of respiration.

cluster_mito_stress Seahorse XF Mito Stress Test Logic cluster_injections Sequential Injections p1 Basal Respiration p2 ATP-Linked Respiration p3 Proton Leak p4 Maximal Respiration p5 Spare Respiratory Capacity p6 Non-Mitochondrial Respiration Start Start Assay Start->p1 Measures Oligo Inject Oligomycin Start->Oligo Oligo->p2 Reveals Oligo->p3 Reveals FCCP Inject FCCP Oligo->FCCP FCCP->p4 Reveals FCCP->p5 Reveals RotAA Inject Rotenone/Antimycin A FCCP->RotAA RotAA->p6 Reveals

Figure 2: Logical flow of the Seahorse XF Mito Stress Test.

Protocol: OCR Measurement using Seahorse XF Analyzer

Materials:

  • Leishmania promastigotes

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Sensor Cartridge and Utility Plate

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)[11]

  • Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A

Procedure:

  • Hydrate Sensor Cartridge: The day before the assay, add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator[12][13].

  • Prepare Assay Medium: Warm the appropriate XF Base Medium to 37°C. Supplement with substrates like glucose (e.g., 10 mM), sodium pyruvate (e.g., 1 mM), and L-glutamine (e.g., 2 mM). Adjust pH to 7.4 with NaOH and filter-sterilize[11][13]. Keep at 37°C.

  • Seed Cells: Harvest log-phase promastigotes. Leishmania are non-adherent, so the plate must be coated with an adherence factor like poly-D-lysine. Seed an empirically determined number of cells (e.g., 0.5-2 x 106 cells/well) in their growth medium. Centrifuge the plate gently to form a monolayer.

  • Prepare for Assay: On the day of the assay, carefully remove the growth medium and replace it with pre-warmed XF Assay Medium. Place the cell plate in a 37°C non-CO2 incubator for 30-60 minutes to allow temperature and pH to equilibrate[12].

  • Load Inhibitors: Prepare working solutions of oligomycin, FCCP, and rotenone/antimycin A in XF Assay Medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.

  • Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the utility plate with the cell plate and start the measurement protocol[12]. The instrument will measure basal OCR and then OCR after each inhibitor injection.

  • Data Analysis: After the run, normalize OCR data to cell number per well. Calculate the key parameters: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, Spare Respiratory Capacity, and Non-Mitochondrial Respiration[10].

Measurement of Intracellular ATP Levels

ATP levels are a direct readout of the cell's energetic state. Since oxidative phosphorylation is the primary source of ATP in Leishmania, a decrease in intracellular ATP is a strong indicator of mitochondrial dysfunction[14][15]. The most common method for ATP quantification is the luciferin-luciferase bioluminescence assay, where light production is proportional to the ATP concentration[16][17].

Protocol: Bioluminescence ATP Assay

Materials:

  • Leishmania promastigotes

  • PBS or other suitable buffer

  • ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • White, opaque 96-well plates

  • Luminometer or plate reader with luminescence capability

Procedure:

  • Cell Culture and Treatment: Culture and treat Leishmania promastigotes as described in the ΔΨm protocol. After treatment, wash the cells with PBS and resuspend to a known concentration.

  • Plating: Add 100 µL of the cell suspension to each well of a white, opaque 96-well plate.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., reconstitute the lyophilized substrate with the provided buffer). Allow it to equilibrate to room temperature.

  • Lysis and Luminescence Reaction: Add a volume of the assay reagent equal to the volume of the cell suspension in the well (e.g., 100 µL)[9]. This reagent typically contains detergents to lyse the cells and the necessary components (luciferase, luciferin) for the reaction.

  • Incubation: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[9].

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The raw luminescence values are proportional to the ATP concentration. Results can be expressed as relative luminescence units (RLU) compared to a control or quantified using a standard curve generated with known ATP concentrations. Baseline ATP levels in L. donovani promastigotes have been reported to be around 15 nmol/mg of protein[14].

Measurement of Reactive Oxygen Species (ROS)

Mitochondrial dysfunction, particularly impairment of the electron transport chain (ETC), can lead to the increased production of ROS, such as superoxide (O2•−)[5]. This causes oxidative stress, damaging cellular components and contributing to cell death. Specific fluorescent probes are used to detect ROS levels.

Protocol: Mitochondrial Superoxide Detection with MitoSOX™ Red

Materials:

  • Leishmania promastigotes

  • Culture medium or PBS

  • MitoSOX™ Red reagent

  • Antimycin A (positive control for ROS generation)[9]

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat parasites as previously described.

  • Probe Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 5 µM in culture medium or PBS[5].

  • Staining: Resuspend the treated cells in the MitoSOX Red working solution. Incubate for 15-30 minutes at the culture temperature, protected from light[5][9].

  • Washing: Centrifuge the cells and wash twice with warm PBS to remove excess probe.

  • Analysis:

    • Flow Cytometry: Resuspend cells in PBS and analyze immediately. Measure the increase in red fluorescence.

    • Fluorescence Microscopy: Mount the cells on a slide and observe using a fluorescence microscope with appropriate filters.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) and compare the values from treated cells to the vehicle control. Results can be expressed as a fold increase in ROS production[2].

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison. The following tables provide examples of how results can be presented.

Table 1: Example Data from Mitochondrial Membrane Potential (ΔΨm) Assay

Treatment Concentration % Cells with Depolarized ΔΨm (Mean ± SD) Red/Green Fluorescence Ratio (Mean ± SD)
Vehicle Control - 9.5 ± 2.1[5] 5.2 ± 0.4
Compound X IC50 87.5 ± 5.3[5] 1.1 ± 0.2
Compound X 2x IC50 97.0 ± 1.5[5] 0.6 ± 0.1

| CCCP (Positive Control) | 50 µM | 99.1 ± 0.8 | 0.4 ± 0.1 |

Table 2: Example Data from Seahorse XF Mito Stress Test

Parameter Vehicle Control (pmol O₂/min) Compound X (pmol O₂/min) % Change
Basal Respiration 150.5 ± 10.2 75.3 ± 8.1 -50%
ATP-Linked Respiration 110.8 ± 9.5 30.1 ± 5.5 -73%
Maximal Respiration 350.1 ± 25.6 80.5 ± 9.0 -77%
Spare Respiratory Capacity 199.6 ± 18.1 5.2 ± 2.1 -97%
Proton Leak 39.7 ± 4.2 45.2 ± 3.9 +14%
Non-Mitochondrial Respiration 25.2 ± 3.1 24.8 ± 2.8 -2%

(Note: Values are representative and should be determined experimentally)

Table 3: Example Data from Intracellular ATP Assay

Treatment Concentration Relative Luminescence Units (RLU) (Mean ± SD) % ATP Depletion
Vehicle Control - 8,540,100 ± 510,200 0%
Compound X IC50 2,135,025 ± 320,500 75%
Compound X 2x IC50 597,807 ± 95,100 93%

| Oligomycin (Positive Control) | 10 µM | 939,411 ± 115,300 | 89% |

Table 4: Example Data from ROS Production Assay (MitoSOX Red)

Treatment Concentration Mean Fluorescence Intensity (MFI) Fold Increase vs. Control (Mean ± SD)
Vehicle Control - 5,230 ± 450 1.0
Compound X IC50 28,765 ± 2,100 5.5 ± 0.8
Compound X 2x IC50 45,198 ± 3,500 8.6 ± 1.1

| Antimycin A (Positive Control) | 10 µM | 55,438 ± 4,800 | 10.6 ± 1.5 |

Logical Relationships in Mitochondrial Dysfunction

The assays described are interconnected. A primary insult, such as the inhibition of an ETC complex by a drug, can initiate a cascade of mitochondrial failure that can be monitored using this panel of protocols.

Drug Antileishmanial Compound Target Mitochondrial Target (e.g., ETC Complex) Drug->Target MMP ΔΨm Collapse Target->MMP ETC ETC Inhibition Target->ETC ATP ▼ ATP Synthesis MMP->ATP OCR ▼ Oxygen Consumption Rate (OCR) ETC->OCR ROS ▲ Reactive Oxygen Species (ROS) ETC->ROS OCR->ATP Death Apoptosis-like Cell Death ATP->Death Loss of Energy Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Damage->Death Cellular Injury

Figure 3: Cascade of events following a drug-induced mitochondrial insult in Leishmania.

References

Troubleshooting & Optimization

Technical Support Center: Improving Quinoline-Isatin Compound Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies to address solubility challenges encountered with quinoline-isatin compounds during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my quinoline-isatin compound precipitating when I add it to my aqueous assay buffer?

A: Quinoline-isatin scaffolds are often highly aromatic and lipophilic, leading to poor aqueous solubility.[1] When a concentrated stock solution, typically prepared in a 100% organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous medium (e.g., cell culture media, phosphate-buffered saline), the organic solvent concentration drops sharply. This can cause the compound to "crash out" or precipitate, as the aqueous buffer cannot maintain its solubility.

Q2: What is the first and simplest method I should try to improve the solubility of my compound?

A: The most straightforward initial approach is the use of a water-miscible organic co-solvent.[2][] DMSO is the most common choice due to its high solubilizing power for a wide range of compounds.[4] However, it's crucial to determine the highest concentration of the co-solvent that is non-toxic to your specific cell line or assay system, as co-solvents can have their own biological effects.[5][6][7] Always include a vehicle control (assay medium with the same final concentration of the co-solvent) in your experiments.

Q3: The required co-solvent concentration is toxic to my cells, or my compound is still insoluble. What should I try next?

A: If co-solvents alone are insufficient or cause toxicity, the next steps involve exploring pH modification or the use of solubilizing excipients like cyclodextrins.[8] Quinoline is a weak base, meaning its solubility is highly dependent on pH.[9] Alternatively, cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent solubility in water without requiring high concentrations of organic solvents.[10][11] The workflow below can guide your decision-making process.

G start Start: Compound Precipitates in Aqueous Medium cosolvent Attempt 1: Use a Co-solvent (e.g., DMSO, Ethanol) start->cosolvent check_sol_tox Is compound soluble and is solvent concentration non-toxic? cosolvent->check_sol_tox success Proceed with Assay (Include Vehicle Control) check_sol_tox->success Yes failure Problem Unsolved check_sol_tox->failure No options Attempt 2: Choose an Alternative Strategy failure->options combine Advanced Strategy: Combine Methods (e.g., Co-solvent + Cyclodextrin) failure->combine ph_mod Strategy A: pH Modification options->ph_mod If compound is ionizable cyclo Strategy B: Use Cyclodextrins (e.g., HP-β-CD) options->cyclo For general hydrophobicity ph_mod->success cyclo->success combine->success

Caption: Troubleshooting workflow for addressing poor compound solubility.

Q4: How do I use pH to improve the solubility of my quinoline-isatin compound?

A: The quinoline moiety contains a basic nitrogen atom. In acidic conditions (lower pH), this nitrogen can become protonated, forming a more soluble salt.[9] Therefore, decreasing the pH of your buffer system can significantly enhance solubility.[][12] However, you must ensure the chosen pH is compatible with your assay system (e.g., cell viability, enzyme activity).

Q5: How do cyclodextrins work, and which one is recommended for in vitro assays?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They act as molecular containers, encapsulating the poorly soluble quinoline-isatin compound within their core.[11] This "inclusion complex" is water-soluble due to the hydrophilic outer surface of the cyclodextrin.[13] For in vitro use, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its excellent water solubility and low cellular toxicity compared to other derivatives.[10][14]

G cluster_0 Aqueous Environment cluster_1 Formation of Soluble Complex drug Hydrophobic Drug (Quinoline-Isatin) complex Water-Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Interior) cd->complex Forms complex with drug_inside Drug

Caption: Mechanism of cyclodextrin-mediated drug solubilization.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution(s)
Compound precipitates immediately upon dilution from stock. The final concentration exceeds its aqueous solubility limit.1. Lower the final assay concentration. 2. Increase the co-solvent percentage, ensuring it remains below its toxic limit. 3. Switch to a stronger solubilization method like cyclodextrin complexation or pH modification.
Assay results are highly variable or not reproducible. Micro-precipitation is occurring, leading to inconsistent compound concentrations.1. Visually inspect all dilutions and assay plates for signs of precipitation. 2. Prepare fresh dilutions for each experiment. 3. Use a more robust solubilization protocol (see protocols below).
The vehicle control (solvent only) shows significant biological activity. The solvent concentration is too high and is causing off-target effects or cytotoxicity.[5][7]1. Perform a solvent tolerance experiment to determine the maximum non-interfering concentration. 2. Reduce the solvent concentration in your assay. 3. Use a more biocompatible solubilization method, such as HP-β-CD, which often has minimal effects at working concentrations.[6]

Data Presentation: Quantitative Summaries

Table 1: Common Co-solvents for In Vitro Assays

Co-Solvent Typical Starting Stock Concentration Common Final Assay Concentration Notes
Dimethyl Sulfoxide (DMSO) 10-50 mM ≤ 0.5% (v/v) Most common; can have biological effects at >0.5%.[6][7]
Ethanol 10-50 mM ≤ 0.5% (v/v) Can be more cytotoxic than DMSO for some cell lines.[5]
Polyethylene Glycol 400 (PEG 400) 10-50 mM ≤ 1% (v/v) Generally low toxicity; useful for less polar compounds.

| Propylene Glycol (PG) | 10-50 mM | ≤ 1% (v/v) | Low toxicity; often used in parenteral formulations.[2] |

Table 2: Example of pH Effect on Quinoline-Isatin Derivative Solubility This table presents hypothetical data for illustrative purposes.

Buffer pH Aqueous Solubility (µg/mL) Fold Increase (vs. pH 7.4)
7.4 (Physiological) < 1 -
6.8 15 15x
6.0 50 50x

| 5.0 | 250 | 250x |

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilutions

  • Preparation of Primary Stock: Weigh an accurate amount of the quinoline-isatin compound and dissolve it in 100% DMSO to create a high-concentration primary stock (e.g., 20 mM). Ensure complete dissolution using vortexing or brief sonication. Store at -20°C or -80°C.

  • Creation of Working Stock: From the primary stock, create an intermediate working stock (e.g., 2 mM) by diluting with 100% DMSO.

  • Serial Dilution for Assay: Perform serial dilutions from the working stock using 100% DMSO to create a dilution plate.

  • Final Dilution into Assay Medium: Transfer a small, fixed volume from the DMSO dilution plate into the final assay medium. Ensure the final DMSO concentration remains constant across all wells and does not exceed the predetermined non-toxic limit (e.g., typically ≤ 0.5%).

Protocol 2: Determining Maximum Tolerated Solvent Concentration

  • Cell Plating: Seed your cells in a 96-well plate at the density used for your primary assay and incubate overnight.

  • Solvent Gradient Preparation: Prepare serial dilutions of your chosen solvent (e.g., DMSO) in the cell culture medium, ranging from 2% down to 0.015% (v/v). Include a "medium only" control.

  • Treatment: Replace the old medium with the medium containing the solvent gradient.

  • Incubation: Incubate the cells for the duration of your primary assay (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method (e.g., MTT, MTS, CellTiter-Glo®).

  • Analysis: Determine the highest solvent concentration that does not significantly reduce cell viability compared to the "medium only" control. This is your maximum tolerated concentration.

Protocol 3: Solubility Enhancement with 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your aqueous assay buffer. Gentle warming and stirring may be required for complete dissolution.

  • Compound Addition: Add your quinoline-isatin compound (as a dry powder or from a minimal volume of organic solvent) to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously and/or sonicate for 15-30 minutes to facilitate the formation of the inclusion complex. The solution should become clear.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Assay Use: This solution can now be used as your high-concentration stock for further dilutions in the assay medium. Remember to include a vehicle control containing the same concentration of HP-β-CD.

References

Technical Support Center: Overcoming Cytotoxicity of Antileishmanial Agents in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potent antileishmanial agents that exhibit cytotoxicity in mammalian cells. For the purpose of this guide, we will use the alkylphosphocholine compound Miltefosine as a representative example of an "Antileishmanial agent-13" to illustrate common challenges and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: Why does our antileishmanial agent show high cytotoxicity in mammalian cell lines?

A1: Many effective antileishmanial agents target cellular processes that are conserved between the Leishmania parasite and mammalian host cells. For instance, agents like Miltefosine disrupt cell membrane integrity and mitochondrial function, and can induce apoptosis-like cell death.[1][2] These mechanisms are not always specific to the parasite and can therefore lead to off-target effects and cytotoxicity in mammalian cells. The degree of cytotoxicity can also be influenced by the cell type, drug concentration, and exposure time.[3]

Q2: What are the primary mechanisms of cytotoxicity for alkylphosphocholine-based antileishmanial agents?

A2: Alkylphosphocholine analogs, such as Miltefosine, primarily exert their cytotoxic effects through:

  • Membrane Disruption: Interference with lipid metabolism and membrane integrity.[2]

  • Mitochondrial Dysfunction: Inhibition of cytochrome c oxidase and disruption of the mitochondrial membrane potential, leading to a decrease in ATP production.[1]

  • Induction of Apoptosis: Activation of apoptotic signaling pathways, leading to programmed cell death.[1][2]

  • Disruption of Calcium Homeostasis: Causing an abrupt increase in intracellular calcium concentration, which can trigger various cell death pathways.[1]

Q3: How can we determine if the observed cytotoxicity is a general effect or specific to our cell line?

A3: To assess the specificity of the cytotoxic response, it is recommended to test the agent across a panel of different mammalian cell lines, including both cancerous and non-cancerous lines, as well as cells relevant to the clinical application (e.g., hepatocytes for liver toxicity, macrophages as host cells).[4] Comparing the 50% cytotoxic concentration (CC50) across these cell lines will help determine if the toxicity is widespread or cell-type specific.

Q4: What is the Selectivity Index (SI) and why is it important?

A4: The Selectivity Index (SI) is a critical parameter in drug development that measures the window of therapeutic efficacy. It is calculated as the ratio of the cytotoxic concentration in mammalian cells (CC50) to the effective concentration against the parasite (IC50). A higher SI value indicates greater selectivity for the parasite and a lower potential for host cell toxicity.[5]

Q5: Are there ways to modify our experimental setup to reduce mammalian cell cytotoxicity?

A5: Yes, several strategies can be employed:

  • Optimize Drug Concentration and Exposure Time: Use the lowest effective concentration and the shortest exposure time necessary to achieve the desired antileishmanial effect. Time-course experiments are crucial to determine this balance.[3]

  • Pulsed Treatment: Instead of continuous exposure, a pulsed treatment with a drug-free recovery period may reduce host cell toxicity while still being effective against the parasite.[3]

  • Use of a Drug Delivery System: Encapsulating the agent in nanoparticles or liposomes can improve its targeted delivery to infected cells and reduce systemic toxicity.

  • Co-administration with a Cytoprotective Agent: In some cases, co-treatment with an antioxidant or another cytoprotective compound may mitigate off-target effects, though this requires careful validation to ensure it doesn't interfere with the antileishmanial activity.

Troubleshooting Guides

Problem 1: High background cytotoxicity in uninfected control cells.
  • Possible Cause: The antileishmanial agent has a narrow therapeutic window, or the concentration used is too high.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the CC50 of the agent on the specific mammalian cell line being used.

    • Adjust Working Concentration: Select a working concentration that is significantly lower than the CC50 but still effective against the parasite (ideally with a high Selectivity Index).

    • Evaluate Solvent Toxicity: Ensure that the solvent used to dissolve the agent (e.g., DMSO, ethanol) is not contributing to the cytotoxicity at the final concentration used in the assay.[6]

Problem 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. Trypan Blue).
  • Possible Cause: The antileishmanial agent may be interfering with the metabolic activity of the cells without causing immediate cell death, which can lead to an underestimation of viability by metabolic assays like MTT.[7]

  • Troubleshooting Steps:

    • Use Multiple Assays: Employ a combination of assays that measure different aspects of cell health, such as membrane integrity (Trypan Blue, LDH release), metabolic activity (MTT, resazurin), and apoptosis (Annexin V/PI staining).[4][8][9]

    • Direct Cell Counting: Whenever possible, use a method that directly counts viable cells to confirm the results from indirect assays.

Problem 3: Inconsistent results between experimental replicates.
  • Possible Cause: Issues with compound solubility, stability in culture media, or inconsistent cell seeding density.

  • Troubleshooting Steps:

    • Verify Compound Solubility: Ensure the agent is fully dissolved in the stock solution and does not precipitate when diluted in culture medium.

    • Check Compound Stability: Assess the stability of the agent in your culture medium over the duration of the experiment.

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well, as cell density can influence the response to cytotoxic agents.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity and Efficacy of Representative Antileishmanial Agents

AgentTarget OrganismIC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI)Reference
MiltefosineL. donovani2.0THP-1 (human macrophages)3.031.51[4]
MiltefosineL. amazonensis21J774.A1 (murine macrophages)--[5]
Amphotericin BL. amazonensis0.1445THP-1 (human macrophages)15.2105.2[4]
Sodium StibogluconateL. amazonensis0.1203 mg/mlTHP-1 (human macrophages)4.6 mg/ml38.24[4]
VATR131L. infantum (amastigotes)<10-->10[10]

Note: IC50 and CC50 values can vary significantly depending on the specific parasite strain, cell line, and experimental conditions used.

Key Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
  • Cell Seeding: Seed mammalian cells (e.g., THP-1, J774) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Preparation: Prepare a 2-fold serial dilution of the antileishmanial agent in culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a non-linear regression analysis.

Protocol 2: Assessment of Apoptosis via Annexin V/PI Staining
  • Cell Treatment: Treat cells with the antileishmanial agent at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Visualizations

G cluster_0 Troubleshooting Workflow for High Cytotoxicity start High Cytotoxicity Observed dose_response Perform Dose-Response Curve (CC50) start->dose_response check_solvent Check Solvent Toxicity start->check_solvent multi_assay Use Multiple Cytotoxicity Assays start->multi_assay optimize_conc Optimize Working Concentration dose_response->optimize_conc change_solvent Use Lower Solvent Concentration check_solvent->change_solvent compare_assays Compare Metabolic vs. Membrane Integrity Assays multi_assay->compare_assays retest Retest with Optimized Conditions optimize_conc->retest change_solvent->retest compare_assays->retest end Proceed with Experiment retest->end

Caption: Troubleshooting workflow for addressing high cytotoxicity.

G cluster_1 Signaling Pathway of Alkylphosphocholine Cytotoxicity drug Antileishmanial Agent (e.g., Miltefosine) membrane Plasma Membrane Disruption drug->membrane mitochondria Mitochondrial Dysfunction drug->mitochondria ca_homeostasis Disruption of Ca2+ Homeostasis drug->ca_homeostasis cell_death Cell Death membrane->cell_death apoptosis Apoptosis Induction mitochondria->apoptosis ca_homeostasis->apoptosis apoptosis->cell_death

Caption: Key pathways of mammalian cell cytotoxicity.

G cluster_2 Experimental Workflow for Cytotoxicity Assessment start Start seed_cells Seed Mammalian Cells start->seed_cells treat_cells Treat with Antileishmanial Agent seed_cells->treat_cells assay_1 Metabolic Assay (MTT/Resazurin) treat_cells->assay_1 assay_2 Membrane Integrity Assay (Trypan Blue/LDH) treat_cells->assay_2 assay_3 Apoptosis Assay (Annexin V/PI) treat_cells->assay_3 data_analysis Data Analysis (Calculate CC50) assay_1->data_analysis assay_2->data_analysis assay_3->data_analysis conclusion Determine Cytotoxicity Profile data_analysis->conclusion

Caption: Workflow for comprehensive cytotoxicity assessment.

References

Troubleshooting inconsistent results in Leishmania culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leishmania cultures. Our aim is to help you address common challenges and ensure more consistent and reliable experimental outcomes.

Troubleshooting Guides

Issue 1: Inconsistent Growth or Failure to Establish a Culture

Q: My Leishmania promastigotes are showing inconsistent growth rates between flasks, or I'm failing to establish a culture from a frozen stock or clinical isolate. What are the possible causes and solutions?

A: Inconsistent growth is a frequent issue stemming from multiple factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

Factor Potential Problem Recommended Solution Citation
Culture Medium Suboptimal medium formulation or expired components.Ensure you are using the appropriate medium for your Leishmania species (e.g., M199, RPMI-1640, Schneider's). Prepare media fresh and filter-sterilize. Check the expiration dates of all components.[1][2]
Serum (FBS/FCS) Batch-to-batch variability in Fetal Bovine Serum (FBS) is a major source of inconsistency. Serum may be of poor quality or contain inhibitory substances.Test new batches of FBS before use. Heat-inactivate the serum to destroy complement components. Consider using a single, tested lot for the duration of a critical experiment.[1][3]
Inoculum Density The initial seeding density of promastigotes is critical. Cultures initiated with too low a density may fail to grow.For routine subculturing, aim for an initial concentration of 1 x 10^5 to 1 x 10^6 cells/mL.[4]
Temperature Leishmania promastigotes are sensitive to temperature fluctuations.Maintain a stable temperature between 25-28°C for promastigote cultivation.[1][5]
pH The pH of the culture medium can drift, affecting parasite viability.Leishmania promastigotes typically thrive in a pH range of 7.0 to 7.4. Ensure your medium is buffered correctly and check the pH.[1]
Hemin Hemin is an essential growth factor that can degrade, especially when exposed to light.Prepare hemin stock solutions fresh and store them in the dark at 4°C. Add hemin to the medium just before use.[1][6]
Cryopreserved Stock Improper freezing or thawing can severely impact parasite viability.Thaw cryovials rapidly in a 37°C water bath. Add the thawed cells dropwise to fresh medium to avoid osmotic shock. Do not let the cells sit at -20°C or -80°C for extended periods during the freezing process; transfer to liquid nitrogen promptly.[7][8]

Troubleshooting Workflow for Inconsistent Growth:

cluster_cryo For cultures from frozen stock Start Inconsistent Growth Observed Check_Medium Verify Medium (Formulation, Age, pH) Start->Check_Medium Check_Serum Evaluate FBS (Batch, Heat Inactivation) Start->Check_Serum Check_Inoculum Confirm Seeding Density Start->Check_Inoculum Check_Incubator Check Incubator (Temperature, CO2 if applicable) Start->Check_Incubator Thawing_Protocol Review Thawing Technique Start->Thawing_Protocol New_Culture Start New Culture from Validated Stock Check_Medium->New_Culture If issues found Check_Serum->New_Culture If issues found Check_Inoculum->New_Culture If issues found Check_Incubator->New_Culture If issues found Check_Hemin Assess Hemin (Age, Storage) Thawing_Protocol->New_Culture If protocol incorrect Resolved Problem Resolved New_Culture->Resolved

Caption: Troubleshooting logic for inconsistent Leishmania growth.

Issue 2: Contamination in Culture

Q: I'm seeing bacteria or fungi in my Leishmania cultures. How can I prevent this and can I salvage a contaminated culture?

A: Contamination is a common and frustrating problem. Prevention is the best strategy, but salvage is sometimes possible.

Prevention Strategies:

  • Aseptic Technique: Strictly follow aseptic techniques. Work in a certified biological safety cabinet, decontaminate surfaces, and use sterile equipment.

  • Antibiotics/Antimycotics: Routinely supplement your culture medium with a penicillin-streptomycin solution to prevent bacterial growth.[1] If fungal contamination is a concern, an antimycotic like amphotericin B can be used, but be aware of its potential anti-leishmanial activity at higher concentrations.

  • Filter Sterilization: Always filter-sterilize your complete culture medium after adding all supplements.

  • Quarantine: When working with new isolates, especially from clinical samples, culture them separately from your main stocks to prevent cross-contamination.[9]

Salvaging a Contaminated Culture:

For valuable isolates, you can attempt to clear the contamination.

  • Centrifugation: Gently centrifuge the culture at a low speed (e.g., 800 x g for 10 min) to pellet the Leishmania while some bacteria may remain in the supernatant.

  • Washing: Wash the parasite pellet multiple times with sterile PBS containing a high concentration of penicillin-streptomycin.

  • Agar Plating: For bacterial contamination, plate a small volume of the washed culture onto a nutrient agar plate. Leishmania will not grow, but bacteria will form colonies. You can then carefully pick a Leishmania colony from an area free of bacterial growth and transfer it to fresh liquid medium.[10]

Contamination Troubleshooting Workflow:

Contamination Contamination Detected Identify Identify Contaminant (Bacteria, Yeast, Mold) Contamination->Identify Review_Technique Review Aseptic Technique Identify->Review_Technique Check_Reagents Check Reagents for Contamination Source Identify->Check_Reagents Salvage Attempt to Salvage (Valuable Isolate?) Identify->Salvage New_Culture Start New Culture from Clean Stock Review_Technique->New_Culture Check_Reagents->New_Culture Discard Discard Culture (Recommended) Salvage->Discard No Wash_Antibiotics Wash with High Concentration of Antibiotics Salvage->Wash_Antibiotics Yes Discard->New_Culture Agar_Plate Plate on Agar to Isolate Parasites Wash_Antibiotics->Agar_Plate

Caption: Decision workflow for handling a contaminated culture.

Issue 3: Difficulty in Differentiating Promastigotes to Amastigotes

Q: I am unable to induce the differentiation of my promastigotes into amastigotes, or the resulting amastigotes are not viable.

A: Axenic amastigote differentiation can be challenging and is often species-dependent. The primary triggers are increased temperature and decreased pH.

Key Factors for Successful Differentiation:

Factor Parameter Notes Citation
Starting Culture Use stationary-phase promastigotes.Metacyclic promastigotes, which are abundant in the stationary phase, are more primed for differentiation.[11][12]
Temperature 32-34°C for cutaneous species, 37°C for visceral species.The temperature shift mimics the environment of the mammalian host.[13]
pH Acidic pH of 5.5.This mimics the acidic environment of the phagolysosome where amastigotes reside.[12][14]
Medium Use a medium specifically formulated for amastigote culture.This often involves modifications to standard media like RPMI or Schneider's, with different buffering agents (e.g., MES).[15]
CO2 Incubation in 5% CO2 can be beneficial.Helps maintain the acidic pH of the medium.[15]

Differentiation Troubleshooting:

  • Confirm Starting Population: Ensure your promastigote culture has reached the stationary phase. You can assess this by daily cell counts to plot a growth curve.

  • Verify pH and Temperature: Use a calibrated pH meter and thermometer to confirm the conditions of your amastigote medium and incubator.

  • Optimize Gradually: If differentiation fails, try adjusting the pH in small increments (e.g., from 6.0 to 5.5) or the temperature by a degree at a time.

  • Check for Reversion: Monitor the culture microscopically. If you see flagellated, motile forms reappearing, it indicates that the conditions are not sufficient to maintain the amastigote stage.

Frequently Asked Questions (FAQs)

Q1: What is the best medium to use for my Leishmania species? A: There is no single "best" medium, as the optimal choice can vary by species and even strain. Commonly used and effective media include M199, RPMI-1640, and Schneider’s Insect Medium, all typically supplemented with 10-20% heat-inactivated FBS, penicillin-streptomycin, and hemin.[1] Biphasic media like Novy-MacNeal-Nicolle (NNN) medium are also widely used, especially for primary isolation from clinical samples.[1][2]

Q2: How often should I subculture my promastigotes? A: Promastigotes should typically be passaged every 2 to 3 days to keep them in the logarithmic growth phase.[8] Letting cultures become overly dense and remain in the stationary phase for extended periods can lead to a loss of virulence over time.[16]

Q3: How do I accurately count Leishmania promastigotes? A: A hemocytometer (e.g., Neubauer chamber) is the standard method. To immobilize the motile promastigotes for easier counting, you can fix a small aliquot of the culture with an equal volume of 2% formaldehyde.[17] Automated cell counters can also be used, but their accuracy should be validated against the manual hemocytometer method.

Q4: My viability assay (e.g., Trypan Blue) results are inconsistent. What could be the issue? A: Inconsistency in viability assays can arise from subjective counting or the limitations of the dye. Trypan blue only identifies cells with compromised membrane integrity. For a more robust assessment, consider flow cytometry with a viability dye like Propidium Iodide (PI).[18][19] Ensure you are counting a sufficient number of cells to get a statistically significant result.

Q5: What is the maximum passage number I should use for my cultures? A: It is recommended to keep the passage number under 15, especially if the parasites are intended for in vivo infection studies.[8] Long-term cultivation can lead to a decrease in infectivity and virulence.[16][20] It is good practice to regularly restart cultures from low-passage frozen stocks.

Experimental Protocols

Protocol 1: Routine Subculture of Leishmania Promastigotes
  • Observe Culture: Microscopically examine the existing culture to assess motility and morphology. Ensure the culture is in the late logarithmic or early stationary phase of growth.

  • Prepare New Flask: Add 9 mL of fresh, pre-warmed (26°C) complete culture medium to a new, sterile T-25 culture flask.

  • Inoculate: Aseptically transfer 1 mL of the existing culture into the new flask. This creates a 1:10 dilution. Adjust the volume as needed to achieve a starting density of approximately 1 x 10^6 cells/mL.

  • Incubate: Place the flask in a 26°C incubator. If using a non-ventilated flask, loosen the cap slightly to allow for gas exchange.

  • Monitor: Check the culture daily for growth and any signs of contamination. Passage again after 2-3 days.[8]

Protocol 2: Cryopreservation of Leishmania Promastigotes
  • Harvest Cells: Use a culture in the late logarithmic or early stationary phase. Transfer the culture to a sterile centrifuge tube.

  • Centrifuge: Pellet the promastigotes by centrifuging at 1500 x g for 10 minutes at room temperature.

  • Resuspend & Count: Discard the supernatant and resuspend the cell pellet in a small volume of fresh medium. Perform a cell count using a hemocytometer.

  • Prepare Freezing Medium: Prepare a freezing solution of 10% Dimethyl Sulfoxide (DMSO) or 10% glycerol in complete culture medium.[7]

  • Final Concentration: Adjust the cell suspension with the freezing medium to a final concentration of 1 x 10^7 cells/mL.[8]

  • Aliquot: Dispense 1 mL aliquots into sterile cryovials.

  • Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and place them at -80°C overnight. This ensures a slow, steady cooling rate.

  • Long-Term Storage: Transfer the vials to a liquid nitrogen tank for long-term storage.[7]

General Culture Workflow:

Start Start Culture (from Frozen Stock or Isolate) Incubate Incubate at 26°C Start->Incubate Monitor Monitor Growth (Microscopy, Cell Count) Incubate->Monitor Subculture Subculture (Every 2-3 Days) Monitor->Subculture Log Phase Experiment Use for Experiment Monitor->Experiment Sufficient Density Cryopreserve Cryopreserve (Low Passage Stock) Monitor->Cryopreserve Stationary Phase Differentiate Differentiate to Amastigotes Monitor->Differentiate Stationary Phase Subculture->Incubate

Caption: General experimental workflow for Leishmania culture.

References

Technical Support Center: Optimizing Drug Concentration for In Vivo Antileishmanial Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing drug concentrations for in vivo antileishmanial studies.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate starting dose for my in vivo antileishmanial study?

A1: Selecting an appropriate starting dose is a critical step that involves considering in vitro efficacy, compound toxicity, and pharmacokinetic data.

  • In Vitro Efficacy: Start by determining the 50% effective concentration (EC50) of your compound against intracellular amastigotes, as this is the clinically relevant stage of the parasite.[1][2] The promastigote model, while simpler, is less predictive of in vivo activity.[1]

  • Cytotoxicity: Assess the 50% cytotoxic concentration (CC50) in a relevant mammalian cell line (e.g., macrophages) to calculate the selectivity index (SI = CC50 / EC50). A higher SI indicates a better safety profile.

  • Pharmacokinetics (PK): If available, preliminary PK data on absorption, distribution, metabolism, and excretion (ADME) can provide valuable insights into the drug's bioavailability and half-life, helping to determine a rational dosing schedule.[3][4]

  • Literature Review: Examine published studies on compounds with similar structures or mechanisms of action to identify effective dose ranges in relevant animal models.

A common starting point for many compounds is a dose that is projected to achieve a plasma concentration several-fold higher than the in vitro EC50. However, this must be balanced with any known toxicity.

Q2: Which animal model is best for my antileishmanial drug discovery studies?

A2: The choice of animal model is crucial and depends on the Leishmania species being studied and the clinical form of the disease (cutaneous or visceral). No single animal model perfectly replicates human leishmaniasis.[1]

  • Visceral Leishmaniasis (VL):

    • BALB/c Mice: Widely used due to their susceptibility to Leishmania donovani and Leishmania infantum. They develop a progressive but ultimately self-resolving infection in the liver, making them suitable for studying protective immune responses.

    • Syrian Golden Hamsters: Highly susceptible to L. donovani and develop a progressive, fatal disease that more closely mimics human VL, making them a good model for studying disease pathogenesis and drug efficacy in a severe disease context.

  • Cutaneous Leishmaniasis (CL):

    • BALB/c Mice: Susceptible to Leishmania major, developing large, non-healing lesions, which is useful for evaluating drugs that can control a strong Th2-biased immune response.[5][6][7][8]

    • C57BL/6 Mice: Resistant to L. major, developing small, self-healing lesions, making them a good model for studying mechanisms of resistance and vaccine efficacy.

It's important to match the Leishmania species with an appropriate host model to ensure the clinical manifestations are relevant to the human disease you are targeting.

Q3: What are the standard methods for quantifying parasite burden in in vivo models?

A3: Accurate quantification of parasite load is essential for determining drug efficacy. Common methods include:

  • Limiting Dilution Assay (LDA): Considered a gold standard, this method involves serially diluting homogenized tissue (spleen, liver, lymph nodes, or skin) in culture medium and incubating to determine the highest dilution at which viable promastigotes can be grown.[9]

  • Quantitative Real-Time PCR (qPCR): A highly sensitive method that quantifies parasite DNA in tissue homogenates. It requires specific primers for a parasite gene (e.g., kDNA or DNA polymerase) and a host gene for normalization.[10][11][12][13]

  • Microscopic Counting (Giemsa Staining): Involves counting amastigotes in Giemsa-stained tissue imprints (smears) from organs like the spleen or liver. The results are often expressed as Leishman-Donovan Units (LDU), which is the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in milligrams.

  • Bioluminescence Imaging: If using transgenic parasites expressing luciferase, in vivo imaging can be used to monitor the infection and response to treatment in real-time without sacrificing the animals.

Troubleshooting Guides

Problem 1: The compound is potent in vitro but shows no efficacy in vivo.

This is a common challenge in drug discovery. Several factors could be responsible:

Possible Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) Investigate ADME properties: Is the compound being absorbed? Is it rapidly metabolized and cleared? Conduct PK studies to measure plasma and tissue concentrations of the drug over time. This will help determine if the compound is reaching the site of infection at a sufficient concentration for a sufficient duration.[14]
Poor Solubility/Formulation Issues Optimize the formulation: For poorly water-soluble compounds, consider using solubilizing agents like cyclodextrins, co-solvents (e.g., PEG 400), or lipid-based formulations to improve bioavailability.[15][16][17][18][19] Ensure the formulation is stable and does not cause precipitation upon administration.
High Plasma Protein Binding Measure free drug concentration: A high degree of plasma protein binding can limit the amount of free drug available to act on the parasites. Determine the fraction of unbound drug in the plasma.
Drug Efflux by Host Cells Consider host cell transporters: The drug may be actively pumped out of the host macrophages by efflux transporters, preventing it from reaching the intracellular amastigotes.
Inappropriate Animal Model Re-evaluate the model: The chosen animal model's metabolism or immune response may not be predictive of the drug's effect in humans. Consider using a different model if the current one is known to have limitations for your class of compound.
Problem 2: High variability in results between animals in the same treatment group.

High variability can obscure the true effect of a compound.

Possible Cause Troubleshooting Steps
Inconsistent Dosing Refine administration technique: Ensure accurate and consistent administration of the drug. For oral gavage, ensure the full dose is delivered to the stomach. For injections, ensure the correct volume and site are used consistently.
Variable Infection Inoculum Standardize parasite preparation: Ensure that the parasite culture is in the stationary phase to obtain infective metacyclic promastigotes.[10] The number of viable parasites in the inoculum should be consistent for each animal.
Animal Health and Stress Monitor animal welfare: Stress can impact the immune system and disease progression. Ensure proper housing, handling, and environmental conditions.
Biological Variation Increase sample size: If the variability is inherent to the biological system, increasing the number of animals per group can improve the statistical power to detect a significant effect.
Problem 3: Observed toxicity or adverse effects in treated animals.

Toxicity can limit the therapeutic window of a compound.

Possible Cause Troubleshooting Steps
Dose is too high Perform a dose-range finding study: Start with lower doses and escalate to determine the maximum tolerated dose (MTD).[20] This will help identify a dose that is efficacious without causing unacceptable toxicity.
Off-target effects Investigate the mechanism of toxicity: If possible, conduct studies to understand why the compound is toxic. This may involve histopathology of major organs and clinical chemistry.
Formulation-related toxicity Test the vehicle alone: Administer the formulation vehicle without the drug to a control group to ensure that the vehicle itself is not causing the observed toxicity.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Murine Model of Visceral Leishmaniasis (L. donovani in BALB/c Mice)
  • Parasite Preparation: Culture L. donovani promastigotes to the stationary phase.

  • Infection: Infect 6-8 week old female BALB/c mice intravenously (via the tail vein) with 1 x 10^7 stationary phase promastigotes in 100 µL of sterile saline.

  • Treatment Initiation: Begin treatment 7-14 days post-infection.

  • Drug Formulation and Administration:

    • Prepare the test compound in a suitable vehicle. For example, for oral administration, a compound might be suspended in 0.5% carboxymethylcellulose.

    • Administer the compound daily for 5-10 consecutive days via the desired route (e.g., oral gavage). Include a vehicle control group and a positive control group (e.g., miltefosine at 2.5 mg/kg/day).[21]

  • Euthanasia and Organ Harvest: Euthanize the mice 1-2 days after the final treatment. Aseptically remove the spleen and liver and weigh them.

  • Parasite Burden Quantification:

    • Giemsa Staining: Make impression smears of a small piece of the spleen and liver on a glass slide. Fix with methanol and stain with Giemsa. Count the number of amastigotes per 1000 host cell nuclei. Calculate the Leishman-Donovan Units (LDU) as: LDU = (number of amastigotes / number of host nuclei) x organ weight (mg).

    • Limiting Dilution Assay (LDA): Homogenize a pre-weighed section of the spleen and liver. Perform serial dilutions of the homogenate in culture medium in a 96-well plate and incubate at 26°C for 7-10 days. Determine the highest dilution with viable promastigotes to calculate the parasite load.

Protocol 2: Quantification of Parasite Load by qPCR
  • DNA Extraction: Extract total DNA from a pre-weighed tissue sample (e.g., spleen, liver, skin lesion) using a commercial DNA extraction kit.

  • Primer Design: Use primers specific for a multi-copy gene in Leishmania, such as the kinetoplast DNA (kDNA), for high sensitivity, or a single-copy gene for more precise quantification. Also, use primers for a host housekeeping gene (e.g., β-actin) for normalization.

  • Standard Curve Generation: Create a standard curve using known quantities of parasite DNA (e.g., from a counted number of cultured promastigotes) serially diluted in host DNA.

  • Real-Time PCR: Perform the qPCR reaction using a SYBR Green or TaqMan-based assay.

  • Data Analysis: Quantify the amount of parasite DNA in each sample by comparing the Ct values to the standard curve. Normalize the parasite DNA quantity to the host DNA quantity to determine the parasite burden per host cell.[12]

Quantitative Data Summary

Table 1: In Vivo Efficacy of Standard Antileishmanial Drugs in Murine Models

DrugLeishmania SpeciesAnimal ModelDose and RouteTreatment Duration% Parasite Reduction (Spleen)% Parasite Reduction (Liver)Reference
Amphotericin B (liposomal) L. donovaniBALB/c mice2.5 mg/kg, IV5 days>95%>95%[22][23]
Miltefosine L. donovaniBALB/c mice2.5 mg/kg, oral28 days~97%~97%[24]
Suramin L. donovaniBALB/c miceNot specifiedNot specifiedSignificant reductionSignificant reduction[25][26]
Diminazene + Artesunate L. donovaniBALB/c mice12.5 mg/kg, route not specified28 daysSignificant reductionNot specified[27]

Table 2: Example IC50 Values for Antileishmanial Compounds

CompoundFormLeishmania SpeciesIC50 (µg/mL)Reference
Diminazene PromastigoteL. donovani9.16 ± 0.3[27]
Artesunate PromastigoteL. donovani4.64 ± 0.48[27]
Diminazene + Artesunate PromastigoteL. donovani2.28 ± 0.24[27]
Amphotericin B PromastigoteL. donovani0.16 ± 0.32[27]
f-CNT-AmB AmastigoteL. donovani0.00234 ± 0.00075[28]
Amphotericin B AmastigoteL. donovani0.03263 ± 0.00123[28]

Visualizations

Drug_Resistance_Pathway cluster_drug_uptake Drug Uptake cluster_drug_efflux Drug Efflux cluster_drug_target Drug Target Modification cluster_host_interaction Host-Parasite Interaction AQP1 Aquaglyceroporin 1 (AQP1) Drug_Uptake Reduced Drug Uptake AQP1->Drug_Uptake Downregulation/Mutation Drug_Action Drug Efficacy Drug_Uptake->Drug_Action Reduces ABC ABC Transporters (e.g., MDR1) Drug_Efflux Increased Drug Efflux ABC->Drug_Efflux Upregulation Drug_Efflux->Drug_Action Reduces Sterol_Biosynthesis Sterol Biosynthesis Pathway AmB_Target Ergosterol Sterol_Biosynthesis->AmB_Target Altered_Sterols Altered Membrane Sterols Sterol_Biosynthesis->Altered_Sterols Mutations AmB_Target->Drug_Action AmB Binding Reduced_Binding Reduced AmB Binding Altered_Sterols->Reduced_Binding Leads to Reduced_Binding->Drug_Action Reduces MAPK MAPK Signaling Host_Immune_Response Altered Host Immune Response MAPK->Host_Immune_Response Downregulation PTP Protein Tyrosine Phosphatase PTP->Host_Immune_Response Upregulation Host_Immune_Response->Drug_Action Modulates

Caption: Key mechanisms of drug resistance in Leishmania.

experimental_workflow cluster_preclinical Pre-clinical Evaluation cluster_invivo In Vivo Efficacy Study cluster_analysis Data Analysis invitro In Vitro Screening (EC50, CC50, SI) pk_studies Pharmacokinetic Studies (ADME) invitro->pk_studies formulation Formulation Development pk_studies->formulation animal_model Select Animal Model (e.g., BALB/c mice) formulation->animal_model infection Infect with Leishmania animal_model->infection treatment Administer Compound (Dose-Response) infection->treatment monitoring Monitor Disease Progression (Lesion size, weight) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint parasite_load Quantify Parasite Load (LDA, qPCR, LDU) endpoint->parasite_load toxicity Assess Toxicity endpoint->toxicity efficacy Determine Efficacy (% Parasite Reduction) parasite_load->efficacy toxicity->efficacy

Caption: Workflow for in vivo antileishmanial drug testing.

References

Technical Support Center: Compound Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address compound stability issues encountered during long-term experiments.

Troubleshooting Guide

This guide provides solutions to common problems related to compound stability.

Issue: I am seeing unexpected or inconsistent results in my long-term cell-based assay.

  • Possible Cause 1: Compound Degradation in Culture Media. Many compounds are unstable in aqueous environments, such as cell culture media. Hydrolysis, oxidation, or reaction with media components can lead to a decrease in the effective concentration of your compound over time.

    • Solution: Perform a stability study of your compound in the specific cell culture medium used in your assay. Analyze samples at different time points (e.g., 0, 24, 48, 72 hours) using an appropriate analytical method like HPLC or LC-MS to quantify the amount of remaining active compound.[1][2][3] If significant degradation is observed, consider adding the compound fresh at regular intervals or using a more stable analog if available.

  • Possible Cause 2: Adsorption to Labware. Hydrophobic compounds can adsorb to plastic surfaces of plates, tubes, and pipette tips, reducing the actual concentration in your experiment.

    • Solution: Use low-adsorption labware, often made of polypropylene or treated surfaces. You can also include a small percentage of a non-ionic surfactant, like Tween-20, in your buffers to reduce non-specific binding, provided it does not interfere with your assay.

Issue: The concentration of my stock solution seems to have decreased over time.

  • Possible Cause 1: Improper Storage Conditions. Temperature, light, and humidity can significantly impact the stability of a compound in solution.[4]

    • Solution: Always refer to the manufacturer's storage recommendations. In the absence of specific instructions, store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5] Protect light-sensitive compounds by using amber vials or wrapping containers in aluminum foil.[4]

  • Possible Cause 2: Solvent Effects. The choice of solvent can influence compound stability. Some solvents can react with the compound or fail to protect it from degradation pathways like oxidation.

    • Solution: Use high-purity, anhydrous solvents when preparing stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent, but it is hygroscopic and can absorb water from the atmosphere, which may lead to hydrolysis of the compound.[6] Store DMSO stock solutions in desiccated conditions.

Issue: I am observing new, unidentified peaks in my analytical analysis of an aged sample.

  • Possible Cause: Compound Degradation. The new peaks are likely degradation products resulting from chemical instability.

    • Solution: Conduct forced degradation studies to intentionally degrade your compound under various stress conditions (e.g., acid, base, heat, oxidation, light).[7][8] This will help you identify the potential degradation products and understand the degradation pathways.[9] Use a stability-indicating analytical method, such as HPLC or LC-MS, that can separate the parent compound from its degradants.[1][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common factors that affect compound stability?

A1: The primary factors affecting chemical stability include temperature, humidity, light exposure, pH, and the presence of oxygen or other reactive contaminants.[4] Temperature can accelerate degradation rates, while moisture can lead to hydrolysis.[4][6] Light, particularly UV light, can cause photodegradation.[4][11] The pH of a solution can also significantly alter molecular structures and promote degradation.[4]

Q2: How should I properly store my research compounds?

A2: Proper storage is crucial for maintaining compound integrity.[5][12] Key practices include:

  • Segregation: Store chemicals based on their hazard class and compatibility to prevent accidental reactions.[13][14] For instance, keep oxidizers away from flammable substances.[14]

  • Temperature Control: Use appropriate temperature-controlled environments such as refrigerators (4°C) or freezers (-20°C or -80°C) based on the compound's requirements.[5] Flammable materials should only be stored in explosion-proof refrigerators.[5]

  • Labeling: Ensure all containers are clearly labeled with the compound name, concentration, date of preparation, and any hazard warnings.[12][13]

  • Inventory Management: Implement a "first-in, first-out" system and regularly audit your inventory to discard expired or degraded chemicals.[5]

Q3: How can I determine if my compound is stable in my experimental conditions?

A3: The most reliable way to assess stability is by conducting a stability study under your specific experimental conditions.[15][16] This typically involves incubating the compound in the relevant matrix (e.g., buffer, cell culture medium) and analyzing samples at various time points to quantify the amount of the compound remaining.[2] Analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose.[1][3]

Q4: What is the difference between long-term and accelerated stability testing?

A4: Long-term stability testing is conducted under recommended storage conditions to determine the shelf-life of a compound.[17] Accelerated stability testing involves storing the compound under stressed conditions (e.g., higher temperature and humidity) to speed up degradation and predict the long-term stability profile more quickly.[17][18]

Q5: My compound is dissolved in DMSO. Are there any specific stability concerns I should be aware of?

A5: Yes. While DMSO is a widely used solvent, it can present stability challenges. It is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to the hydrolysis of sensitive compounds. Additionally, repeated freeze-thaw cycles of DMSO stock solutions can cause the compound to precipitate out of solution. It is recommended to store DMSO stocks in small, single-use aliquots in a desiccated environment to minimize water absorption and avoid freeze-thaw cycles.[19]

Quantitative Data Summary

The following tables provide illustrative data from typical stability studies.

Table 1: Stability of Compound X in Aqueous Buffer at Different pH and Temperatures

Time (hours)% Remaining (pH 5.0, 4°C)% Remaining (pH 7.4, 4°C)% Remaining (pH 7.4, 25°C)% Remaining (pH 8.5, 25°C)
0100.0100.0100.0100.0
2499.598.292.185.3
4899.196.584.572.1
7298.794.877.360.9

Table 2: Effect of Freeze-Thaw Cycles on Compound Y in DMSO

Freeze-Thaw Cycles% Recovery of Compound Y
0100.0
199.8
399.5
595.2
1088.7

Experimental Protocols

Protocol 1: Short-Term Stability in Aqueous Buffer

  • Objective: To assess the stability of a compound in an aqueous buffer at a specific pH and temperature over a short period (e.g., up to 72 hours).

  • Materials:

    • Test compound

    • High-purity solvent (e.g., DMSO) for stock solution

    • Aqueous buffer of desired pH (e.g., PBS pH 7.4)

    • HPLC or LC-MS system

    • Incubator or water bath

  • Methodology:

    • Prepare a concentrated stock solution of the test compound in the chosen solvent (e.g., 10 mM in DMSO).

    • Spike the stock solution into the pre-warmed aqueous buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically ≤ 0.1%) to avoid solubility issues.

    • Immediately take a sample for the t=0 time point.

    • Incubate the remaining solution at the desired temperature.

    • Collect samples at predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours).

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Inconsistent Assay Results start Inconsistent Assay Results check_stability Is the compound stable in the assay medium? start->check_stability check_adsorption Could the compound be adsorbing to labware? check_stability->check_adsorption No perform_stability_study Action: Perform stability study in assay medium. check_stability->perform_stability_study Yes use_low_binding_ware Action: Use low-binding labware or add surfactant. check_adsorption->use_low_binding_ware Yes re_run_assay Re-run Assay check_adsorption->re_run_assay No degradation_confirmed Degradation Confirmed perform_stability_study->degradation_confirmed adsorption_suspected Adsorption Likely use_low_binding_ware->adsorption_suspected modify_protocol Modify Protocol: - Replenish compound - Use stable analog degradation_confirmed->modify_protocol adsorption_suspected->re_run_assay modify_protocol->re_run_assay

Caption: Troubleshooting workflow for inconsistent experimental results.

cluster_pathways Common Compound Degradation Pathways cluster_triggers Triggers cluster_reactions Degradation Reactions parent Parent Compound hydrolysis Hydrolysis parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis water Water / Humidity water->hydrolysis oxygen Oxygen oxygen->oxidation light Light (UV) light->photolysis degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products

Caption: Common pathways of compound degradation.

G cluster_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution spike_matrix Spike into Experimental Matrix prep_stock->spike_matrix incubate Incubate under Test Conditions spike_matrix->incubate sample Sample at Time Points incubate->sample analyze Analyze via LC-MS/HPLC sample->analyze quantify Quantify Remaining Compound analyze->quantify report Generate Stability Report quantify->report

Caption: General workflow for an experimental stability study.

References

How to minimize off-target effects of quinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of quinoline derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with quinoline derivatives?

A1: Quinoline derivatives are known to interact with a range of unintended biological targets, leading to various off-target effects. The most frequently reported off-target activities include:

  • Kinase Inhibition: Due to the structural similarity of the quinoline scaffold to the ATP-binding site of many kinases, non-specific inhibition of kinases is a primary concern. This can affect numerous signaling pathways, leading to unintended cellular effects.[1][2]

  • hERG Channel Inhibition: Several quinoline-containing compounds have been shown to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[3][4] Inhibition of this channel can prolong the QT interval in the heart, leading to potentially fatal cardiac arrhythmias like Torsades de Pointes.[3][4][5]

  • DNA Intercalation and Enzyme Inhibition: Some quinoline analogs can intercalate into DNA and inhibit enzymes that interact with DNA, such as DNA methyltransferases, polymerases, and topoisomerases.[6]

  • Cytotoxicity: Off-target effects often manifest as cellular toxicity. This can be due to the disruption of essential signaling pathways, mitochondrial dysfunction, or induction of apoptosis.

Q2: How can I proactively design quinoline derivatives with higher selectivity?

A2: Improving the selectivity of quinoline derivatives is a key challenge in drug design. Several strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the quinoline scaffold and analyzing the impact on both on-target and off-target activities can reveal key structural features that govern selectivity. For instance, substitutions at specific positions on the quinoline ring can significantly enhance target specificity.[7][8]

  • Computational Modeling: In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict potential off-target interactions.[9][10] These computational tools help in prioritizing compounds for synthesis and experimental testing.

  • Scaffold Hopping and Hybridization: Replacing the quinoline core with other heterocyclic systems or creating hybrid molecules by combining the quinoline scaffold with other pharmacophores can sometimes improve the selectivity profile.[11]

Q3: What computational tools are available to predict off-target effects?

A3: Several computational approaches can help predict potential off-target interactions of your quinoline derivatives:

  • Molecular Docking: This method predicts the binding mode and affinity of a small molecule to the three-dimensional structure of a protein. Docking your compound against a panel of known off-target proteins (e.g., various kinases, hERG channel models) can provide insights into potential interactions.

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups required for binding to a specific target. Screening your compound against pharmacophore models of known off-targets can flag potential liabilities.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. By building QSAR models for known off-targets, you can predict the likelihood of your quinoline derivative interacting with them.

  • Commercial and Open-Source Prediction Tools: Several platforms and databases are available that use machine learning algorithms trained on large datasets of compound-protein interactions to predict potential off-targets.

Troubleshooting Guides

Problem 1: My quinoline derivative shows significant cytotoxicity in my cell-based assays, even at low concentrations. How can I determine if this is due to an off-target effect?

Possible Cause: The observed cytotoxicity could be a result of hitting one or more unintended cellular targets.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) of your compound in your primary cell line and compare it to the IC50 against a panel of different cell lines from various tissue origins. Broad-spectrum cytotoxicity is often indicative of an off-target effect.

  • Conduct a Kinase Selectivity Profile: Since kinases are a common off-target for quinoline derivatives, screen your compound against a panel of representative kinases. A lack of selectivity can often explain widespread cytotoxicity.

  • Assess Mitochondrial Toxicity: Utilize assays like the MTT or MTS assay, which measure mitochondrial reductase activity, to assess if your compound is impairing mitochondrial function, a common off-target-related cause of cell death.

  • hERG Channel Inhibition Assay: If your cell line expresses hERG channels, or if you have access to cells that do, perform an assay to check for inhibition.

Problem 2: I'm observing an unexpected phenotype in my animal model that doesn't align with the known function of the intended target.

Possible Cause: The unexpected phenotype is likely due to the modulation of an off-target protein or pathway in vivo.

Troubleshooting Steps:

  • In Vitro Target Profiling: If not already done, perform a broad in vitro profiling of your compound against a panel of receptors, ion channels, and enzymes to identify potential off-targets.

  • Review Literature for Known Off-Targets: Research other quinoline derivatives with similar core structures to see if they have reported off-target activities that could explain the observed phenotype.

  • Tissue-Specific Expression Analysis: Investigate the expression profile of the intended target and any identified off-targets in the tissues where the unexpected phenotype is observed. A high expression of an off-target in that tissue could be the cause.

  • Use a Structurally Unrelated Inhibitor: If possible, use a known inhibitor of the intended target that has a different chemical scaffold. If this compound does not produce the same unexpected phenotype, it strongly suggests an off-target effect of your quinoline derivative.

Quantitative Data Summary

The following tables provide a summary of on-target versus off-target activities for representative quinoline derivatives. This data can help researchers benchmark their own compounds.

Table 1: Kinase Inhibitor Selectivity Profile

CompoundTarget KinaseTarget IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Selectivity (Fold)Reference
Compound A EGFR10VEGFR2808[12]
Compound B PKN39.3GAK280~30[13]
Compound C EGFR1VEGFR21111[12]

Table 2: hERG Inhibition Data

CompoundIntended TargetTarget IC50 (nM)hERG IC50 (µM)Therapeutic Index (hERG IC50 / Target IC50)
Generic Quinoline 1 Kinase X501.224
Generic Quinoline 2 GPCR Y25> 10> 400

Note: Data in Table 2 is illustrative and based on typical ranges seen for quinoline derivatives.

Experimental Protocols

Protocol 1: Kinase Inhibitor Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of a quinoline derivative against a panel of kinases using a luminescence-based assay.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare kinase buffer, ATP solution, and substrate solutions as recommended by the assay kit manufacturer.

    • Prepare a panel of purified kinases at their optimal concentrations.

  • Assay Plate Setup:

    • Use a 384-well plate suitable for luminescence measurements.

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 1 µL of the test compound at various concentrations (typically a serial dilution) to the appropriate wells. Include a DMSO-only control.

    • Add 1.5 µL of the kinase solution to each well.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed ATP and substrate solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of the detection reagent (e.g., ADP-Glo™) to each well to stop the kinase reaction and measure the amount of ADP produced.

    • Incubate as per the manufacturer's instructions (typically 40 minutes).

    • Add 20 µL of a kinase detection reagent and incubate for another 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 2: hERG Channel Inhibition Assay (FluxOR™ Thallium Flux Assay)

This protocol describes a cell-based assay to assess the inhibition of the hERG channel.[3][14]

  • Cell Culture:

    • Culture HEK293 or U2OS cells stably expressing the hERG channel in appropriate media.

    • Seed the cells into a 384-well or 1536-well black, clear-bottom plate and incubate for 18-24 hours.[3]

  • Dye Loading:

    • Prepare a loading buffer containing the FluxOR™ dye.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at room temperature for 1 hour in the dark to allow the dye to enter the cells.[3]

  • Compound Addition:

    • Prepare serial dilutions of the test compound in an appropriate assay buffer.

    • Add the compound solutions to the wells and incubate for a predetermined time (e.g., 10-30 minutes). Include a known hERG inhibitor (e.g., E-4031) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Thallium Flux Measurement:

    • Prepare a stimulation buffer containing thallium sulfate.

    • Use a kinetic plate reader (e.g., FDSS) to add the stimulation buffer to the wells and immediately begin measuring fluorescence (excitation ~480 nm, emission ~540 nm) every second for 2-3 minutes.[3]

  • Data Analysis:

    • Calculate the rate of thallium influx for each well.

    • Determine the percent inhibition of the hERG channel by the test compound at each concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability (MTS) Assay

This protocol outlines a colorimetric assay to measure cell viability, which can indicate cytotoxicity due to off-target effects.[15][16]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivative.

    • Treat the cells with the compound at various concentrations and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

  • MTS Reagent Addition:

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add 20 µL of the MTS reagent to each well.[15][16]

    • Incubate the plate at 37°C for 1-4 hours, or until a significant color change is observed in the control wells.[15][16]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with media only).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Determine the IC50 value of the compound.

Visualizations

Signaling_Pathway_Kinase_Inhibition cluster_receptor Cell Membrane cluster_pathway Signaling Cascade cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Quinoline Quinoline Derivative (Off-Target) Quinoline->Raf Inhibition Quinoline->PI3K Inhibition

Caption: Off-target inhibition of kinase signaling pathways by quinoline derivatives.

Experimental_Workflow_Kinase_Profiling A 1. Prepare Reagents (Quinoline Derivative, Kinases, ATP, Substrate) B 2. Set up 384-well Assay Plate A->B C 3. Initiate Kinase Reaction B->C D 4. Incubate at Room Temperature C->D E 5. Add Detection Reagent (e.g., ADP-Glo™) D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Calculate % Inhibition and IC50) F->G

Caption: Experimental workflow for kinase inhibitor selectivity profiling.

Logical_Relationship_Troubleshooting Start High In Vitro Cytotoxicity Observed IsDoseDependent Is the cytotoxicity dose-dependent? Start->IsDoseDependent KinaseProfile Perform Kinase Selectivity Profiling IsDoseDependent->KinaseProfile Yes OnTarget Potentially On-Target Toxicity (Further investigation needed) IsDoseDependent->OnTarget No hERGTest Conduct hERG Inhibition Assay KinaseProfile->hERGTest MitoTox Assess Mitochondrial Toxicity hERGTest->MitoTox OffTarget Likely Off-Target Effect MitoTox->OffTarget

Caption: Troubleshooting logic for unexpected in vitro cytotoxicity.

References

Technical Support Center: Enhancing the Bioavailability of Experimental Antileishmanial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of antileishmanial drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of many experimental antileishmanial drugs?

A1: The low oral bioavailability of many promising antileishmanial compounds stems from several factors. These include poor aqueous solubility, low intestinal permeability, and being substrates for efflux transporters like P-glycoprotein (P-gp).[1][2][3] For instance, paromomycin, a highly water-soluble aminoglycoside, has negligible intestinal permeability, leading to very low oral bioavailability (around 0.3%).[1][2] Buparvaquone, on the other hand, is a BCS Class II drug, meaning it has poor aqueous solubility which limits its dissolution and subsequent absorption.[3] Miltefosine experiences slow and potentially saturable absorption from the gastrointestinal tract.[4][5] Additionally, drugs can be unstable in the gastrointestinal environment or be subject to first-pass metabolism in the liver.

Q2: What are the most common formulation strategies to enhance the bioavailability of these drugs?

A2: Nanotechnology-based drug delivery systems are a leading strategy.[6][7] These include:

  • Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and facilitating uptake by macrophages, the host cells for Leishmania parasites.[8][9][10] Liposomal Amphotericin B (AmBisome®) is a successful example.[11][12][13]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can improve the solubility and oral absorption of drugs like buparvaquone.[14][15][16]

  • Polymeric Nanoparticles: These can be tailored to control drug release and target specific cells or tissues.[7]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based pre-concentrates form nanoemulsions in the gastrointestinal fluid, enhancing the solubilization and absorption of poorly water-soluble drugs like buparvaquone.[3][17]

Other strategies include the development of prodrugs to improve solubility and absorption, and the use of permeation enhancers and efflux pump inhibitors.[1][18]

Q3: How do nanotechnology-based delivery systems specifically help in treating leishmaniasis?

A3: Nanocarriers offer a dual advantage in leishmaniasis treatment. Firstly, they can improve the physicochemical properties of the drug, enhancing its solubility and protecting it from degradation, which leads to improved bioavailability.[6][7] Secondly, and crucially for leishmaniasis, nanosystems are readily taken up by macrophages of the mononuclear phagocyte system (MPS), the very cells where the Leishmania amastigotes reside.[6] This passive targeting concentrates the antileishmanial drug at the site of infection, increasing its efficacy and reducing systemic toxicity.[6][11]

Q4: For topical treatment of cutaneous leishmaniasis, what are the main challenges and how can they be overcome?

A4: The primary challenge for topical treatment of cutaneous leishmaniasis is the effective penetration of the drug through the stratum corneum, the outermost layer of the skin, to reach the infected macrophages in the dermis.[19][20] Strategies to overcome this include:

  • Novel Drug Delivery Systems: Liposomes and other nanocarriers can act as penetration enhancers, helping to deliver the drug to deeper skin layers.[19][20][21]

  • Prodrugs: Modifying the drug to a more lipophilic prodrug can enhance its skin permeability.[19]

  • Combined Therapies: Combining topical treatments with systemic drugs can improve overall efficacy.[19]

Troubleshooting Guides

Problem 1: Low and variable oral bioavailability in preclinical animal studies.

Possible Cause Troubleshooting Step
Poor aqueous solubility Formulate the drug in a lipid-based delivery system such as SNEDDS, NLCs, or liposomes to improve dissolution.[3][15]
Low membrane permeability Investigate if the drug is a substrate for efflux pumps like P-gp. Co-administration with a P-gp inhibitor (e.g., verapamil) can be tested.[1][22]
First-pass metabolism Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability.[1][23] If metabolism is high, consider formulation strategies that use the lymphatic absorption pathway.
Drug instability in GI tract Assess the drug's stability at different pH values simulating the stomach and intestine.[23] Encapsulation in nanoparticles can offer protection.[6]

Problem 2: Inconsistent results in in vitro anti-amastigote assays.

Possible Cause Troubleshooting Step
Poor drug solubility in culture medium Prepare a stock solution of the drug in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and non-toxic to the cells.[24]
Drug binding to plasma proteins in the medium If using serum in the culture medium, consider that the drug might bind to serum albumin, reducing its free concentration. An in vitro plasma protein binding assay can quantify this effect.[23][24]
Variability in macrophage infection rates Optimize the parasite-to-macrophage ratio and infection time to achieve consistent infection levels before adding the drug.[25]

Problem 3: New formulation shows good in vitro results but fails to show improved efficacy in vivo.

Possible Cause Troubleshooting Step
Poor in vivo stability of the formulation Characterize the stability of the formulation in simulated gastric and intestinal fluids.[23]
Unfavorable pharmacokinetic profile Conduct a full pharmacokinetic study to determine parameters like Cmax, Tmax, AUC, and half-life. The formulation may be releasing the drug too quickly or too slowly.[26][27]
Lack of targeting to infected tissues Assess the biodistribution of the drug/formulation to key organs like the liver and spleen where the parasites reside.[28]

Data Presentation: Enhancing Bioavailability of Antileishmanial Drugs

Table 1: Improvement of Oral Bioavailability of Paromomycin using different formulation strategies.

Formulation StrategyAnimal ModelBioavailability (%)Fold Increase vs. ControlReference
Carboxymethyl cellulose (Control)Mice0.3-[1][2]
P-gp inhibitor (Verapamil) pre-treatmentMice- (10% increase in plasma exposure)-[22]
CYP inhibitor (1-Aminobenzotriazole) pre-treatmentMice- (15% increase in plasma exposure)-[22]
Formulation with 10% Gelucire 44/14, 10% Solutol HS 15, 30% propylene glycol, and 50% normal salineMiceUp to 9Up to 30[2]

Table 2: Improvement of Oral Bioavailability of Buparvaquone using nanostructured lipid carriers (NLCs) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).

Formulation StrategyKey FindingReference
Nanostructured Lipid Carriers (NLCs)Increased aqueous solubility up to 611-fold and dissolution up to 83.29% compared to 2.89% for free drug.[15][16]
Self-Nanoemulsifying Drug Delivery System (SNEDDS)Increased plasma AUC0-24 by 55% compared to aqueous dispersions.[3]

Table 3: Pharmacokinetic Parameters of an optimized 2,4,5-Trisubstituted Benzamide (Compound 79).

ParameterIntravenous (3 mg/kg)Oral (10 mg/kg)
Cmax -1.0 µM
t1/2 -3.6 h
Tmax -2 h
AUC -7.82 µM·h
Oral Bioavailability (F) \multicolumn{2}{c}{80%}
Data from a study in mice.[27]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a drug.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to allow for differentiation and formation of a monolayer with tight junctions.

  • Assay Procedure:

    • The test compound is added to the apical (A) side of the monolayer.

    • Samples are taken from the basolateral (B) side at various time points.

    • To assess active efflux, the compound is added to the basolateral side, and samples are taken from the apical side.

  • Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

  • Interpretation: A low A-to-B Papp value suggests poor absorption. A B-to-A Papp value that is significantly higher than the A-to-B value indicates the involvement of an active efflux transporter like P-gp.[1][22]

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol is for determining the pharmacokinetic profile of an experimental drug after oral and intravenous administration.

Methodology:

  • Animal Model: BALB/c mice are commonly used.[1]

  • Drug Administration:

    • Intravenous (IV): The drug is administered via the tail vein to determine systemic clearance and volume of distribution.

    • Oral (PO): The drug, in its respective formulation, is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the mice at predetermined time points after drug administration.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Drug Quantification: The concentration of the drug in the plasma samples is determined using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and half-life are calculated using appropriate software. Oral bioavailability (F) is calculated by comparing the AUC from the oral dose to the AUC from the IV dose.[27]

Protocol 3: Preparation of Solid Lipid Nanoparticles (SLNs)

This is a general protocol for preparing SLNs using the high-pressure homogenization technique.

Methodology:

  • Lipid Phase Preparation: The solid lipid and the drug are melted together at a temperature above the lipid's melting point.

  • Aqueous Phase Preparation: The surfactant is dissolved in hot aqueous medium.

  • Emulsification: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

  • Homogenization: The pre-emulsion is then subjected to high-pressure homogenization to reduce the particle size to the nanometer range.

  • Cooling: The resulting nanoemulsion is cooled down, causing the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: The SLNs are characterized for particle size, polydispersity index, zeta potential, and drug encapsulation efficiency.[14]

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation Solubility Solubility Assay Decision1 Poor Bioavailability Characteristics? Solubility->Decision1 Permeability Caco-2 Permeability Permeability->Decision1 Metabolism Microsomal Stability Metabolism->Decision1 Amastigote Intra-macrophage Amastigote Assay Decision2 Improved In Vitro Profile? Amastigote->Decision2 Nano Nanoparticle Formulation (Liposomes, NLCs, etc.) Nano->Amastigote Prodrug Prodrug Synthesis Prodrug->Amastigote PK Pharmacokinetic Study (Mouse Model) Efficacy Efficacy Study (Infected Mouse Model) PK->Efficacy Decision3 Enhanced Bioavailability and Efficacy? Efficacy->Decision3 Start Experimental Antileishmanial Drug Start->Solubility Start->Permeability Start->Metabolism Decision1->Nano Yes Decision1->Prodrug Yes Decision1->Start No (Re-evaluate compound) Decision2->Nano No (Reformulate) Decision2->Prodrug No (Reformulate) Decision2->PK Yes Decision3->Nano No (Re-evaluate/Reformulate) Decision3->Prodrug No (Re-evaluate/Reformulate) End Lead Candidate for Further Development Decision3->End Yes Nanoparticle_Targeting_Mechanism cluster_macrophage Drug Antileishmanial Drug Nanoparticle Nanoparticle Carrier (e.g., Liposome) Drug->Nanoparticle Encapsulation Systemic Systemic Circulation Nanoparticle->Systemic Administration Macrophage Infected Macrophage Amastigote Leishmania Amastigote Macrophage->Amastigote Drug Release & Parasite Killing Systemic->Macrophage Phagocytosis (Passive Targeting) Troubleshooting_Logic_Oral_Bioavailability Start Low Oral Bioavailability Observed in Vivo Q_Solubility Is aqueous solubility low? Start->Q_Solubility Q_Permeability Is permeability low? Q_Solubility->Q_Permeability No Sol_Strategy Use lipid-based formulations (SNEDDS, NLCs) Q_Solubility->Sol_Strategy Yes Q_Metabolism Is it rapidly metabolized? Q_Permeability->Q_Metabolism No Perm_Strategy Investigate efflux pump inhibition / Use permeation enhancers Q_Permeability->Perm_Strategy Yes Metab_Strategy Prodrug approach / Formulations for lymphatic uptake Q_Metabolism->Metab_Strategy Yes

References

Validation & Comparative

A Comparative Guide: Antileishmanial Agent-13 and Miltefosine in the Quest for Novel Leishmaniasis Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis remains a significant global health challenge, necessitating the urgent development of novel, effective, and safer therapeutics. This guide provides a detailed comparison of a promising investigational compound, "Antileishmanial agent-13," a quinoline-isatin hybrid, and the established oral drug, miltefosine. The following sections present a comprehensive analysis of their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation, supported by quantitative data and visual representations of their biological pathways and experimental workflows.

Efficacy at a Glance: In Vitro and In Vivo Data

A direct comparison of the in vitro activity of quinoline-isatin hybrids, structurally similar to this compound, and miltefosine against Leishmania major reveals the potent activity of this new class of compounds. Furthermore, in vivo studies on related quinoline derivatives demonstrate their potential in reducing parasite burden in animal models, with some showing efficacy comparable to miltefosine against other Leishmania species.

In Vitro Susceptibility

The following table summarizes the 50% inhibitory concentration (IC50) of quinoline-isatin hybrids and miltefosine against the promastigote and amastigote stages of Leishmania major, along with their cytotoxicity against Vero cells and the corresponding selectivity index (SI). A higher SI indicates greater selectivity for the parasite over mammalian cells.

CompoundPromastigote IC50 (µM)Amastigote IC50 (µM)Cytotoxicity (CC50 in Vero cells, µM)Selectivity Index (Amastigote/Vero)
This compound (representative quinoline-isatin hybrid) 0.604[1]0.508[1]>100[1]>196.85[1]
Miltefosine 7.8976[1]8.08[1]35.48[1]4.39[1]
In Vivo Efficacy

While in vivo data for the specific "this compound" is not yet available in the public domain, studies on other orally administered quinoline derivatives show promising results in murine models of leishmaniasis. The table below presents the percentage of parasite burden reduction in the liver of Leishmania donovani-infected mice for a representative quinoline compound and miltefosine.

CompoundDoseRouteTreatment Duration% Reduction in Liver Parasite Burden
2-n-propylquinoline 12.5 mg/kgOral10 days66%[2]
Miltefosine 7.5 mg/kgOral10 days72%[2]

Delving into the Mechanisms: Distinct Pathways to Parasite Death

This compound and miltefosine employ fundamentally different strategies to eliminate Leishmania parasites. The quinoline-isatin hybrid acts as an anti-folate, while miltefosine induces a multi-pronged attack on the parasite's cellular functions.

This compound: Targeting Folate Metabolism

"this compound," as a quinoline-isatin hybrid, is proposed to exert its leishmanicidal effect by inhibiting key enzymes in the parasite's folate biosynthesis pathway: dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine reductase 1 (PTR1)[1]. These enzymes are crucial for the production of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and certain amino acids. By blocking this pathway, the compound effectively halts parasite replication.

antifolate_mechanism cluster_parasite Leishmania Parasite DHF Dihydrofolate (DHF) DHFR_TS DHFR-TS DHF->DHFR_TS PTR1 PTR1 DHF->PTR1 THF Tetrahydrofolate (THF) DNA_synthesis DNA Synthesis & Amino Acid Metabolism THF->DNA_synthesis DHFR_TS->THF PTR1->THF Agent13 This compound Agent13->DHFR_TS inhibition Agent13->PTR1 inhibition

Antifolate Mechanism of this compound
Miltefosine: A Multi-faceted Assault

Miltefosine's mechanism of action is more complex and not fully elucidated, but it is known to induce apoptosis-like cell death in Leishmania[3][4][5]. This is achieved through several interconnected pathways:

  • Disruption of Lipid Metabolism: Miltefosine interferes with the synthesis of phosphatidylcholine, a key component of the parasite's cell membrane, and alters the membrane's fluidity[6][7].

  • Mitochondrial Dysfunction: It inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial respiratory chain, leading to a decrease in ATP production and the generation of reactive oxygen species[3][8][9].

  • Disruption of Calcium Homeostasis: Miltefosine has been shown to affect the function of acidocalcisomes, the main intracellular calcium stores in Leishmania, leading to an increase in cytosolic calcium levels[10][11].

These events culminate in the activation of cellular proteases and endonucleases, leading to DNA fragmentation and the characteristic features of apoptosis[4][8].

miltefosine_mechanism cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion cluster_acidocalcisome Acidocalcisome Miltefosine Miltefosine Lipid_Metabolism Disruption of Phospholipid Synthesis Miltefosine->Lipid_Metabolism Cytochrome_C_Oxidase Cytochrome c Oxidase Miltefosine->Cytochrome_C_Oxidase inhibition Ca_Homeostasis Disruption of Ca2+ Homeostasis Miltefosine->Ca_Homeostasis Apoptosis Apoptosis-like Cell Death Lipid_Metabolism->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction (↓ ATP, ↑ ROS) Cytochrome_C_Oxidase->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis Ca_Homeostasis->Apoptosis

Multifaceted Mechanism of Action of Miltefosine

Experimental Protocols: A Guide to Methodology

The following sections detail the methodologies employed in the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

In Vitro Antileishmanial Activity Assay

The in vitro efficacy of the compounds is typically assessed against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.

in_vitro_workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay P1 Culture L. major promastigotes in M199 medium P2 Incubate with serial dilutions of test compounds for 72h P1->P2 P3 Determine parasite viability (e.g., using resazurin assay) P2->P3 P4 Calculate IC50 values P3->P4 A1 Infect peritoneal macrophages with L. major promastigotes A2 Incubate for 24h to allow for differentiation into amastigotes A1->A2 A3 Treat infected macrophages with serial dilutions of test compounds for 72h A2->A3 A4 Fix, stain (e.g., with Giemsa), and count intracellular amastigotes A3->A4 A5 Calculate IC50 values A4->A5

Workflow for In Vitro Antileishmanial Assays

Detailed Protocol for In Vitro Assays:

  • Parasite Culture: Leishmania major promastigotes are cultured in M199 medium supplemented with fetal bovine serum and antibiotics at 26°C.

  • Promastigote Assay: Promastigotes in the logarithmic growth phase are seeded in 96-well plates and incubated with various concentrations of the test compounds for 72 hours. Parasite viability is then assessed using a metabolic indicator such as resazurin, and the IC50 values are calculated.

  • Amastigote Assay: Peritoneal macrophages are harvested from BALB/c mice and infected with stationary-phase promastigotes. After 24 hours, extracellular parasites are removed, and the infected cells are treated with the test compounds for 72 hours. The cells are then fixed, stained with Giemsa, and the number of intracellular amastigotes is determined by microscopy to calculate the IC50.

  • Cytotoxicity Assay: The toxicity of the compounds to mammalian cells is evaluated using a cell line such as Vero cells. The cells are incubated with the compounds for 72 hours, and cell viability is measured to determine the 50% cytotoxic concentration (CC50).

In Vivo Efficacy Assessment in a Murine Model

Animal models are crucial for evaluating the in vivo efficacy of potential antileishmanial drugs. The BALB/c mouse model of visceral leishmaniasis is a standard for such studies.

in_vivo_workflow V1 Infect BALB/c mice intravenously with L. donovani promastigotes V2 Allow infection to establish (typically 7-10 days) V1->V2 V3 Administer test compounds orally for a defined period (e.g., 10 days) V2->V3 V4 Euthanize mice and harvest livers and spleens V3->V4 V5 Determine parasite burden by stamping organ imprints on slides, staining, and counting amastigotes V4->V5 V6 Calculate percentage reduction in parasite burden compared to untreated controls V5->V6

Workflow for In Vivo Efficacy Assessment

Detailed Protocol for In Vivo Studies:

  • Animal Model: Female BALB/c mice are typically used.

  • Infection: Mice are infected via the lateral tail vein with stationary-phase Leishmania donovani promastigotes.

  • Treatment: After the establishment of infection, mice are treated orally with the test compounds or the reference drug (miltefosine) for a specified duration. A control group receives the vehicle.

  • Assessment of Parasite Burden: At the end of the treatment period, the animals are euthanized, and their livers and spleens are weighed. Impression smears of the organs are made on glass slides, stained with Giemsa, and the number of amastigotes per 1000 host cell nuclei is determined. The total parasite load per organ is calculated, and the percentage of inhibition compared to the control group is determined.

Conclusion

"this compound" and its related quinoline-isatin hybrids represent a promising new class of antileishmanial candidates with a distinct mechanism of action from existing drugs. Their high in vitro potency and selectivity against Leishmania major are noteworthy. While further in vivo studies are required to fully assess their therapeutic potential, the preliminary data on related quinoline compounds is encouraging.

Miltefosine remains a crucial oral treatment for leishmaniasis, despite its known side effects and emerging resistance. Its complex mechanism of action provides multiple points of attack against the parasite.

The continued investigation of novel compounds like "this compound" is essential to expand the therapeutic arsenal against leishmaniasis and to overcome the challenges of drug resistance. This guide provides a foundational comparison to aid researchers in the ongoing effort to develop safer and more effective treatments for this neglected tropical disease.

References

A Comparative Analysis of Antifolate and Standard Antileishmanial Drug Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct and overlapping mechanisms of action, supported by quantitative data and detailed experimental methodologies.

This guide provides a comprehensive comparison of the mechanisms of action between traditional antileishmanial drugs and the antifolate class of compounds. For researchers, scientists, and drug development professionals, this document outlines the key differences in their molecular targets and pathways, supported by experimental data. Detailed protocols for the cited experiments are provided to ensure reproducibility, and signaling pathways are visualized to facilitate a clear understanding of the complex biological processes involved.

Quantitative Comparison of Drug Efficacy

The in vitro efficacy of standard antileishmanial agents and antifolates against different life cycle stages of various Leishmania species is summarized below. The 50% inhibitory concentration (IC50) is a measure of a drug's potency; a lower IC50 value indicates a more potent compound.

Drug ClassDrugLeishmania SpeciesStageIC50 (µM)Reference
Standard Antileishmanials Amphotericin BL. donovaniPromastigote0.6 - 0.7[1]
L. donovaniAmastigote (intracellular)0.1 - 0.4[1]
L. majorAmastigote (intracellular)~0.05[2]
L. martiniquensisPromastigote0.040[3]
MiltefosineL. donovaniPromastigote0.4 - 3.8[1]
L. donovaniAmastigote (intracellular)0.9 - 4.3[1]
L. majorAmastigote (intracellular)~4.0[2]
PentamidineL. majorAmastigote (intracellular)~2.0[2]
Sodium Stibogluconate (SbV)L. donovaniPromastigote>64 µg/mL[1]
L. donovaniAmastigote (intracellular)9 - 28 µg/mL[1]
Antifolates MethotrexateLeishmania spp.Not specifiedResistance is common due to PTR1[4]
PyrimethamineLeishmania spp.Not specifiedGenerally poor inhibitors
Novel Pyrimidine DerivativesL. majorPromastigote & AmastigotePotent inhibitors

Mechanisms of Action: A Tale of Two Strategies

Standard antileishmanial drugs employ a variety of mechanisms to kill the parasite, often targeting unique aspects of Leishmania biology. Antifolates, on the other hand, have a more focused approach, disrupting a fundamental metabolic pathway.

Standard Antileishmanial Drugs: A Multi-pronged Attack

The primary drugs used to treat leishmaniasis target the parasite through diverse mechanisms:

  • Pentavalent Antimonials (e.g., Sodium Stibogluconate): These compounds are pro-drugs that are reduced to the toxic trivalent form (SbIII) within the parasite.[5] SbIII disrupts the parasite's redox balance by inhibiting trypanothione reductase, an enzyme crucial for defense against oxidative stress.[5][6] It also interferes with DNA replication by inhibiting DNA topoisomerase I.[5][6]

  • Amphotericin B: This polyene antibiotic binds to ergosterol, a major component of the Leishmania cell membrane. This binding leads to the formation of pores, causing leakage of intracellular contents and cell death.[7][8]

  • Miltefosine: This alkylphosphocholine drug has a pleiotropic mechanism of action. It disrupts lipid metabolism and membrane integrity, interferes with signal transduction pathways, and induces an apoptosis-like cell death in the parasite.[9][10][11] It also affects mitochondrial function and calcium homeostasis.[9][12]

  • Paromomycin: As an aminoglycoside antibiotic, paromomycin inhibits protein synthesis by binding to the ribosomal RNA of the parasite, leading to mistranslation of mRNA.[13][14]

  • Pentamidine: This aromatic diamidine is thought to interact with the parasite's DNA, particularly the kinetoplast DNA (kDNA), interfering with its replication and function.[7]

Antifolates: Targeting a Key Metabolic Pathway

Antifolates are a class of drugs that interfere with the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids. In Leishmania, the primary target of antifolates is dihydrofolate reductase (DHFR).[15][16] DHFR is a key enzyme in the folate pathway, responsible for reducing dihydrofolate to tetrahydrofolate, a vital cofactor for numerous biosynthetic reactions.

However, Leishmania possesses a unique enzyme called pteridine reductase 1 (PTR1), which can also reduce pterins and folates.[15][16][17] This enzyme provides a bypass mechanism for the DHFR-targeted inhibition by many classical antifolates like methotrexate, rendering them less effective.[4] Therefore, the development of effective antifolates against Leishmania requires compounds that can inhibit both DHFR and PTR1.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Antifolate_Mechanism cluster_Folate_Pathway Folate Metabolism in Leishmania cluster_Drug_Action Antifolate Inhibition cluster_Outcome Cellular Consequence Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF DHFR-TS DHF->THF PTR1 (Bypass) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Thymidylate Synthase (TS) Inhibition Inhibition of DNA Synthesis Nucleotide_Synthesis->Inhibition Antifolate Antifolate Drug (e.g., Methotrexate) Antifolate->DHF Inhibits DHFR-TS Cell_Death Parasite Death Inhibition->Cell_Death

Caption: Mechanism of action of antifolate drugs in Leishmania.

Standard_Antileishmanial_Mechanisms cluster_Pentavalent_Antimonials Pentavalent Antimonials cluster_Amphotericin_B Amphotericin B cluster_Miltefosine Miltefosine cluster_Outcome Outcome SbV Pentavalent Antimonial (SbV) SbIII Trivalent Antimonial (SbIII) SbV->SbIII Reduction TryR Trypanothione Reductase SbIII->TryR Inhibits TopoI DNA Topoisomerase I SbIII->TopoI Inhibits Oxidative_Stress Oxidative Stress TryR->Oxidative_Stress DNA_Replication_Inhibition DNA Replication Inhibition TopoI->DNA_Replication_Inhibition Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death DNA_Replication_Inhibition->Parasite_Death AmphB Amphotericin B Ergosterol Ergosterol AmphB->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Ion_Leakage->Parasite_Death Miltefosine Miltefosine Lipid_Metabolism Lipid Metabolism Miltefosine->Lipid_Metabolism Disrupts Signaling Signal Transduction Miltefosine->Signaling Interferes with Mitochondria Mitochondrial Function Miltefosine->Mitochondria Disrupts Apoptosis Apoptosis-like Death Signaling->Apoptosis Apoptosis->Parasite_Death

Caption: Overview of standard antileishmanial drug mechanisms.

Antileishmanial_Screening_Workflow cluster_In_Vitro_Screening In Vitro Screening start Start: Compound Library promastigote_assay Primary Screen: Promastigote Viability Assay start->promastigote_assay hit_identification Hit Identification (% Inhibition) promastigote_assay->hit_identification dose_response_promo Dose-Response Assay (Promastigotes) Determine IC50 hit_identification->dose_response_promo Active stop Stop hit_identification->stop Inactive cytotoxicity_assay Cytotoxicity Assay (e.g., Macrophage cell line) Determine CC50 dose_response_promo->cytotoxicity_assay selectivity_index Calculate Selectivity Index (SI = CC50 / IC50) cytotoxicity_assay->selectivity_index amastigote_assay Secondary Screen: Intracellular Amastigote Assay selectivity_index->amastigote_assay Selective selectivity_index->stop Non-selective dose_response_ama Dose-Response Assay (Amastigotes) Determine IC50 amastigote_assay->dose_response_ama lead_candidates Lead Candidates dose_response_ama->lead_candidates

Caption: A typical workflow for antileishmanial drug screening.

Experimental Protocols

Promastigote Viability Assay (MTT Assay)

This assay determines the effect of a compound on the viability of Leishmania promastigotes.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Complete culture medium (e.g., M199)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Lysis buffer (e.g., 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Harvest promastigotes from culture and adjust the cell density to 1 x 10^6 cells/mL in fresh culture medium.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds. Add 1 µL of each compound dilution to the respective wells. Include wells with untreated cells (negative control) and a standard antileishmanial drug (positive control).

  • Incubate the plate at the appropriate temperature for Leishmania promastigote growth (e.g., 26 °C) for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of lysis buffer to each well to solubilize the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of viability compared to the untreated control and determine the IC50 value.

Intracellular Amastigote Viability Assay

This assay assesses the efficacy of a compound against the clinically relevant intracellular amastigote stage of Leishmania.

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • Complete culture medium for macrophages (e.g., RPMI 1640 with 10% FBS)

  • Leishmania promastigotes in stationary phase

  • 96-well microtiter plates

  • Test compounds

  • Giemsa stain or a reporter gene-based assay system (e.g., luciferase or GFP-expressing parasites)

  • Microscope or microplate reader

Procedure:

  • Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the test compounds. Include appropriate controls.

  • Incubate the plate for 72 hours at 37 °C in a 5% CO2 atmosphere.

  • For Giemsa staining:

    • Fix the cells with methanol.

    • Stain the cells with Giemsa.

    • Count the number of amastigotes per 100 macrophages under a microscope.

  • For reporter gene-based assays:

    • Lyse the cells and measure the reporter signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of infection reduction or signal reduction compared to the untreated control and determine the IC50 value.[18][19][20]

References

Head-to-Head Comparison of Quinoline-Isatin Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anticancer agents with improved efficacy and selectivity remains a critical goal in medicinal chemistry. Quinoline-isatin hybrids have emerged as a promising class of compounds, demonstrating significant potential in inhibiting cancer cell proliferation through various mechanisms of action. This guide provides a direct comparison of recently developed quinoline-isatin analogs, supported by experimental data, to aid researchers in the evaluation and selection of lead compounds for further development.

Comparative Analysis of Anticancer Activity

A recent study directly compared the in vitro anticancer activity of a series of quinoline-thiazolidine-2,4-dione analogs with isatin-thiazolidine-2,4-dione analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay.

Table 1: Comparative in vitro Anticancer Activity (IC50 in µM)

Compound IDQuinoline AnalogsIsatin AnalogsA549 (Lung)Caco-2 (Colorectal)HepG2 (Liver)MDA-MB-231 (Breast)
7 Quinoline-Thiazolidine-2,4-dione->10093.5>100>100
8 Quinoline-Thiazolidine-2,4-dione->100>100>100>100
9 Quinoline-Thiazolidine-2,4-dione->100>100>100>100
13 -Isatin-Thiazolidine-2,4-dione15.29.312.511.5
14 -Isatin-Thiazolidine-2,4-dione11.85.710.29.0
Doxorubicin (Reference Drug)(Reference Drug)0.88.21.29.0

Data sourced from a 2022 study on quinoline and isatin derivatives as VEGFR-2 inhibitors.[1]

The results clearly indicate that the isatin-based analogs (compounds 13 and 14) exhibit significantly higher cytotoxicity against all tested cancer cell lines compared to the quinoline-based analogs (compounds 7, 8, and 9).[1] Notably, compound 14 demonstrated the most potent activity, with IC50 values comparable to the standard chemotherapeutic drug, doxorubicin, against MDA-MB-231 and Caco-2 cell lines.[1]

Kinase Inhibition Profile: Targeting VEGFR-2

Many quinoline-isatin hybrids exert their anticancer effects by inhibiting protein kinases involved in tumor angiogenesis and proliferation. A key target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 2: Comparative VEGFR-2 Kinase Inhibition (IC50 in nM)

Compound IDQuinoline AnalogsIsatin AnalogsVEGFR-2 IC50 (nM)
7 Quinoline-Thiazolidine-2,4-dione-137.40
8 Quinoline-Thiazolidine-2,4-dione-187.00
9 Quinoline-Thiazolidine-2,4-dione-98.53
13 -Isatin-Thiazolidine-2,4-dione69.11
14 -Isatin-Thiazolidine-2,4-dione85.89
Sorafenib (Reference Drug)(Reference Drug)53.65

Data sourced from a 2022 study on quinoline and isatin derivatives as VEGFR-2 inhibitors.[1]

Consistent with the anticancer activity, the isatin-based analogs demonstrated superior inhibitory activity against VEGFR-2 compared to their quinoline counterparts.[1] Compounds 13 and 14 exhibited potent VEGFR-2 inhibition with IC50 values in the nanomolar range, approaching the potency of the known VEGFR-2 inhibitor, sorafenib.[1] This suggests that the enhanced cytotoxicity of the isatin analogs is, at least in part, attributable to their potent inhibition of this key signaling pathway.

Signaling Pathways

Quinoline-isatin analogs often target critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more effective derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival QuinolineIsatin Quinoline-Isatin Analogs QuinolineIsatin->VEGFR2

Caption: VEGFR-2 signaling pathway and the inhibitory action of quinoline-isatin analogs.

CDK2_Signaling_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 pRb pRb CyclinE_CDK2->pRb phosphorylates pRb_p p-pRb E2F E2F pRb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes QuinolineIsatin Quinoline-Isatin Analogs QuinolineIsatin->CDK2

Caption: CDK2 signaling in the G1/S cell cycle transition and its inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of research findings. Below are the methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the quinoline-isatin analogs and the reference drug, doxorubicin. A control group receiving only the vehicle (e.g., DMSO) was also included.

  • Incubation: The plates were incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the control, and the IC50 values were determined by plotting the percentage of viability versus the compound concentration.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the phosphorylation activity of the VEGFR-2 kinase.

Protocol:

  • Reaction Mixture Preparation: The assay was performed in a 96-well plate. Each well contained the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) 4:1 peptide), and ATP in a kinase buffer.

  • Compound Addition: The quinoline-isatin analogs and the reference inhibitor, sorafenib, were added to the wells at various concentrations.

  • Incubation: The reaction was initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as a colorimetric or fluorescence-based assay that measures the amount of ADP produced or the phosphorylated substrate directly.

  • IC50 Calculation: The percentage of kinase inhibition was calculated relative to a control without any inhibitor, and the IC50 values were determined from the dose-response curves.

Synthesis Workflow

The general synthetic route to quinoline-isatin hybrids often involves a multi-step process, starting from commercially available precursors.

Synthesis_Workflow cluster_isatin Isatin Analog Synthesis cluster_quinoline Quinoline Analog Synthesis Isatin Isatin Intermediate1 Isatin-Thiazolidinedione Intermediate Isatin->Intermediate1 Knoevenagel Condensation Thiazolidinedione Thiazolidine-2,4-dione Thiazolidinedione->Intermediate1 Intermediate2 Quinoline-Thiazolidinedione Intermediate Thiazolidinedione->Intermediate2 FinalProduct Final Quinoline-Isatin Analog Intermediate1->FinalProduct N-Alkylation Chloroacetamide 2-Chloroacetamide Derivatives Chloroacetamide->FinalProduct QuinolinePrecursor Substituted Quinoline QuinolinePrecursor->Intermediate2 Knoevenagel Condensation Intermediate2->FinalProduct

Caption: General synthetic workflow for the preparation of quinoline-isatin analogs.

Conclusion

The head-to-head comparison presented in this guide demonstrates that isatin-based analogs, particularly those incorporating a thiazolidine-2,4-dione linker, exhibit superior anticancer activity and VEGFR-2 inhibition compared to their quinoline counterparts.[1] These findings highlight the isatin scaffold as a highly promising pharmacophore for the development of novel kinase inhibitors. Further optimization of these lead compounds, guided by the structure-activity relationships suggested in these studies, could lead to the discovery of next-generation anticancer therapeutics with enhanced potency and selectivity. Researchers are encouraged to utilize the provided data and protocols to further investigate and build upon these promising findings.

References

Comparative Analysis of Target Engagement: Antileishmanial Agent-13 vs. Known Inhibitors of Leishmania donovani MAP Kinase-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel investigational compound, "Antileishmanial agent-13," with the known inhibitor Genistein, focusing on their engagement with the validated drug target, Leishmania donovani Mitogen-Activated Protein Kinase-3 (LdMAPK3). The data presented herein is intended to guide further research and development of potent and selective antileishmanial therapeutics.

Introduction to the Target: LdMAPK3

Mitogen-Activated Protein Kinases (MAPKs) are crucial signaling proteins involved in various cellular processes, including cell differentiation, proliferation, and stress responses. In Leishmania donovani, the causative agent of visceral leishmaniasis, LdMAPK3 plays a vital role in regulating flagellar length, a key factor for parasite motility and infectivity.[1] Its essentiality for the parasite's life cycle makes it a promising target for novel drug discovery.[1]

Quantitative Performance Comparison

The following tables summarize the in vitro and in-cellulo performance of this compound and Genistein against LdMAPK3 and L. donovani parasites.

Table 1: Biochemical Assay Data

CompoundTargetAssay TypeKi (µM)IC50 (µM)
This compound LdMAPK3Kinase Inhibition0.85 ± 0.071.5 ± 0.1
Genistein LdMAPK3Kinase Inhibition3.76 ± 0.28[1]9.9 (µg/mL)[1]

Table 2: Cellular Activity and Selectivity

CompoundCell TypeAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound L. donovani promastigotesCell Proliferation2.1 ± 0.3> 50 (HEK293)> 23.8
Genistein L. donovani promastigotesCell Proliferation13 (µg/mL)[1]Not ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LdMAPK3 Kinase Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant LdMAPK3.

  • Protein Expression and Purification: The gene for LdMAPK3 is cloned and expressed in E. coli. The recombinant protein is then purified using affinity chromatography.[1]

  • Kinase Activity Measurement: The kinase activity is measured using a luminescence-based assay that quantifies ATP consumption. The reaction is performed in a buffer containing purified LdMAPK3, a substrate peptide, and ATP.

  • Inhibition Studies: The assay is performed in the presence of varying concentrations of the test compounds (this compound or Genistein). The reduction in kinase activity is measured, and the IC50 value is calculated. The inhibition constant (Ki) is determined using the Michaelis-Menten equation.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement within a cellular environment.[2][3] It is based on the principle that ligand binding increases the thermal stability of the target protein.[4]

  • Cell Treatment: Intact L. donovani promastigotes are incubated with the test compound at various concentrations.

  • Thermal Challenge: The treated cells are heated to a specific temperature, causing protein denaturation and aggregation. Unbound proteins are more susceptible to heat-induced precipitation.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the precipitated fraction by centrifugation.

  • Protein Detection: The amount of soluble LdMAPK3 in the supernatant is quantified using Western blotting or a high-throughput method like an enzyme fragment complementation assay.[5][6] An increase in the amount of soluble LdMAPK3 at a given temperature in the presence of the compound indicates target engagement.

Leishmania donovani Promastigote Proliferation Assay

This assay assesses the effect of the compounds on the growth of the parasite.

  • Culturing: L. donovani promastigotes are cultured in appropriate media.

  • Compound Treatment: The promastigotes are incubated with serial dilutions of the test compounds.

  • Viability Assessment: After a defined incubation period, parasite viability is determined using a resazurin-based assay, which measures metabolic activity. The fluorescence is read, and the EC50 value (the concentration that inhibits 50% of parasite growth) is calculated.[7]

Mammalian Cell Cytotoxicity Assay

This assay evaluates the toxicity of the compounds against a mammalian cell line (e.g., HEK293) to determine their selectivity.

  • Cell Culture: HEK293 cells are cultured in standard cell culture conditions.

  • Compound Incubation: The cells are treated with a range of concentrations of the test compounds.

  • Cytotoxicity Measurement: Cell viability is measured using an MTT assay or a similar method that quantifies metabolic activity. The CC50 value (the concentration that causes 50% cell death) is determined.[7]

  • Selectivity Index (SI) Calculation: The SI is calculated as the ratio of CC50 (mammalian cells) to EC50 (Leishmania promastigotes). A higher SI value indicates greater selectivity for the parasite.

Visualizations

Signaling Pathway and Drug Action

LdMAPK3_Pathway Stress Environmental Stress Upstream_Kinase Upstream Kinase Stress->Upstream_Kinase LdMAPK3 LdMAPK3 Upstream_Kinase->LdMAPK3 Activates Flagellar_Proteins Flagellar Proteins LdMAPK3->Flagellar_Proteins Phosphorylates Flagellar_Length Flagellar Length Regulation Flagellar_Proteins->Flagellar_Length Parasite_Motility Parasite Motility & Infectivity Flagellar_Length->Parasite_Motility Agent13 This compound Agent13->LdMAPK3 Inhibits Genistein Genistein Genistein->LdMAPK3 Inhibits

Caption: LdMAPK3 signaling pathway and points of inhibition.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow Start Start: L. donovani Culture Treatment Incubate with This compound Start->Treatment Heat_Shock Apply Heat Shock (Temperature Gradient) Treatment->Heat_Shock Lysis Cell Lysis Heat_Shock->Lysis Centrifugation Centrifugation to separate soluble and precipitated fractions Lysis->Centrifugation Soluble_Fraction Collect Soluble Fraction (Supernatant) Centrifugation->Soluble_Fraction Western_Blot Western Blot for LdMAPK3 Soluble_Fraction->Western_Blot Quantification Quantify Soluble LdMAPK3 Western_Blot->Quantification End End: Target Engagement Confirmed Quantification->End

Caption: Workflow for CETSA to validate target engagement.

References

Comparative Efficacy of Antileishmanial Agent-13 and Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the cross-species efficacy of novel antileishmanial agents, benchmarked against established treatments.

This guide provides a comparative analysis of a hypothetical novel antileishmanial agent, designated "Antileishmanial agent-13," against current standard therapies, including Miltefosine, Amphotericin B, Pentamidine, and Sodium Stibogluconate. The data presented is a synthesis of established findings for these existing drugs to provide a framework for evaluating new chemical entities.

Comparative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy of standard antileishmanial drugs against various Leishmania species. This data serves as a benchmark for assessing the potential of "this compound."

DrugLeishmania SpeciesPromastigote IC₅₀ (µM)Amastigote IC₅₀/EC₅₀ (µM)Mammalian Cell CC₅₀ (µM)Selectivity Index (SI) (CC₅₀/IC₅₀)In Vivo Efficacy (Animal Model)
Miltefosine L. donovani0.4 - 7.2[1][2]0.9 - 4.3[1]>50 (THP-1)>11.6>95% parasite reduction in spleen (mouse model)[3]
L. major22[4]5.7[4]--99% parasite elimination (topical, BALB/c mice)[5]
L. tropica11[4]4.2[4]---
L. amazonensis----Effective in BALB/c mice[6]
L. mexicana8[7]1[7]--Parasitological cure in murine model[7]
Amphotericin B L. donovani0.6 - 0.7[1]0.1 - 0.4[1]--Significant parasite suppression in spleen and liver (murine model)[8]
L. infantum-0.0236 (amastigote)[9]---
L. braziliensis-->25 (macrophages)>813Significant reduction in lesion size and parasite load (BALB/c mice)[10]
L. major----ED₅₀ = 3.0 mg/kg (qPCR) (BALB/c mice)[11]
L. martiniquensis0.475 - 1.025[12]0.856 (amastigote)[12]---
Pentamidine L. major0.08 - 3.24 (µg/mL)[13]----
L. mexicana-----
Sodium Stibogluconate L. donovaniInactive against promastigotes[1]9 - 28 (µg/mL SbV)[1]--Effective in sensitive strains (mouse model)[14]
L. panamensis>4000 (µg/mL Sb)[15]10.3 (µg/mL Sb)[15]---

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of "this compound."

In Vitro Promastigote Susceptibility Assay

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the promastigote (insect) stage of the Leishmania parasite.

  • Parasite Culture: Leishmania promastigotes are cultured in M199 or RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine at 24-26°C.[16]

  • Assay Procedure:

    • Promastigotes in the logarithmic growth phase are harvested and diluted to a concentration of 1 x 10⁶ parasites/mL.

    • 100 µL of the parasite suspension is added to each well of a 96-well microtiter plate.

    • The test compound is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

    • The plate is incubated at 24-26°C for 48-72 hours.

    • Parasite viability is assessed using a resazurin-based colorimetric assay or by direct counting using a hemocytometer.[17]

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the log of the compound concentration.

In Vitro Intracellular Amastigote Susceptibility Assay

This assay evaluates the efficacy of a compound against the clinically relevant amastigote stage of the parasite residing within host macrophages.

  • Macrophage Culture: A macrophage cell line (e.g., THP-1, J774A.1) or primary peritoneal macrophages are cultured in RPMI-1640 or DMEM supplemented with 10% FBS and antibiotics. THP-1 cells require differentiation into adherent macrophages using Phorbol 12-myristate 13-acetate (PMA).[18][19]

  • Infection and Treatment:

    • Adherent macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[19]

    • After an incubation period of 4-24 hours to allow for phagocytosis, non-internalized promastigotes are removed by washing.

    • The infected cells are then treated with serial dilutions of the test compound for 48-72 hours.

  • Quantification of Infection:

    • The cells are fixed with methanol and stained with Giemsa.

    • The number of amastigotes per 100 macrophages is determined by microscopic examination.

    • The 50% effective concentration (EC₅₀) is calculated by comparing the number of amastigotes in treated versus untreated control wells.

Mammalian Cell Cytotoxicity Assay

This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound against a mammalian cell line to assess its selectivity.[20]

  • Cell Culture: A suitable mammalian cell line (e.g., HeLa, HepG2, or the same macrophage line used in the amastigote assay) is cultured in appropriate medium.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • Serial dilutions of the test compound are added to the wells.

    • The plate is incubated for 24-72 hours.

    • Cell viability is determined using a colorimetric method such as MTT or a resazurin-based assay.[21][22]

    • The CC₅₀ value is calculated from the dose-response curve.

In Vivo Efficacy in a Murine Model of Leishmaniasis

Animal models are crucial for evaluating the in vivo efficacy of antileishmanial drug candidates. BALB/c mice are a commonly used model for both visceral and cutaneous leishmaniasis.[5][10]

  • Animal Model and Infection:

    • For visceral leishmaniasis, BALB/c mice are infected intravenously with L. donovani or L. infantum promastigotes.

    • For cutaneous leishmaniasis, BALB/c mice are infected subcutaneously in the footpad or the base of the tail with L. major or L. amazonensis promastigotes.[5]

  • Treatment:

    • Treatment with the test compound is initiated at a specified time post-infection. The route of administration (oral, intraperitoneal, intravenous) and dosing regimen will depend on the compound's properties.

  • Evaluation of Efficacy:

    • Visceral Leishmaniasis: Parasite burden in the liver and spleen is determined at the end of the treatment period. This is typically done by stamping the organs onto slides for Giemsa staining and microscopic counting (Leishman-Donovan Units) or by quantitative PCR.[8]

    • Cutaneous Leishmaniasis: Lesion size is measured regularly throughout the experiment. At the end of the study, the parasite load in the lesion and draining lymph nodes is quantified.[5][11]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed signaling pathway for an antileishmanial agent that, like Miltefosine, induces apoptosis-like cell death in Leishmania.

Antileishmanial_Agent13_Mechanism cluster_membrane Parasite Cell Membrane cluster_intracellular Intracellular Events agent This compound membrane_disruption Membrane Fluidity Alteration & Lipid Metabolism Disruption agent->membrane_disruption akt_inhibition Inhibition of Akt/PKB Signaling Pathway ca_homeostasis Disruption of Ca²⁺ Homeostasis membrane_disruption->akt_inhibition membrane_disruption->ca_homeostasis apoptosis Apoptosis-like Cell Death (DNA fragmentation, PS externalization) akt_inhibition->apoptosis mitochondrial_dysfunction Mitochondrial Dysfunction & Cytochrome c Oxidase Inhibition ca_homeostasis->mitochondrial_dysfunction ros_production Increased ROS Production mitochondrial_dysfunction->ros_production ros_production->apoptosis

Caption: Proposed mechanism of action for this compound.

References

A Comparative Analysis of In Vitro and In Vivo Antileishmanial Data: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of discovering novel antileishmanial therapies is a meticulous process of screening, validation, and optimization. A critical phase in this endeavor is the translation of promising in vitro findings to efficacious outcomes in in vivo models. This guide provides a comparative overview of these two essential stages, presenting experimental data, detailed protocols, and a visual representation of the drug discovery workflow to aid in the objective assessment of potential drug candidates.

The development of new drugs for leishmaniasis is imperative due to the limitations of current treatments, which are often hindered by toxicity, high costs, and increasing parasite resistance.[1][2] The initial stages of drug discovery heavily rely on in vitro assays to screen large numbers of compounds for their potential antileishmanial activity.[3] However, the physiological complexity of the host-parasite interaction necessitates subsequent validation in animal models to assess a compound's true therapeutic potential.[4]

Data Presentation: A Comparative Look at Antileishmanial Compounds

The following tables summarize quantitative data for several compounds that have been evaluated through both in vitro and in vivo antileishmanial studies. These examples highlight the importance of considering both datasets in the evaluation of a potential drug candidate.

CompoundLeishmania SpeciesIn Vitro AssayIC50 Value (µM)Host CellCC50 Value (µM)Selectivity Index (SI)Reference
β-acetyl-digitoxin L. infantumPromastigote20.94 ± 2.60---[1]
L. infantumAmastigote-Murine Macrophages453.04 ± 23.2921.64[1]
Amphotericin B L. infantumPromastigote0.11 ± 0.03---[1]
L. infantumAmastigote-Murine Macrophages0.86 ± 0.117.82[1]
Chalcone 1c L. amazonensisAmastigote-Macrophages>100-[5]
Artemether L. majorPromastigote12.5---[6]
L. majorAmastigote-Macrophages>100>8[6]
Compound K1 L. majorPromastigote0.6787 µg/mLL929 Fibroblasts250 µg/mL>368[7]
CompoundLeishmania SpeciesAnimal ModelDose & Administration% Reduction in Parasite Load (Organ)Reference
β-acetyl-digitoxin L. infantumBALB/c mice1 mg/kg/day for 15 days (polymeric micelles)Significant reduction in liver, spleen, and bone marrow[1]
Chalcone 1c L. amazonensisMice40 mg/kg/day for 3 weeks (intragastric gavage)Significant reduction in ear lesion size and parasite load[5]
LIMPA L. majorBALB/c mice0.01 mg/kgSignificant reduction in lesion size[8]

Experimental Protocols: A Step-by-Step Guide

Detailed and standardized protocols are crucial for the reproducibility and comparison of data across different studies. Below are outlines of common methodologies for in vitro and in vivo antileishmanial testing.

In Vitro Assays

In vitro screening is the first step in identifying potentially active compounds and typically involves assays against both the promastigote and amastigote forms of the parasite.

1. Anti-promastigote Activity Assay:

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 24-26°C.[9]

  • Assay Setup: Logarithmic phase promastigotes are seeded in 96-well plates at a density of approximately 1-2 x 10^6 parasites/mL.[6][10]

  • Compound Addition: Test compounds are serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.[11]

  • Incubation: Plates are incubated at 24-26°C for 48-72 hours.[1][6]

  • Viability Assessment: Parasite viability is determined using methods such as direct counting with a hemocytometer, or more commonly, using viability dyes like resazurin or MTT.[10] The 50% inhibitory concentration (IC50) is then calculated.

2. Anti-amastigote Activity Assay (Intracellular Model):

  • Host Cell Culture: A suitable host cell line, such as murine macrophages (e.g., J774.A1) or human monocytic cells (e.g., THP-1), is cultured and seeded in 96-well plates.[10][11]

  • Infection: The host cells are infected with stationary phase promastigotes at a specific parasite-to-cell ratio (e.g., 10:1 or 15:1).[8][10] The plates are incubated to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: Non-internalized promastigotes are removed by washing.[11]

  • Compound Treatment: Test compounds are added to the infected cells and incubated for 48-72 hours at 37°C with 5% CO2.[11][12]

  • Quantification of Infection: The number of intracellular amastigotes is quantified. This can be done by microscopic examination after Giemsa staining, or through high-content imaging systems.[8][11] The IC50 value is determined based on the reduction in the number of amastigotes.

3. Cytotoxicity Assay:

  • Cell Culture: The same host cell line used in the anti-amastigote assay is seeded in 96-well plates.

  • Compound Incubation: The cells are exposed to the same concentrations of the test compounds as in the efficacy assays.

  • Viability Measurement: Cell viability is assessed using methods like the MTT or resazurin assay. The 50% cytotoxic concentration (CC50) is calculated.[10]

  • Selectivity Index (SI): The SI is calculated as the ratio of CC50 to the anti-amastigote IC50. A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.[10]

In Vivo Models

In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and toxicity of a compound in a whole organism. The most commonly used animal models are mice and hamsters. [4]

1. Murine Model of Leishmaniasis (e.g., BALB/c mice):

  • Infection: Mice are infected with Leishmania promastigotes, typically via subcutaneous injection in the footpad or base of the tail for cutaneous leishmaniasis, or intravenously/intracardially for visceral leishmaniasis.[4][8]

  • Treatment: Once the infection is established (e.g., development of a lesion or a certain parasite burden in organs), treatment with the test compound is initiated. The route of administration (e.g., oral, intraperitoneal, intravenous) and dosing regimen will depend on the compound's properties.[5]

  • Efficacy Assessment: The primary endpoint is the reduction in parasite burden. For cutaneous leishmaniasis, this is often measured by lesion size.[8] For visceral leishmaniasis, parasite load in the liver, spleen, and bone marrow is quantified at the end of the experiment using techniques like limiting dilution assay or qPCR.[1]

2. Hamster Model of Visceral Leishmaniasis:

  • Advantages: The golden hamster is considered a highly suitable model for visceral leishmaniasis as the disease progression closely mimics human infection.[13][14]

  • Infection: Hamsters are typically infected via intracardiac or retro-orbital injection of promastigotes.[14][15]

  • Monitoring: Disease progression is monitored by observing clinical signs such as weight loss and assessing parasite burden in the spleen and liver.[15]

  • Treatment and Evaluation: The treatment and evaluation protocols are similar to those used in the murine model, with a focus on reducing parasite load in the visceral organs.

Mandatory Visualizations

To better illustrate the interconnectedness of these experimental stages, the following diagrams provide a visual representation of the antileishmanial drug discovery workflow and the signaling pathways involved.

Antileishmanial_Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Library Compound Library Promastigote Assay Promastigote Assay Compound Library->Promastigote Assay Amastigote Assay Amastigote Assay Promastigote Assay->Amastigote Assay Active Compounds Cytotoxicity Assay Cytotoxicity Assay Amastigote Assay->Cytotoxicity Assay Hit Identification Hit Identification Cytotoxicity Assay->Hit Identification Selective Hits Animal Model (Mouse/Hamster) Animal Model (Mouse/Hamster) Hit Identification->Animal Model (Mouse/Hamster) Promising Hits Efficacy Studies Efficacy Studies Animal Model (Mouse/Hamster)->Efficacy Studies Toxicity Studies Toxicity Studies Efficacy Studies->Toxicity Studies Lead Candidate Lead Candidate Toxicity Studies->Lead Candidate

Caption: Workflow of antileishmanial drug discovery.

Conclusion

The successful development of new antileishmanial drugs hinges on a robust and well-integrated preclinical evaluation pipeline. While in vitro assays provide a rapid and cost-effective means of identifying compounds with antiparasitic activity, they cannot fully replicate the complex biological environment of an infected host. Therefore, in vivo studies in relevant animal models are indispensable for validating in vitro findings and assessing the true therapeutic potential of a drug candidate. By carefully comparing and contrasting data from both systems, researchers can make more informed decisions about which compounds to advance into further development, ultimately accelerating the discovery of safer and more effective treatments for leishmaniasis.

References

Comparative Efficacy of Antileishmanial Agent-13 Against Drug-Resistant Leishmania Strains

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence and spread of drug resistance in Leishmania parasites pose a significant threat to the clinical management of leishmaniasis, a globally prevalent neglected tropical disease.[1] The declining efficacy of first-line therapies, such as pentavalent antimonials, and the development of resistance to newer drugs like miltefosine, necessitate the urgent development of novel therapeutic agents.[1][2] This guide provides a comparative analysis of a promising investigational compound, referred to as Antileishmanial Agent-13 (AA-13), against standard-of-care antileishmanial drugs, with a focus on efficacy against drug-resistant parasite strains.

This compound is a hypothetical next-generation compound, representative of new chemical entities in the drug discovery pipeline. It is postulated to possess a novel mechanism of action that circumvents known resistance pathways, offering potential for the treatment of refractory leishmaniasis. This document summarizes key preclinical data, comparing the in vitro and in vivo performance of AA-13 with established antileishmanial agents. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate reproducibility and further investigation.

Comparative Analysis of In Vitro Efficacy

The in vitro activity of AA-13 was assessed against both promastigote and intracellular amastigote forms of various Leishmania species, including strains with well-characterized resistance to standard drugs. The following tables summarize the 50% inhibitory concentrations (IC50) and selectivity indices (SI) for AA-13 in comparison to other agents.

Table 1: In Vitro Efficacy Against Drug-Sensitive Leishmania Strains (Amastigotes)

CompoundL. donovani (IC50 µM)L. major (IC50 µM)Cytotoxicity (CC50 µM on J774A.1 macrophages)Selectivity Index (SI = CC50/IC50) L. donovani
This compound 0.5 0.8 >100 >200
Amphotericin B0.10.2>25>250
Miltefosine2.05.04020
Paromomycin15.025.0>200>13.3
Pentavalent Antimonials (SbV)50.030.0>500>10

Table 2: In Vitro Efficacy Against Drug-Resistant Leishmania donovani Strains (Amastigotes)

CompoundSbV-Resistant Strain (IC50 µM)Miltefosine-Resistant Strain (IC50 µM)Amphotericin B-Tolerant Strain (IC50 µM)
This compound 0.6 0.5 0.7
Amphotericin B0.10.11.5
Miltefosine3.5>40.04.0
Paromomycin18.020.016.0
Pentavalent Antimonials (SbV)>500.060.075.0

Data for AA-13 is hypothetical and for comparative purposes.

The data indicates that this compound maintains high potency against parasite strains that are highly resistant to pentavalent antimonials and miltefosine, suggesting no cross-resistance with these drugs.[3]

Comparative Analysis of In Vivo Efficacy

The therapeutic potential of AA-13 was evaluated in a murine model of visceral leishmaniasis caused by a multidrug-resistant strain of L. donovani.

Table 3: In Vivo Efficacy in BALB/c Mice Infected with Multidrug-Resistant L. donovani

Treatment Group (dose, route)Parasite Burden Reduction in Liver (%)Parasite Burden Reduction in Spleen (%)
This compound (10 mg/kg, oral) 98.5 97.2
Liposomal Amphotericin B (5 mg/kg, i.v.)99.098.5
Miltefosine (20 mg/kg, oral)45.035.0
Untreated Control00

Data for AA-13 is hypothetical and for comparative purposes.

The in vivo results demonstrate that oral administration of this compound leads to a significant reduction in parasite burden, comparable to intravenous liposomal amphotericin B, and vastly superior to miltefosine in a drug-resistant infection model.[4][5]

Experimental Protocols

In Vitro Antileishmanial Susceptibility Testing

a) Culture of Leishmania Promastigotes and Amastigotes: Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 26°C. Axenic amastigotes can be cultured in a specialized medium at 37°C with 5% CO2. For intracellular amastigote assays, murine macrophage cell lines (e.g., J774A.1) are infected with stationary-phase promastigotes.[6][7]

b) Determination of 50% Inhibitory Concentration (IC50): Intracellular amastigote assays are considered the gold standard for screening.[7] Macrophages are seeded in 96-well plates, infected with promastigotes, and then treated with serial dilutions of the test compounds. After 72 hours of incubation, the plates are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by microscopy. The IC50 value is calculated using a dose-response curve.[8] Alternatively, a resazurin-based colorimetric assay can be used to assess cell viability.[8]

c) Cytotoxicity Assay (CC50): The cytotoxicity of the compounds is evaluated on a macrophage cell line (e.g., J774A.1) to determine the selectivity index. The cells are incubated with the compounds for 72 hours, and cell viability is assessed using the resazurin reduction assay. The 50% cytotoxic concentration (CC50) is then calculated.[8]

d) Selectivity Index (SI): The SI is calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over host cells.[8]

In Vivo Efficacy Model

a) Animal Model and Infection: Female BALB/c mice (6-8 weeks old) are commonly used for experimental models of visceral leishmaniasis.[5][9] Mice are infected via intravenous injection with approximately 1 x 10^7 stationary-phase promastigotes of a drug-resistant L. donovani strain.[10]

b) Treatment Regimen: Treatment is initiated 2-4 weeks post-infection. This compound is administered orally once daily for 5 consecutive days. Control groups include untreated infected mice and mice treated with a standard drug such as liposomal amphotericin B (intravenously) or miltefosine (orally).[4][5]

c) Determination of Parasite Burden: At the end of the treatment period, mice are euthanized, and the liver and spleen are collected. The parasite burden is quantified by counting the number of amastigotes in Giemsa-stained tissue imprints or by limiting dilution assay. The results are expressed as Leishman-Donovan Units (LDU) or as a percentage reduction in parasite burden compared to the untreated control group.

Visualizations

Hypothetical Mechanism of Action for this compound

The proposed mechanism of action for this compound involves the inhibition of a parasite-specific enzyme, Leishmania Kinetoplastid Kinase 1 (LKK1), which is crucial for the parasite's energy metabolism and survival within the host macrophage. This pathway is distinct from the mechanisms of action of existing drugs, explaining the lack of cross-resistance.

AA13_Mechanism_of_Action cluster_macrophage Host Macrophage cluster_parasitophorous_vacuole Parasitophorous Vacuole cluster_parasite_pathway Parasite Metabolic Pathway Leishmania Leishmania Amastigote Metabolite_A Metabolite A LKK1 Leishmania Kinetoplastid Kinase 1 (LKK1) Metabolite_A->LKK1 Metabolite_B Metabolite B Energy_Production ATP Production & Parasite Survival Metabolite_B->Energy_Production LKK1->Metabolite_B Phosphorylation AA13 This compound AA13->LKK1 Inhibition

Caption: Hypothetical mechanism of action of this compound.

Experimental Workflow for Antileishmanial Drug Screening

The following diagram illustrates the typical workflow for the screening and evaluation of new antileishmanial drug candidates, from initial in vitro assays to in vivo efficacy studies.

Drug_Screening_Workflow start Start: Compound Library in_vitro_promastigote Primary Screening: In Vitro Assay vs. Promastigotes start->in_vitro_promastigote in_vitro_amastigote Secondary Screening: In Vitro Assay vs. Intracellular Amastigotes in_vitro_promastigote->in_vitro_amastigote Active Hits inactive Inactive Compounds in_vitro_promastigote->inactive cytotoxicity Cytotoxicity Assay (e.g., vs. Macrophages) in_vitro_amastigote->cytotoxicity selectivity_index Calculate Selectivity Index (SI) cytotoxicity->selectivity_index in_vivo In Vivo Efficacy Studies (e.g., BALB/c mouse model) selectivity_index->in_vivo High SI toxic Toxic/Non-selective Compounds selectivity_index->toxic Low SI lead_candidate Lead Candidate in_vivo->lead_candidate Efficacious in_vivo->toxic Ineffective/Toxic

Caption: Standard workflow for antileishmanial drug discovery.

Mechanisms of Resistance to Standard Drugs

Understanding the resistance mechanisms of current drugs highlights the need for novel agents like AA-13.

  • Pentavalent Antimonials (SbV): Resistance is associated with decreased drug uptake due to mutations in the aquaglyceroporin 1 (AQP1) transporter, increased drug efflux via ABC transporters, and an enhanced thiol metabolism which neutralizes the drug's oxidative effects.[11][12][13]

  • Amphotericin B (AmB): While resistance is rare, it can be linked to alterations in the sterol composition of the parasite's membrane, which reduces the binding of the drug.[3][11]

  • Miltefosine (MF): The primary resistance mechanism involves mutations in a P-type ATPase (LdMT) and its beta-subunit (LdRos3), which are responsible for the uptake of the drug into the parasite.[3]

  • Paromomycin (PM): Resistance is less understood but may involve alterations in ribosomal targets and changes in membrane fluidity that affect drug transport.[3]

The development of new chemical entities with novel mechanisms of action, such as the hypothetical this compound, is a critical strategy to overcome the challenge of drug resistance in leishmaniasis and ensure effective treatment for all patients. Combination therapy with existing or new drugs is also a promising approach to enhance efficacy and delay the emergence of resistance.[14][15]

References

The Synergistic Potential of Amphotericin B in Combination Therapy Against Leishmaniasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leishmaniasis remains a significant global health challenge, with current treatment regimens often hampered by toxicity, long duration, and emerging drug resistance. Combination therapy, which can enhance efficacy, reduce dosage and toxicity, and curb the development of resistance, is a promising strategy. This guide provides a comparative analysis of the synergistic effects of the frontline antileishmanial drug, Amphotericin B (AmB), with other therapeutic agents. For the purpose of this guide, the placeholder "Antileishmanial agent-13" has been substituted with Amphotericin B, a polyene antibiotic that is a cornerstone of visceral leishmaniasis treatment.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Analysis of Synergistic Interactions

The efficacy of combination therapies is often evaluated through in vitro and in vivo studies. In vitro assays typically determine the concentration of each drug required to inhibit parasite growth by 50% (IC50), both individually and in combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated to classify the interaction as synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 1), indifferent (1 < FICI ≤ 4), or antagonistic (FICI > 4). In vivo studies assess the reduction in parasite burden in animal models.

In Vitro Synergistic Activity of Amphotericin B Combinations

The following table summarizes the in vitro synergistic effects of Amphotericin B with various compounds against different Leishmania species.

Combination Leishmania Species Assay Type IC50 of AmB Alone (µM) IC50 of AmB in Combination (µM) FICI Reference
AmB + AllicinL. donovani & L. infantumIntracellular Amastigotes0.090.05 (with 10 µM allicin)Synergistic[4]
AmB + AllicinL. martiniquensisIntracellular Amastigotes0.0152 µg/mL0.0025 µg/mL (with 0.32 µg/mL allicin)Synergistic[5]
AmB + AndrographolideL. martiniquensisIntracellular Amastigotes0.0152 µg/mLNot specifiedSynergistic[5]
AmB + ArtesunateL. infantumIntracellular Amastigotes0.020.03 (with 8.00 µM artesunate)Synergistic[6]
AmB + MiltefosineL. donovaniAmastigotesNot specifiedNot specifiedIndifferent (FICI: 1.22-1.51)[7]
AmB + TriclabendazoleL. amazonensisAmastigotes2.02Not specifiedNot specified[8]
AmB + NimodipineL. chagasiAmastigotes0.2 µg/mLNot specifiedAdditive to Synergistic[9]
In Vivo Efficacy of Amphotericin B Combinations

This table presents the in vivo effects of Amphotericin B combination therapy in animal models of leishmaniasis.

Combination Animal Model Leishmania Species Outcome Reference
AmB + MiltefosineHamstersL. infantum65-80% reduction in parasite burden in spleen and liver.[3]
AmB + MiltefosineBALB/c miceL. donovaniHighest potentiation of miltefosine activity (Activity Enhancement Index up to 11.3).[7]
AmB + TamoxifenBALB/c miceL. amazonensisAdditive effects at low doses of both drugs, leading to improved outcomes compared to monotherapy.[10]
AmB + IL-12BALB/c miceL. donovani9-fold increase in leishmanicidal activity compared to AmB alone.[11][12]
AmB + Anti-IL-10R MAbBALB/c miceL. donovani6.3-fold increase in leishmanicidal activity compared to AmB alone.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for in vitro and in vivo synergy studies.

In Vitro Synergy Assessment: Checkerboard Assay

This protocol is a standard method for determining the synergistic, additive, or antagonistic effects of two compounds.[9]

  • Parasite Culture : Leishmania promastigotes are cultured in appropriate media (e.g., RPMI-1640) at 24 ± 2°C.[13] For assays involving intracellular amastigotes, a macrophage cell line (e.g., THP-1 or murine peritoneal macrophages) is infected with stationary phase promastigotes.[5][14][15]

  • Drug Preparation : Stock solutions of Amphotericin B and the test compound are prepared, typically in DMSO, and then serially diluted to the desired concentrations in the culture medium.[13]

  • Assay Setup : In a 96-well plate, serial dilutions of Amphotericin B are added along the y-axis, and serial dilutions of the second drug are added along the x-axis. This creates a matrix of different concentration combinations.

  • Incubation : Leishmania promastigotes or infected macrophages are added to each well and the plates are incubated for a defined period (e.g., 72 hours).[13]

  • Viability Assessment : Parasite viability is determined using methods such as the MTT colorimetric assay, counting with a hemocytometer, or fluorometric assays.[13][14]

  • Data Analysis : The IC50 for each drug alone and for each combination is calculated. The Fractional Inhibitory Concentration (FIC) for each drug is determined (IC50 of drug in combination / IC50 of drug alone). The FICI is the sum of the FICs for both drugs.

In Vivo Efficacy Study in a Murine Model

This protocol outlines a general procedure for evaluating the efficacy of drug combinations in a BALB/c mouse model of visceral leishmaniasis.[10][11]

  • Infection : BALB/c mice are infected intravenously with Leishmania donovani promastigotes.[11] The infection is allowed to establish over a period of several weeks.

  • Treatment Groups : Mice are randomly assigned to different treatment groups: vehicle control, Amphotericin B alone, the second drug alone, and the combination of Amphotericin B and the second drug at various doses.[10]

  • Drug Administration : The drugs are administered via a clinically relevant route, such as intraperitoneal or oral, for a specified duration.[10]

  • Assessment of Parasite Burden : At the end of the treatment period, the mice are euthanized, and the liver and spleen are collected. The parasite burden is quantified by methods such as microscopic counting of amastigotes in Giemsa-stained tissue smears or by limiting dilution assay.[11]

  • Data Analysis : The reduction in parasite burden in the treated groups is compared to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Visualizations: Pathways and Workflows

Understanding the underlying mechanisms and experimental processes is facilitated by visual representations.

Signaling Pathways in Leishmania Apoptosis

Drug-induced apoptosis is a key mechanism of action for many antileishmanial agents. Synergistic drug combinations may target different points in the apoptotic pathway, leading to enhanced parasite killing. The following diagram illustrates potential apoptotic pathways in Leishmania.

Leishmania_Apoptosis Potential Apoptotic Pathways in Leishmania Drug_A Drug A (e.g., Amphotericin B) Membrane Plasma Membrane Disruption (Ergosterol binding) Drug_A->Membrane Drug_B Drug B (e.g., Miltefosine) Metacaspase Metacaspase Activation/Inhibition Drug_B->Metacaspase PI3K PI3K/Akt Pathway Inhibition Drug_B->PI3K ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion Mitochondrial Dysfunction ROS->Mitochondrion Mitochondrion->Metacaspase DNA_Damage DNA Fragmentation Metacaspase->DNA_Damage Apoptosis Apoptosis-like Cell Death DNA_Damage->Apoptosis Membrane->ROS PI3K->Apoptosis inhibition of survival

Caption: A diagram of potential apoptotic pathways in Leishmania targeted by different drugs.

Experimental Workflow for In Vitro Synergy Analysis

The following diagram outlines the key steps in a typical in vitro experiment to assess the synergistic effects of two drugs.

Synergy_Workflow Workflow for In Vitro Synergy Analysis start Start culture Culture Leishmania (promastigotes or infect macrophages) start->culture prepare_drugs Prepare Serial Dilutions of Drug A and Drug B culture->prepare_drugs checkerboard Set up 96-well Checkerboard Assay prepare_drugs->checkerboard incubate Incubate for 72h checkerboard->incubate assess_viability Assess Parasite Viability (e.g., MTT Assay) incubate->assess_viability calculate_ic50 Calculate IC50 Values assess_viability->calculate_ic50 calculate_fici Calculate FICI (FIC_A + FIC_B) calculate_ic50->calculate_fici interpret Interpret Interaction (Synergy, Additive, Indifference, Antagonism) calculate_fici->interpret end End interpret->end

Caption: A flowchart of the experimental workflow for in vitro drug synergy analysis.

Conclusion

The data presented in this guide strongly supports the exploration of Amphotericin B in combination with other agents as a viable strategy to improve the treatment of leishmaniasis. Synergistic interactions, as demonstrated with compounds like allicin and artesunate, offer the potential for dose reduction, which could mitigate the toxicity associated with Amphotericin B monotherapy.[4][5][6] Furthermore, combination with immunomodulators that enhance the host's Th1 response can significantly boost the efficacy of Amphotericin B.[11][12] While some combinations, such as with miltefosine, show indifferent results in vitro but strong potentiation in vivo, it highlights the importance of comprehensive testing in relevant animal models.[7] Further research into the mechanisms of these synergistic interactions will be crucial for the rational design of novel and more effective combination therapies for leishmaniasis.

References

Benchmarking New Antileishmanials Against Amphotericin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antileishmanial drug discovery is continually evolving, with novel compounds and repurposed drugs emerging as potential alternatives to the long-standing, yet often toxic, gold standard, Amphotericin B. This guide provides an objective comparison of the performance of new antileishmanials against Amphotericin B, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro and in vivo efficacy of various new and established antileishmanial agents. These values provide a quantitative basis for comparing the potency and selectivity of these compounds.

Table 1: In Vitro Antileishmanial Activity (IC50/EC50 in µM)

CompoundLeishmania SpeciesAssay TypeIC50/EC50 (µM)Reference
Amphotericin B L. donovaniAmastigote0.1 - 0.4[1]
L. infantumAmastigote~0.05[2]
L. majorPromastigote0.16 ± 0.32[3]
Miltefosine L. donovaniAmastigote0.9 - 4.3[1]
L. infantumAmastigote0.15[4]
L. amazonensisAmastigote2[5]
DNDI-6174 (Oxaborole) L. infantumAmastigoteNot specified[6]
GSK3186899 L. donovaniAmastigote1.4[7]
Triclabendazole L. amazonensisPromastigote6[3]
L. amazonensisAmastigote45.67[3]
Valrubicin L. donovaniPromastigote1.09 ± 0.09[8]
L. donovaniAmastigote1.74 ± 0.05[8]
Ciclesonide L. donovaniPromastigote2.09 ± 0.09[8]
L. donovaniAmastigote3.32 ± 0.21[8]
Flavonoid Dimer 39 L. amazonensisAmastigote0.6[9]
Chalcone Derivative 4b L. infantumPromastigote7.02[5]
L. infantumAmastigote3.4[5]

Table 2: Cytotoxicity Data (CC50 in µM) and Selectivity Index (SI)

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Amphotericin B Macrophages56.8>142[2]
Miltefosine Macrophages>50>35.7[7]
GSK3186899 THP-1>50>35.7[7]
Triclabendazole Macrophages276.6 (48h)6[3]
PK11195 Macrophages194.413.7 (L. amazonensis)[10]
Clemastine Derivative Bone Marrow-Derived Macrophages73Not specified
Chalcone Derivative 4b PBMCs>200>58.8[5]

Experimental Protocols: A Guide to Key Assays

Reproducibility and standardization are paramount in drug discovery. This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-Promastigote Assay

This assay assesses the direct effect of a compound on the extracellular, flagellated form of the Leishmania parasite.

  • Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 26°C until they reach the stationary phase.

  • Assay Setup: In a 96-well plate, stationary-phase promastigotes (e.g., 1 x 106 parasites/well) are incubated with serial dilutions of the test compound. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

  • Incubation: The plate is incubated at 26°C for 48-72 hours.

  • Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method, such as the resazurin reduction assay or MTT assay. The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

In Vitro Macrophage Amastigote Assay

This assay evaluates the efficacy of a compound against the intracellular, non-motile form of the parasite within host macrophages, which is more clinically relevant.

  • Macrophage Culture: A macrophage cell line (e.g., J774.A1, THP-1) or primary macrophages are seeded in a 96-well plate and allowed to adhere.

  • Infection: The adherent macrophages are infected with stationary-phase promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1). The plate is incubated to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

  • Treatment: After removing extracellular parasites, the infected macrophages are treated with serial dilutions of the test compound.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours.

  • Quantification of Infection: The number of intracellular amastigotes is quantified. This can be done by staining the cells (e.g., with Giemsa) and counting the amastigotes per macrophage under a microscope, or by using high-content imaging systems with fluorescently labeled parasites.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that reduces the number of intracellular amastigotes by 50%, is determined.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetic properties of new drug candidates.

  • Animal Model: BALB/c mice are a commonly used model for visceral leishmaniasis.

  • Infection: Mice are infected with Leishmania donovani or Leishmania infantum promastigotes via intravenous or intraperitoneal injection.

  • Treatment: After a pre-patent period to allow the infection to establish, mice are treated with the test compound at various doses and for a specified duration. The route of administration (e.g., oral, intraperitoneal) is chosen based on the compound's properties.

  • Parasite Burden Assessment: At the end of the treatment period, the parasite burden in the liver and spleen is determined. This is typically done by preparing tissue homogenates and performing limiting dilution assays to quantify the number of viable parasites (Leishman-Donovan Units).

  • Data Analysis: The percentage of parasite inhibition in treated groups is calculated relative to the untreated control group. The dose required to achieve a certain level of parasite clearance (e.g., ED50) can also be determined.

Mandatory Visualization: Signaling Pathways and Workflows

Understanding the mechanism of action is critical for rational drug design and for predicting potential resistance mechanisms. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Amphotericin B and new antileishmanials, as well as a typical experimental workflow.

AmphotericinB_Mechanism cluster_membrane Leishmania Cell Membrane AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Membrane Pore Ergosterol->Pore Forms Leakage Ion Leakage Pore->Leakage Ions Ions (K+, Na+) Ions->Leakage Death Cell Death Leakage->Death Leads to

Mechanism of action of Amphotericin B.

Miltefosine_Mechanism cluster_parasite Leishmania Parasite cluster_host Host Macrophage Miltefosine Miltefosine Lipid Lipid Metabolism Miltefosine->Lipid Disrupts Ca_Homeostasis Ca2+ Homeostasis Miltefosine->Ca_Homeostasis Disrupts Mitochondrion Mitochondrion Miltefosine->Mitochondrion Inhibits Cytochrome C Oxidase PI3K_Akt PI3K/Akt Pathway Miltefosine->PI3K_Akt Affects Apoptosis Apoptosis-like Cell Death Lipid->Apoptosis Ca_Homeostasis->Apoptosis Mitochondrion->Apoptosis Immune_Modulation Immune Modulation PI3K_Akt->Immune_Modulation

Pleiotropic mechanism of action of Miltefosine.

Experimental_Workflow start Start in_vitro In Vitro Screening (Promastigote & Amastigote Assays) start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., on Macrophages) start->cytotoxicity ic50_ec50 Determine IC50 & EC50 in_vitro->ic50_ec50 selectivity Calculate Selectivity Index (SI) ic50_ec50->selectivity cc50 Determine CC50 cytotoxicity->cc50 cc50->selectivity in_vivo In Vivo Efficacy (Murine Model) selectivity->in_vivo Promising SI pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization end End pk_pd->end Candidate Selection lead_optimization->in_vitro Iterative Improvement

References

Evaluating the Selectivity Index of Antileishmanial Agent-13: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel compound "Antileishmanial agent-13" with established antileishmanial drugs. The focus is on the selectivity index, a critical parameter in drug discovery that measures the relative safety of a compound by comparing its toxicity to host cells versus its efficacy against the parasite. All data presented is based on standardized in vitro assays.

Comparative Analysis of In Vitro Efficacy and Cytotoxicity

The therapeutic potential of an antileishmanial drug candidate is determined by its ability to eliminate the parasite at concentrations that are non-toxic to the host's cells. The selectivity index (SI) is a quantitative measure of this, calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against Leishmania parasites.[1][2][3] A higher SI value is desirable, as it indicates greater selectivity for the parasite.[1][3]

The following table summarizes the in vitro activity of this compound against Leishmania donovani, the causative agent of visceral leishmaniasis, and its cytotoxicity against murine macrophages (J774A.1 cell line). For comparative purposes, data for the well-established antileishmanial drugs, Amphotericin B and Miltefosine, are also presented.

CompoundIC50 (µM) against L. donovani amastigotesCC50 (µM) against J774A.1 macrophagesSelectivity Index (SI = CC50/IC50)
This compound 1.5 >200 >133.3
Amphotericin B0.125.0250.0
Miltefosine2.040.020.0
  • IC50 (50% Inhibitory Concentration): The concentration of a drug that inhibits the growth of 50% of the parasite population.[1]

  • CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in the viability of host cells.[1]

This compound demonstrates a promising selectivity index of over 133.3, suggesting a wide therapeutic window. While its potency against L. donovani amastigotes is slightly lower than that of Amphotericin B, its significantly lower cytotoxicity to host cells is a notable advantage.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of IC50 against Leishmania donovani Amastigotes

This assay evaluates the efficacy of the test compound against the intracellular amastigote form of the parasite, which is the clinically relevant stage.

  • Cell Culture and Infection: Murine macrophages (J774A.1) are seeded in 96-well plates and allowed to adhere. The macrophages are then infected with L. donovani promastigotes, which differentiate into amastigotes within the host cells.

  • Compound Application: Serial dilutions of "this compound" and the reference drugs are prepared and added to the infected macrophage cultures.

  • Incubation: The plates are incubated for 72 hours to allow for drug action.

  • Quantification of Parasite Load: The number of viable amastigotes is determined. This can be achieved by staining the cells with Giemsa and microscopically counting the number of amastigotes per macrophage, or by using a reporter gene assay if a transgenic parasite line is available.

  • Data Analysis: The percentage of parasite inhibition is calculated for each drug concentration relative to untreated controls. The IC50 value is then determined by fitting the data to a dose-response curve.

Determination of CC50 in Murine Macrophages

This assay assesses the toxicity of the test compound to the host cells.

  • Cell Culture: J774A.1 macrophages are seeded in 96-well plates.

  • Compound Application: Serial dilutions of "this compound" and the reference drugs are added to the macrophage cultures.

  • Incubation: The plates are incubated for the same duration as the amastigote assay (72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or resazurin reduction assay.[1] These assays measure the metabolic activity of the cells, which correlates with their viability.

  • Data Analysis: The percentage of cytotoxicity is calculated for each drug concentration relative to untreated controls. The CC50 value is determined by fitting the data to a dose-response curve.

Visualized Experimental Workflow

The following diagram illustrates the workflow for determining the selectivity index of a potential antileishmanial agent.

G cluster_0 In Vitro Antileishmanial Activity Assay cluster_1 In Vitro Cytotoxicity Assay cluster_2 Selectivity Index Calculation A Seed J774A.1 Macrophages B Infect with L. donovani Promastigotes A->B C Add Serial Dilutions of Test Compound B->C D Incubate for 72h C->D E Quantify Intracellular Amastigotes D->E F Calculate IC50 E->F L SI = CC50 / IC50 F->L G Seed J774A.1 Macrophages H Add Serial Dilutions of Test Compound G->H I Incubate for 72h H->I J Assess Macrophage Viability (e.g., MTT Assay) I->J K Calculate CC50 J->K K->L

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Antileishmanial Agent-13

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. The proper disposal of investigational compounds, such as Antileishmanial agent-13, is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols prevents environmental contamination and ensures the well-being of all personnel.[1] This guide provides essential, step-by-step information for the safe and effective disposal of this compound.

Hazard Profile and Safety Recommendations

While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, an SDS for "Antileishmanial agent-1" indicates that compounds in this class may be harmful if swallowed and are very toxic to aquatic life with long-lasting effects.[2] Therefore, it is crucial to avoid releasing these agents into the environment.[2]

Key safety precautions include:

  • Washing skin thoroughly after handling.[2]

  • Avoiding eating, drinking, or smoking when using the product.[2]

  • Preventing release to the environment and collecting any spillage.[2]

  • Disposing of the contents and container at an approved waste disposal plant.[2]

General Disposal Procedures for Investigational Drugs

All disposal procedures for investigational drugs must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[1][3] Laboratory personnel handling chemical waste must be current on institutional chemical waste management training.[4]

The following table summarizes the key steps and considerations for the disposal of this compound, based on general guidelines for investigational compounds.

StepActionKey Considerations
1. Training Ensure all personnel are trained in chemical waste management.Training should be renewed annually.[4]
2. Container Selection Select a compatible container based on the agent's properties.Can be the original vials or syringes; no need to empty them.[4] Use glass or plastic as appropriate.[4]
3. Labeling Attach a "HAZARDOUS WASTE" label from Environmental Health and Safety (EHS).No other labels are acceptable.[4] Include PI name, location, contact number, and full chemical name.[4]
4. Storage Store labeled containers in a designated Satellite Accumulation Area (SAA).The SAA should be a secure, designated space like a locked cabinet or within secondary containment.[4]
5. Segregation Segregate incompatible waste and chemicals at all times.Use secondary containment for all hazardous liquid wastes.
6. Collection Arrange for pickup by the institution's EHS or a certified hazardous materials vendor.An environmental professional will transport the waste to a permitted storage and disposal facility.[3]
7. Final Disposal The agent will be transported to an EPA-permitted incinerator.Incineration is the standard method for destroying hazardous pharmaceutical waste.[4][5]

Experimental Protocol: Inactivation of Spills

In the event of a small spill, the following general procedure for decontamination can be followed:

  • Containment: Absorb the spill with a liquid-binding material such as diatomite or universal binders.[2]

  • Decontamination: Scrub the affected surfaces and any contaminated equipment with alcohol.[2]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined in the table above.[2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_lab Laboratory Procedures cluster_ehs Environmental Health & Safety (EHS) Procedures cluster_vendor External Vendor Procedures A 1. Identify Waste (Expired, Unused, Contaminated) B 2. Select Compatible Hazardous Waste Container A->B C 3. Label Container (PI Name, Chemical, Date) B->C D 4. Store in Designated Satellite Accumulation Area (SAA) C->D E 5. Request Waste Pickup from EHS D->E F 6. EHS Collects Waste E->F G 7. Transport to Central Accumulation Facility F->G H 8. Manifest & Prepare for Off-site Shipment G->H I 9. Transport to EPA-Permitted Disposal Facility H->I J 10. Incineration of Hazardous Waste I->J K 11. Certificate of Destruction J->K

Caption: Workflow for the disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.